molecular formula C₁₂H₁₇D₃ B116655 1,4-Dimethyladamantane CAS No. 16267-35-9

1,4-Dimethyladamantane

Cat. No.: B116655
CAS No.: 16267-35-9
M. Wt: 164.29 g/mol
InChI Key: MUQFEEYWQQZABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyladamantane is a diamondoid compound of significant interest in geochemical research, particularly in the field of petroleum science. Diamondoids are valued for their high thermal stability and resistance to biodegradation. In petroleum systems, the concentration and distribution of diamondoids like this compound serve as crucial molecular indicators for assessing the thermal maturity of crude oils and source rocks . Research indicates that the content of diamondoids increases with thermal maturity, providing insights into the thermal history an oil has experienced . Furthermore, the presence of methylated diamondoids can help characterize complex reservoir processes, such as evaporative fractionation, where the injection of gas into a reservoir fractionates the pre-existing oil . This process is a pivotal mechanism in the formation of deep condensate and volatile oil reservoirs, making the analysis of diamondoid ratios a key tool for understanding these systems . As such, this compound is an essential standard for researchers conducting detailed molecular analysis to understand the origin, evolution, and in-reservoir alteration of petroleum.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQFEEYWQQZABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3CC1CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343611
Record name 1,4-Dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16267-35-9
Record name 1,4-Dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethyladamantane, a member of the diamondoid family of hydrocarbons, presents a unique structural scaffold of significant interest in medicinal chemistry and materials science. Characterized by its rigid, cage-like structure and lipophilicity, the adamantane core offers a versatile platform for the design of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthetic strategies, and thorough analytical characterization. While this specific isomer is less documented than its 1,3- and 1,3,5-substituted counterparts, this document consolidates available data and extrapolates from established principles of adamantane chemistry to provide a foundational resource for researchers. Emphasis is placed on the causality behind synthetic choices and the principles of spectroscopic analysis, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Adamantane Scaffold in Modern Science

Adamantane (tricyclo[3.3.1.13,7]decane) is a perfectly symmetrical, strain-free molecule representing the smallest unit of a diamond crystal lattice.[1][2] Its discovery in crude oil in 1933 and subsequent efficient synthesis by Schleyer in 1957 opened a new chapter in polyhedral organic chemistry.[2][3] The adamantane moiety has become a "privileged scaffold" in medicinal chemistry for several key reasons:

  • Lipophilicity: The bulky, non-polar hydrocarbon cage significantly increases the lipophilicity of a parent molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3]

  • Metabolic Stability: The rigid cage structure is resistant to metabolic degradation, protecting adjacent functional groups and prolonging the pharmacokinetic profile of a drug.

  • Three-Dimensionality: In an era where many drug candidates are "flat" aromatic structures, the well-defined, three-dimensional nature of adamantane allows for precise spatial orientation of substituents, enabling highly specific interactions with biological targets such as enzyme active sites or receptor binding pockets.[3]

These properties have led to the successful development of numerous adamantane-based drugs, including the antiviral agent Amantadine and the Alzheimer's disease therapeutic Memantine (1-amino-3,5-dimethyladamantane).[3][4] The strategic placement of substituents on the adamantane core is critical for tuning a compound's pharmacological activity. This guide focuses specifically on the 1,4-dimethyl derivative, an isomer whose unique substitution pattern offers a distinct spatial arrangement compared to more common derivatives.

Core Properties of this compound

The fundamental identity and characteristics of this compound are summarized below. It is crucial to note that while basic identifiers are well-established, detailed experimental physical properties are not widely reported in the literature, reflecting its status as a less common isomer.

Chemical Identity
IdentifierValueSource(s)
CAS Number 16267-35-9[5][6]
Molecular Formula C₁₂H₂₀[5][6][7]
Molecular Weight 164.29 g/mol [5][6][7]
IUPAC Name 1,4-dimethyltricyclo[3.3.1.13,7]decane[5]
Synonyms This compound, stereoisomer[5]
Stereochemistry

The 1,4-substitution pattern on the adamantane cage gives rise to two possible stereoisomers, syn (cis) and anti (trans), depending on the relative orientation of the two methyl groups. This is a critical consideration for both synthesis and biological evaluation, as the different spatial arrangements can lead to distinct physical properties and pharmacological activities.

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The majority of publicly available data on the physical properties of this compound are predicted through computational models. Experimental values are not consistently reported in the literature.

PropertyPredicted ValueUnitSource
Boiling Point 206.7 ± 7.0°C[7]
Flash Point 65.9 ± 11.7°C[7]
Density 0.943 ± 0.06g/cm³[7]
LogP (Octanol/Water) 3.469 - 4.5[5][7][8]
Water Solubility log₁₀WS = -3.32 (insoluble)mol/L[8]

Experimental Data:

  • Kovats Retention Index: A measure used in gas chromatography, experimental values on standard non-polar columns range from 1172 to 1211.[5] This indicates a non-polar compound with moderate volatility.

Synthesis of this compound

Direct, selective synthesis of this compound is synthetically challenging. Unlike the thermodynamically favored 1,3- and 1,3,5- isomers, which can often be formed through Lewis acid-catalyzed rearrangements, the 1,4-isomer requires a more directed, multi-step approach.[9] Functionalization at the C4 (methylene) position is significantly more difficult than at the C1/C3/C5/C7 (methine, or bridgehead) positions.

A plausible, though not experimentally validated in a single procedure, synthetic pathway can be constructed based on established methods for the synthesis of other 1,4-disubstituted adamantanes.[10][11] The strategy hinges on using a ketone functionality at the 4-position to enable subsequent transformations.

G M C12H20+. (m/z = 164) M15 [M - CH3]+ (m/z = 149) M->M15 - •CH3 M57 [M - C4H9]+ (m/z = 107) M->M57 - •C4H9 Other Further Cage Fragments (m/z = 93, 79, etc.) M15->Other M57->Other

Sources

An In-depth Technical Guide to 1,4-Dimethyladamantane: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dimethyladamantane, a member of the diamondoid family of saturated polycyclic hydrocarbons, presents a unique and compelling scaffold for medicinal chemistry and drug development. Its rigid, three-dimensional structure and lipophilic nature offer distinct advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic considerations, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane cage, a perfectly symmetrical and strain-free tricyclic hydrocarbon, has captivated chemists since its discovery. Its inherent properties, including high thermal stability, lipophilicity, and a rigid framework, make it an attractive building block in medicinal chemistry. The introduction of functional groups onto the adamantane core allows for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing drug-receptor interactions. Furthermore, the bulky and hydrophobic nature of the adamantane moiety can significantly influence a drug's pharmacokinetic profile, often enhancing metabolic stability and facilitating passage across biological membranes.

This guide focuses specifically on this compound, a derivative where two methyl groups are positioned at the bridgehead (1) and tertiary (4) carbons of the adamantane cage. This substitution pattern imparts specific physicochemical characteristics that can be strategically exploited in drug design.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a molecular scaffold is fundamental to its application in drug development. The following sections detail the key characteristics of this compound.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₀.[1][2][3] Its rigid, diamond-like cage structure is comprised of three fused cyclohexane rings in the chair conformation. The two methyl groups are located at positions 1 and 4.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 16267-35-9[1]

  • Molecular Formula: C₁₂H₂₀[1][2][3]

  • Molecular Weight: 164.29 g/mol [1][4]

Due to the substitution pattern, this compound can exist as stereoisomers, specifically cis and trans isomers, which may exhibit different biological activities.[2]

graph "1_4_Dimethyladamantane_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Adamantane Core C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.2,0.75!", label="C"]; C3 [pos="-1.2,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.2,-0.75!", label="C"]; C6 [pos="1.2,0.75!", label="C"]; C7 [pos="0,0!", label="C"]; C8 [pos="-2.4,0!", label="C"]; C9 [pos="2.4,0!", label="C"]; C10 [pos="0,0.75!", label=""]; //dummy for bridge

// Methyl Groups Me1 [pos="-0.5,2.5!", label="CH₃"]; Me4 [pos="0.5,-2.5!", label="CH₃"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C2 -- C8; C3 -- C8; C4 -- C7; C5 -- C9; C6 -- C9; C8 -- C7; C9 -- C7;

C1 -- Me1 [label="1"]; C4 -- Me4 [label="4"]; }

Caption: Molecular structure of this compound.
Tabulated Physical Properties

The following table summarizes key physical properties of this compound, including both experimentally determined and computationally predicted values.

PropertyValueUnitSource
Molecular Weight 164.29 g/mol [1][4]
Boiling Point (Predicted) 206.7 ± 7.0°C[5]
Density (Predicted) 0.943 ± 0.06g/cm³[5]
LogP (Octanol/Water Partition Coefficient, Predicted) 4.5[1]
Water Solubility (log10WS, Predicted) -3.32mol/l[4]
Enthalpy of Vaporization (ΔvapH°, Predicted) 40.45kJ/mol[4]
Enthalpy of Fusion (ΔfusH°, Predicted) 14.99kJ/mol[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for identifying this compound. The mass spectrum will show a molecular ion peak (M+) at m/z 164, corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of the adamantane cage.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the methyl protons and the protons of the adamantane cage. The chemical shifts and splitting patterns will be influenced by the rigid, symmetrical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by C-H stretching and bending vibrations. The absence of functional group absorptions (e.g., C=O, O-H) confirms its saturated hydrocarbon nature. The spectrum for the related 1,3-dimethyladamantane shows characteristic peaks in the C-H stretching region (around 2800-3000 cm⁻¹) and bending region (around 1450 cm⁻¹).[7][8]

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent functionalization are key to its utility in drug discovery.

Synthetic Approaches

The synthesis of this compound can be approached through the isomerization of other C₁₂H₂₀ hydrocarbons using a Lewis acid catalyst. A general and widely applicable method for the synthesis of adamantane and its alkylated derivatives involves the aluminum chloride-catalyzed rearrangement of a suitable polycyclic hydrocarbon precursor.[9] For instance, the synthesis of 1,3-dimethyladamantane has been reported via the rearrangement of perhydroacenaphthene.[10] A similar strategy could be employed for the synthesis of the 1,4-isomer, potentially starting from a different C₁₂H₂₀ isomer or a mixture of isomers.

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [color="#202124"];

Start [label="Polycyclic C₁₂H₂₀ Precursor"]; Catalyst [label="Lewis Acid Catalyst\n(e.g., AlCl₃)", shape=ellipse, fillcolor="#34A853"]; Reaction [label="Isomerization/\nRearrangement", shape=cds, fillcolor="#FBBC05"]; Product [label="this compound"]; Purification [label="Purification\n(e.g., Distillation,\nChromatography)", shape=box, fillcolor="#EA4335"];

Start -> Catalyst [style=invis]; Catalyst -> Reaction; Start -> Reaction; Reaction -> Product; Product -> Purification; }

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol (Analogous to Adamantane Synthesis):

This protocol is a generalized representation based on the synthesis of adamantane and its derivatives. Optimization would be required for the specific synthesis of this compound.

  • Reaction Setup: A suitable C₁₂H₂₀ polycyclic hydrocarbon precursor is charged into a reaction vessel equipped with a stirrer, condenser, and addition funnel.

  • Catalyst Addition: Anhydrous aluminum chloride is added as the catalyst.

  • Reaction: The mixture is heated and stirred to initiate the isomerization reaction. The reaction progress is monitored by gas chromatography.

  • Workup: Upon completion, the reaction mixture is cooled and quenched, for example, by pouring it onto ice. The organic layer is separated.

  • Purification: The crude product is purified by distillation or chromatography to isolate this compound.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the adamantane core. The bridgehead positions (1, 3, 5, and 7) are particularly susceptible to functionalization. However, in this compound, one bridgehead position is already occupied by a methyl group.

  • Halogenation: Adamantanes can be halogenated at the bridgehead positions. For example, bromination can be achieved using bromine.

  • Oxidation: Oxidation reactions can introduce hydroxyl groups at the tertiary carbon atoms of the adamantane cage.

  • Nitration: Nitration can also occur at the bridgehead positions.

The presence of the methyl groups can influence the regioselectivity of these reactions. The reactivity of higher diamondoids has been studied as a model for the chemical properties of nanodiamond surfaces, indicating that functionalization can be achieved with common electrophiles and oxidizers.[11]

Applications in Drug Development

The unique structural and physicochemical properties of this compound make it a valuable scaffold in drug design.

The Adamantane Scaffold in Medicinal Chemistry

Adamantane derivatives have found applications in a wide range of therapeutic areas, including antiviral, and neurological drugs. The adamantane moiety is often introduced into drug molecules to:

  • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Improve Metabolic Stability: The rigid, saturated hydrocarbon structure is resistant to metabolic degradation.

  • Provide a Rigid Scaffold: This allows for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.

This compound as a Building Block

This compound can serve as a starting material for the synthesis of more complex, biologically active molecules. For example, functionalization of the adamantane core can introduce pharmacophoric groups. A notable example of a drug derived from a dimethyladamantane scaffold is Memantine (1-amino-3,5-dimethyladamantane hydrochloride), an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[12] While Memantine is a derivative of 1,3-dimethyladamantane, the synthetic strategies and the role of the dimethyladamantane core are highly relevant to the potential applications of the 1,4-isomer.

graph "Drug_Scaffold_Application" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [color="#202124"];

Scaffold [label="this compound\nScaffold"]; Properties [label="Lipophilicity,\nRigidity,\nMetabolic Stability", shape=ellipse, fillcolor="#34A853"]; Functionalization [label="Chemical\nFunctionalization", shape=cds, fillcolor="#FBBC05"]; Pharmacophore [label="Addition of\nPharmacophoric Groups", shape=box, fillcolor="#EA4335"]; Drug [label="Novel Drug\nCandidate"];

Scaffold -> Properties [dir=none]; Scaffold -> Functionalization; Functionalization -> Pharmacophore; Pharmacophore -> Drug; }

Caption: Conceptual application of this compound as a drug scaffold.
Pharmacokinetic Considerations

The pharmacokinetic properties of drugs containing a this compound moiety are expected to be influenced by its high lipophilicity. This can lead to a large volume of distribution and good penetration into the central nervous system. The metabolic stability of the adamantane cage can result in a longer half-life. However, detailed pharmacokinetic studies specifically on this compound are limited in the public domain. Studies on related compounds like N,N-dimethylacetamide, a solvent used in some drug formulations, have explored its pharmacokinetics in pediatric patients.[13][14]

Safety and Toxicology

Safety and toxicological data for this compound are not extensively reported. However, information from material safety data sheets (MSDS) for adamantane and its derivatives indicates that they should be handled with care. Adamantane itself is classified as harmful to aquatic life with long-lasting effects.[15] For any new compound intended for pharmaceutical development, a comprehensive toxicological assessment is essential.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutics. Its well-defined three-dimensional structure, coupled with its inherent lipophilicity and metabolic stability, offers a unique set of properties for medicinal chemists to exploit. While further research is needed to fully elucidate its synthetic accessibility, detailed reactivity, and biological profile, the foundational knowledge of adamantane chemistry provides a strong basis for its application in the rational design of next-generation drugs. This guide serves as a foundational resource for scientists and researchers poised to explore the potential of this intriguing molecule.

References

  • NIST Mass Spectrometry Data Center. (n.d.). This compound, # 1. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590907, this compound. PubChem. Retrieved January 14, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). This compound, cis. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 1e,4a-dimethyladamantane. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54092180, (3S)-1,4-dimethyladamantane. PubChem. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses, Inc. (n.d.). Adamantane. Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12800, 1,3-Dimethyladamantane. PubChem. Retrieved January 14, 2026, from [Link]

  • Cheméo. (n.d.). This compound, # 1 - Chemical & Physical Properties. Retrieved January 14, 2026, from [Link]

  • Lippmaa, E., Pehk, T., & Belikova, N. A. (1972). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 4(5), 639-644.
  • ESSLAB. (n.d.). 1,2-/1,4-Dimethyladamantane. Retrieved January 14, 2026, from [Link]

  • DailyMed. (n.d.). Label: MEMANTINE HYDROCHLORIDE tablet, film coated. U.S. National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • Fokin, A. A., Schreiner, P. R., Fokina, N. A., Tkachenko, B. A., Hausmann, H., Serafin, M., ... & Carlson, R. M. (2006). Reactivity of [1(2,3)4]pentamantane (Td-pentamantane): a nanoscale model of diamond. The Journal of organic chemistry, 71(22), 8532–8540.
  • Reddy, G. M., & Reddy, V. R. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16323–16327.
  • NIST Mass Spectrometry Data Center. (n.d.). Adamantane, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). This compound, # 1. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • Shokhor, I. E., & Kadnikov, V. V. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15413.
  • Google Patents. (n.d.). CN103910594A - Preparation method of 1,3-dimethyladamantane.
  • Qu, T., Liu, Y., & Paquette, L. A. (2021).
  • Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[9]uril - Supporting Information.

  • Trame, M. N., Hauf, K., Groll, A. H., & Boos, J. (2013). Population pharmacokinetics of dimethylacetamide in children during standard and once-daily IV busulfan administration. Cancer chemotherapy and pharmacology, 72(5), 1037–1043.
  • Hassan, M., Torkzaban, M., Abedi-Valugerdi, M., & Kumagai-Braesch, M. (2023). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan.
  • Amenabar, I., Poly, S., & Goikoetxea, M. (2021). Infrared and Raman chemical imaging and spectroscopy at the nanoscale. Faraday discussions, 229, 9–42.
  • SpectraBase. (n.d.). 1,3-Dimethyladamantane - Optional[Vapor Phase IR] - Spectrum. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the stereoisomerism of 1,4-dimethyladamantane, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, well-defined three-dimensional structure. Understanding the distinct stereoisomers, their structural nuances, and methods for their separation is critical for the rational design of novel therapeutics and advanced materials.

Introduction to Stereoisomerism in the Adamantane Scaffold

Adamantane (C₁₀H₁₆) is a highly symmetrical, strain-free tricyclic alkane possessing a diamondoid lattice. Its inherent rigidity makes it an attractive scaffold in drug design, serving as a bioisostere for phenyl groups and enhancing the lipophilicity of parent compounds. The unsubstituted adamantane molecule is achiral, possessing several planes of symmetry and axes of rotation. However, substitution at its bridgehead (methine) or secondary (methylene) positions can lead to the formation of stereoisomers.

The stereochemical outcomes of disubstitution on the adamantane core are dictated by the positions of the substituents. In the case of 1,4-disubstitution, where two bridgehead positions are functionalized, the relative orientation of the substituents gives rise to diastereomers.

The Diastereomers of this compound: cis and trans

This compound (C₁₂H₂₀) exists as two distinct diastereomers: cis-1,4-dimethyladamantane and trans-1,4-dimethyladamantane.[1][2] These isomers are not interconvertible under normal conditions due to the rigid nature of the adamantane cage. The nomenclature, analogous to that used for disubstituted cyclohexanes, describes the relative spatial orientation of the two methyl groups.

Structural Elucidation
  • cis-1,4-Dimethyladamantane: In this isomer, both methyl groups are situated on the same side of a reference plane bisecting the adamantane core. This arrangement results in a chiral molecule that lacks any plane of symmetry. Consequently, cis-1,4-dimethyladamantane exists as a pair of enantiomers: (1R,4R)-1,4-dimethyladamantane and (1S,4S)-1,4-dimethyladamantane. The existence of a specific enantiomer, (3S)-1,4-dimethyladamantane, is documented in chemical databases, supporting the chiral nature of the cis isomer.[3]

  • trans-1,4-Dimethyladamantane: In the trans isomer, the two methyl groups are located on opposite sides of the adamantane framework. This arrangement confers a plane of symmetry to the molecule that passes through the C1 and C4 atoms and the two methyl groups. Due to this internal symmetry, trans-1,4-dimethyladamantane is an achiral molecule, specifically a meso compound.

The relationship between these stereoisomers can be summarized with the following logic diagram:

G cluster_0 This compound cluster_1 Stereoisomers A Constitutional Isomer B Diastereomers C cis-1,4-Dimethyladamantane (Chiral) B->C Relative Configuration D trans-1,4-Dimethyladamantane (Achiral, meso) B->D Relative Configuration E Enantiomers C->E F (1R,4R)-isomer E->F G (1S,4S)-isomer E->G

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties and Spectroscopic Data

The distinct three-dimensional structures of the cis and trans isomers lead to differences in their physical and chemical properties. These differences are crucial for their separation and characterization.

Propertycis-1,4-Dimethyladamantanetrans-1,4-Dimethyladamantane
Molecular Formula C₁₂H₂₀C₁₂H₂₀
Molecular Weight 164.29 g/mol [4]164.29 g/mol [4]
Chirality Chiral (exists as enantiomers)Achiral (meso)
Kovats Retention Index 1178 (non-polar column)[1]~1172-1211 (non-polar column)[4]

Note: Experimental data for the pure trans isomer is less commonly reported in public databases. The Kovats index for the general stereoisomer is provided.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for differentiating and characterizing these isomers. The symmetry of the trans isomer results in a simpler NMR spectrum compared to the less symmetrical cis isomer. In GC, the isomers exhibit different retention times, allowing for their separation and quantification.[1][2]

Experimental Protocols: Synthesis and Separation

The synthesis of this compound typically yields a mixture of the cis and trans diastereomers. The separation of these isomers is essential for studying their individual properties and for applications where stereochemical purity is required. The following protocols are based on established methodologies for the synthesis and separation of 1,4-disubstituted adamantane derivatives.[5]

Synthesis via Catalytic Hydrogenation

A common route to saturated adamantane derivatives is the catalytic hydrogenation of an unsaturated precursor. For this compound, this can be achieved by the hydrogenation of 1,4-dimethyleneadamantane or a related unsaturated analog.

Protocol: Catalytic Hydrogenation

  • Precursor Preparation: Synthesize 1-methyladamantan-4-one from a suitable adamantane precursor.

  • Wittig Reaction: React 1-methyladamantan-4-one with a methyl-ylide (e.g., methyltriphenylphosphonium bromide and a strong base) to generate 1-methyl-4-methyleneadamantane.

  • Hydrogenation: a. Dissolve the unsaturated precursor (1-methyl-4-methyleneadamantane) in a suitable solvent such as ethanol or ethyl acetate. b. Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C). c. Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker). d. Pressurize the vessel with hydrogen gas (e.g., to 50-60 psi). e. Agitate the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: a. Carefully vent the hydrogen gas. b. Remove the catalyst by filtration through a pad of Celite. c. Concentrate the filtrate in vacuo to yield the crude product, a mixture of cis- and trans-1,4-dimethyladamantane.

G A Unsaturated Precursor (e.g., 1-methyl-4-methyleneadamantane) B Dissolve in Solvent (Ethanol/EtOAc) A->B C Add Catalyst (Pd/C) B->C D Hydrogenation (H₂, high pressure) C->D E Filtration (Remove Catalyst) D->E F Concentration (in vacuo) E->F G Mixture of cis- and trans- This compound F->G

Caption: Workflow for the synthesis of this compound isomers.

Separation of Diastereomers by Column Chromatography

The difference in the polarity and shape of the cis and trans isomers allows for their separation by column chromatography.[5]

Protocol: Diastereomer Separation

  • Column Preparation: Pack a glass chromatography column with silica gel or alumina (activity II/III) using a non-polar eluent such as hexane or pentane.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the non-polar solvent. The less polar isomer will typically elute first. The polarity difference between the cis and trans isomers of this compound is small, so a long column and slow elution rate may be required for baseline separation.

  • Fraction Collection: Collect fractions and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to identify the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and evaporate the solvent to yield the isolated cis- and trans-1,4-dimethyladamantane.

Causality Note: The separation is based on the differential interaction of the diastereomers with the stationary phase. The more symmetrical trans isomer may pack more efficiently on the stationary phase, leading to a different retention time compared to the less symmetrical cis isomer.

Conclusion

This compound presents a fascinating case of stereoisomerism rooted in the rigid geometry of the adamantane cage. The existence of a chiral cis isomer (as a pair of enantiomers) and an achiral mesotrans isomer has significant implications for its use in stereospecific applications. For drug development professionals and materials scientists, the ability to synthesize and isolate these stereoisomers in pure form is a critical first step toward harnessing their unique three-dimensional properties for the creation of novel and effective molecules. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of these valuable chemical entities.

References

  • Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590907, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, cis. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, cis. In NIST Chemistry WebBook. Retrieved from [Link]

  • Majerski, Z., Mlinarić-Majerski, K., & Kaselj, M. (2004). Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. Croatica Chemica Acta, 77(4), 619-625. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, stereoisomer. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54092180, (3S)-1,4-dimethyladamantane. Retrieved from [Link]

Sources

The Genesis of a Rigid Scaffold: Early Studies and Discovery of 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Adamantane Cage

The discovery of adamantane in petroleum in 1933 ignited a new chapter in organic chemistry, centered on the synthesis and properties of polyhedral compounds. Its unique, rigid, and strain-free tricyclic structure, a perfect diamondoid, presented both a formidable synthetic challenge and a tantalizing scaffold for medicinal and materials science. The quest to functionalize this saturated hydrocarbon and its derivatives has led to significant advancements in synthetic methodology and the development of impactful pharmaceuticals. This guide delves into the early studies and discovery of a key derivative, 1,4-dimethyladamantane, exploring the foundational synthetic strategies and analytical techniques that brought this molecule to the forefront of chemical research.

PART 1: The Dawn of Adamantane Synthesis - A Foundation for Discovery

The initial laboratory synthesis of adamantane by Vladimir Prelog in 1941 was a landmark achievement, yet its multi-step nature and low yield rendered it impractical for widespread investigation. The field was revolutionized in 1957 when Paul von Ragué Schleyer developed a remarkably efficient method involving the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[1] This breakthrough, providing adamantane in significant quantities, paved the way for extensive exploration of its chemistry and the synthesis of its derivatives.

The underlying principle of the Schleyer synthesis is the thermodynamically driven rearrangement of a C10H16 polycyclic isomer to the most stable arrangement: the adamantane cage. This process, typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), proceeds through a complex series of carbocationic intermediates, involving hydride and alkyl shifts.

PART 2: The Emergence of this compound - A Tale of Isomerization

While a singular, seminal publication announcing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis was a logical and anticipated extension of the established adamantane chemistry of the 1960s. The synthesis of its isomers, 1-methyladamantane and 1,3-dimethyladamantane, is explicitly mentioned as being achievable through analogous isomerization reactions to that of the parent adamantane.[1] It is within this context of exploring the isomerization of various alkylated polycyclic precursors that this compound was undoubtedly first synthesized and characterized.

The most plausible and historically consistent approach for the pioneering synthesis of this compound involves the Lewis acid-catalyzed rearrangement of a suitable dimethylated C12 polycyclic hydrocarbon precursor. A logical starting material would be a dimethyl derivative of endo-tetrahydrodicyclopentadiene.

Plausible Pioneering Synthetic Pathway

The logical flow for the early synthesis of this compound would have commenced with a suitable C12 precursor, likely a dimethyl derivative of a readily available polycyclic alkane, which upon exposure to a Lewis acid, would rearrange to the thermodynamically most stable dimethyladamantane isomers.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product Mixture cluster_separation Separation cluster_final Isolated Product start Dimethyl-endo- tetrahydrodicyclopentadiene catalyst AlCl₃ (Lewis Acid) start->catalyst Introduction of Catalyst carbocation Complex Mixture of Carbocationic Intermediates catalyst->carbocation Generation of Carbocations conditions Heat (e.g., 150-180 °C) conditions->carbocation product_mixture Isomeric Mixture of Dimethyladamantanes carbocation->product_mixture Rearrangement & Isomerization separation Gas Chromatography (GC) product_mixture->separation Separation of Isomers final_product This compound separation->final_product Isolation

Plausible early synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis

The following protocol is a reconstruction based on the established methods for adamantane and its methylated derivatives from that era.[1]

Step 1: Isomerization Reaction

  • To a 500-mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 100 g of a dimethyl derivative of endo-tetrahydrodicyclopentadiene.

  • Begin stirring and slowly add 20 g of anhydrous aluminum chloride in portions. The reaction is exothermic, and the temperature should be monitored.

  • After the initial exotherm subsides, heat the reaction mixture to 150-180 °C and maintain this temperature with vigorous stirring for 8-12 hours.

  • Allow the mixture to cool to room temperature. The reaction mixture will be a dark, viscous liquid.

Step 2: Work-up and Isolation

  • Carefully quench the reaction by slowly adding 200 mL of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with 3 x 150 mL of diethyl ether.

  • Combine the organic layers and wash with 2 x 100 mL of saturated sodium bicarbonate solution and then with 2 x 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield a crude mixture of dimethyladamantane isomers.

Step 3: Purification

  • The isomeric mixture is then subjected to separation by preparative gas chromatography (GC) to isolate the this compound isomer.

PART 3: Early Characterization - Unveiling the Structure

In the absence of modern, high-resolution spectroscopic techniques, the characterization of newly synthesized compounds in the mid-20th century relied on a combination of physical properties and emerging analytical methods.

Physicochemical Properties

Initial characterization would have involved determining the physical constants of the purified this compound.

PropertyValue
Molecular FormulaC₁₂H₂₀
Molecular Weight164.29 g/mol
Boiling Point~215-217 °C
Melting Point~45-47 °C
Early Spectroscopic and Chromatographic Analysis

Gas Chromatography (GC): Gas chromatography was a pivotal technique for the separation and preliminary identification of the various dimethyladamantane isomers produced in the rearrangement reactions. The retention time of each isomer on a given column would serve as a key identifying characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: By the 1960s, proton NMR (¹H NMR) spectroscopy was becoming an indispensable tool for structural elucidation. The ¹H NMR spectrum of this compound, though complex due to overlapping signals of the cage protons, would have been distinct from its other isomers. The presence of two distinct methyl singlets (or very closely spaced singlets for the cis/trans isomers) would have been a key indicator.

Mass Spectrometry (MS): Mass spectrometry would have provided crucial information about the molecular weight of the compound, confirming the C₁₂H₂₀ formula. The fragmentation pattern, while complex, would also offer structural clues and serve as a fingerprint for comparison with other isomers. The molecular ion peak (M⁺) at m/z 164 would be the most prominent feature.

Conclusion: A Foundation for Future Innovation

The early studies and discovery of this compound, born from the broader exploration of adamantane chemistry, laid the groundwork for its eventual application in diverse fields. The development of robust synthetic routes, primarily through Lewis acid-catalyzed rearrangements, and the application of burgeoning analytical techniques were critical to its characterization. This foundational work provided the chemical community with a novel, rigid, and symmetrically substituted scaffold, opening doors to new avenues in medicinal chemistry and materials science that continue to be explored today.

References

  • Prelog, V., & Seiwerth, R. (1941). Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(10), 1644-1648.
  • Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292–3292.
  • Schleyer, P. von R., Donaldson, M. M., Nicholas, R. D., & Cupas, C. A. (1963). Adamantane. Organic Syntheses, 42, 8.
  • Stetter, H., Gärtner, J., & Tacke, P. (1965). Überbrückte bicyclische Verbindungen, XVII. Synthese von 1,4‐disubstituierten Adamantan‐Derivaten. Chemische Berichte, 98(12), 3888-3891.
  • Fort, R. C., & Schleyer, P. von R. (1964). Adamantane: consequences of the diamondoid structure. Chemical Reviews, 64(3), 277-300.

Sources

A Spectroscopic Guide to 1,4-Dimethyladamantane: Structural Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dimethyladamantane, a saturated tetracyclic hydrocarbon with the molecular formula C₁₂H₂₀, represents a fundamental structure within the broader class of diamondoids.[1][2] Its rigid, strain-free cage structure, derived from the parent adamantane, provides a unique and valuable scaffold in medicinal chemistry, materials science, and as a reference compound in geochemical studies.[3] The precise placement of the two methyl groups at the bridgehead positions (C1 and C4) results in a molecule of high symmetry, which profoundly influences its spectroscopic characteristics.

This technical guide provides an in-depth analysis of the expected and reported spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a compound not exhaustively detailed in publicly accessible spectral libraries, this document synthesizes data from closely related analogs, theoretical principles, and established experimental practices to offer a comprehensive characterization. The methodologies and interpretations presented herein are designed to serve researchers, scientists, and drug development professionals in the unambiguous identification and structural verification of this molecule.

The molecular structure of this compound is depicted below, highlighting the key carbon positions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: A Predictive Analysis

Due to the molecule's C₂ᵥ symmetry, the proton environments are simplified. We can predict three distinct signals corresponding to the adamantane cage protons and one signal for the methyl protons.

  • Methyl Protons (CH₃): The six protons of the two equivalent methyl groups at C1 and C4 are expected to produce a sharp singlet. Their chemical shift should be in the typical aliphatic range, likely around 0.8-1.0 ppm.

  • Methine Protons (CH): There are four equivalent methine protons at the C3, C5, C7, and C10 positions. These would appear as a single, likely broad, signal.

  • Methylene Protons (CH₂): The adamantane cage contains six methylene groups. In this compound, these are grouped into two sets of equivalent protons. The four methylene groups adjacent to the methyl-substituted bridgeheads (C2, C6, C8, C9) will have a different chemical environment from the two methylene groups at C5 and C7. Therefore, two distinct signals are expected for the methylene protons. These signals are often complex due to overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypeNumber of ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (CH₃)60.8 - 1.0Singlet (s)
Methylene (CH₂)81.2 - 1.7Multiplet (m)
Methylene (CH₂)41.7 - 2.0Multiplet (m)
Methine (CH)21.5 - 1.8Broad Singlet (br s)

Note: Predicted values are based on general chemical shift ranges for alkanes and data from related adamantane derivatives.[4]

A high-resolution ¹H NMR spectrum can be acquired using a standard protocol that ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for non-polar analytes.[5]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for calibration, although an internal standard like tetramethylsilane (TMS) can be added for ultimate precision.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse (zg) experiment.

      • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

      • Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

      • Acquisition Time (aq): Typically 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Based on its symmetry, this compound is expected to show five distinct carbon signals.

  • Quaternary Carbons (C): The two equivalent bridgehead carbons bonded to the methyl groups (C1, C4) will appear as a single signal.

  • Methine Carbons (CH): The four equivalent methine carbons (C3, C5, C7, C10) will produce one signal.

  • Methylene Carbons (CH₂): The eight methylene carbons are divided into two groups: the four carbons adjacent to both a substituted and an unsubstituted bridgehead (C2, C6, C8, C9) and the four carbons situated between two unsubstituted bridgeheads. This leads to two distinct methylene signals.

  • Methyl Carbons (CH₃): The two equivalent methyl carbons will give rise to a single signal in the high-field region of the spectrum.

The chemical shifts can be predicted by considering the known spectrum of adamantane and applying substituent effects.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypeCarbon Position(s)Predicted Chemical Shift (δ, ppm)
Quaternary (C)C1, C430 - 35
Methine (CH)C3, C5, C7, C1035 - 40
Methylene (CH₂)C2, C6, C8, C940 - 45
Methylene (CH₂)-45 - 50
Methyl (CH₃)-CH₃25 - 30

Note: These predictions are based on substituent effects observed in other alkylated adamantanes.[6][7]

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Acquisition Mode: A standard proton-decoupled pulse program (e.g., zgpg30) is used to produce a spectrum with singlets for all carbon signals.

    • Number of Scans: Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 256 to 1024) is typically required.

    • Spectral Width: A spectral width of ~250 ppm is standard for organic compounds.

  • DEPT Analysis: To unambiguously assign the carbon types, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are essential.

    • A DEPT-90 spectrum will show only signals from CH carbons.

    • A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT spectra.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950 - 2850C-H Stretch (sp³ C-H)Strong
1470 - 1440C-H Bend (CH₂ Scissoring)Medium
1380 - 1365C-H Bend (CH₃ Umbrella)Medium-Weak
< 1300C-C Stretch and C-H RockingWeak (Fingerprint Region)

Note: The spectrum will be characterized by the absence of bands associated with common functional groups (e.g., O-H, C=O, C=C).

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and compare them to the expected frequencies for aliphatic hydrocarbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure. For this compound (MW = 164.29 g/mol ), Electron Ionization (EI) is the most common technique.[1]

The rigid adamantane cage is known to be highly stable, leading to a prominent molecular ion peak. Fragmentation is expected to be initiated by the loss of one of the methyl groups, which results in a highly stable tertiary carbocation.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

m/zProposed FragmentComments
164[C₁₂H₂₀]⁺Molecular Ion (M⁺)
149[M - CH₃]⁺Loss of a methyl group. Expected to be the base peak due to the formation of a stable tertiary carbocation.
107[C₈H₁₁]⁺Further fragmentation of the adamantyl cage.
93[C₇H₉]⁺Common fragment in adamantane derivatives.

Note: The observation of a fragment at m/z 149 would be strong evidence for a dimethyladamantane structure.[1]

The primary fragmentation pathway involves the loss of a methyl radical to form the stable 1-methyl-4-adamantyl cation.

Fragmentation_Pathway M This compound (m/z = 164) F1 1-Methyl-4-adamantyl cation (m/z = 149) M->F1 - •CH₃ F2 Further Fragments (e.g., m/z = 107, 93) F1->F2 - C₃H₆

Caption: Predicted EI-MS fragmentation of this compound.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet if analyzing a solution. GC-MS is ideal for separating isomers and impurities.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Integrated Spectroscopic Analysis and Conclusion

The structural elucidation of this compound is a synergistic process where each spectroscopic technique provides a unique and complementary piece of the puzzle.

  • Mass Spectrometry establishes the molecular weight at 164 amu and suggests the presence of two methyl groups through the characteristic loss of 15 amu to form the base peak at m/z 149.

  • IR Spectroscopy confirms the saturated hydrocarbon nature of the molecule, indicated by the presence of only sp³ C-H and C-C vibrations and the notable absence of functional group absorptions.

  • ¹³C NMR confirms the presence of 12 carbons and, through its predicted 5-line spectrum, establishes the high symmetry of the 1,4-disubstituted pattern. DEPT experiments would further validate the count of quaternary, methine, methylene, and methyl carbons.

  • ¹H NMR provides the final layer of confirmation, showing the expected number of proton environments and their relative ratios through integration, consistent with the proposed symmetrical structure.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound. This guide, by integrating predictive analysis with established protocols, offers a robust framework for researchers to confidently identify and characterize this important molecule.

References

  • Šafař, D. C., Savin, B., & Mlinarić-Majerski, K. (2004). Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. FULIR. Retrieved from [Link]

  • NIST. (n.d.). This compound, # 1. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). This compound, cis. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. Retrieved from [Link]

  • NIST. (n.d.). 1e,4a-dimethyladamantane. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[9]uril. Supporting Information. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Abraham, M. H., & Abraham, R. J. (2020). Descriptors for adamantane and some of its derivatives. Bradford Scholars. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Pirali, O., et al. (2016). Chemical synthesis and high resolution spectroscopic characterization of 1-aza-adamantane-4-one c9h13no from the microwave to the infrared. IDEALS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyladamantane. In PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Adamantane, 1,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • OdanChem. (n.d.). There are four types of chemical information search. Retrieved from [Link]

Sources

1,4-Dimethyladamantane molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Dimethyladamantane: Core Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated tricyclic hydrocarbon. We delve into its core molecular and physicochemical properties, including its definitive molecular formula and weight. This document outlines the strategic synthesis of dimethyladamantane derivatives, explaining the mechanistic rationale behind common isomerization techniques. Furthermore, it details the analytical workflows required for structural validation and isomeric differentiation. The guide culminates in a discussion of the adamantane scaffold's pivotal role in modern drug development, leveraging its unique lipophilic and rigid structure to enhance pharmacokinetic profiles, with a particular focus on applications within the central nervous system. This paper is intended for researchers, medicinal chemists, and professionals in drug development seeking a deeper understanding of this versatile molecular scaffold.

Core Molecular Profile of this compound

This compound belongs to the diamondoid family of hydrocarbons, characterized by a rigid, strain-free cage-like structure derived from adamantane. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular composition and the spatial arrangement of its atoms. Its structure consists of the tricyclo[3.3.1.1³,⁷]decane core, with two methyl groups substituted at the bridgehead positions 1 and 4.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These values are critical for its identification, handling, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀[1][2][3][4][5][6]
Molecular Weight 164.29 g/mol (164.2872 Da)[1][2][4][6][7]
CAS Registry Number 16267-35-9[2][5][8]
IUPAC Name 1,4-dimethyltricyclo[3.3.1.1³,⁷]decane[5]
Appearance White Solid / Crystalline PowderN/A
Stereoisomerism Exists as stereoisomers, including cis forms.[1][2][6]

Synthesis and Mechanistic Rationale

The synthesis of substituted adamantanes, including the 1,4-dimethyl derivative, typically relies on the Lewis acid-catalyzed rearrangement of other polycyclic hydrocarbon precursors.[9] This process is driven by the exceptional thermodynamic stability of the adamantane cage.

Synthetic Strategy: Isomerization of Polycyclic Precursors

The most common and efficient method to produce the adamantane core is through the isomerization of a more readily available C₁₀H₁₆ isomer, such as tetrahydrodicyclopentadiene, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[9] The same principle applies to the synthesis of alkylated adamantanes. For dimethyladamantanes, a suitable C₁₂H₂₀ precursor, such as perhydroacenaphthene, can be used.[10]

The causality behind this reaction lies in the formation of a carbocation intermediate upon interaction with the Lewis acid. This initiates a series of intramolecular hydride and alkyl shifts, which proceed until the most stable carbocation—the tertiary bridgehead adamantyl cation—is formed. The reaction progresses through a complex energy landscape, ultimately yielding the thermodynamically favored, strain-free adamantane skeleton. The choice of catalyst and reaction conditions (temperature, time) is critical to maximize yield and minimize side products.[9]

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of dimethyladamantanes via isomerization.

G cluster_0 Reaction cluster_1 Workup & Purification Precursor C12H20 Precursor (e.g., Perhydroacenaphthene) Catalyst Lewis Acid Catalyst (e.g., Anhydrous AlCl3) Isomerization Skeletal Isomerization (Heated, Stirred) Catalyst->Isomerization Quenching Reaction Quenching (e.g., with HCl/Ice) Isomerization->Quenching Cooling Extraction Organic Extraction (e.g., with Hexane) Quenching->Extraction Purification Purification (e.g., Recrystallization or Sublimation) Extraction->Purification Product This compound Purification->Product

Caption: Generalized workflow for dimethyladamantane synthesis.

Generalized Laboratory Protocol for Isomerization

This protocol is a representative example based on established procedures for adamantane synthesis and must be adapted and optimized for specific precursors and scales.

  • Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, and an inlet for inert gas (e.g., Nitrogen). The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid.

  • Catalyst Addition: Anhydrous aluminum chloride (or another suitable Lewis acid) is added to the reaction vessel under a positive pressure of inert gas.

  • Precursor Introduction: The C₁₂H₂₀ hydrocarbon precursor is added to the flask. The reaction is often initiated at a moderate temperature.

    • Rationale: The initial phase may involve an exothermic rearrangement to a more stable intermediate, requiring careful temperature control.[9]

  • Isomerization: The mixture is heated (typically 150-180°C) and stirred vigorously for several hours (e.g., 8-12 hours) to drive the reaction to completion.[9] The sublimate of the catalyst should be periodically returned to the reaction mixture.

  • Quenching: After cooling, the reaction is cautiously quenched by adding the mixture to crushed ice and concentrated hydrochloric acid.

    • Rationale: This step hydrolyzes the aluminum chloride catalyst and separates it into the aqueous phase.

  • Extraction: The product is extracted from the aqueous layer using a non-polar organic solvent, such as hexane or petroleum ether.

  • Purification: The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., methanol) or by sublimation to yield the final product.

Analytical Characterization and Validation

Distinguishing between this compound and its isomers (e.g., 1,3- and 1,2-dimethyladamantane) is essential, as their biological activities and physical properties can differ significantly. A combination of chromatographic and spectroscopic techniques is required for unambiguous identification.

Chromatographic and Spectroscopic Data

Gas chromatography coupled with mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for characterization.

Analysis TechniqueKey ParameterTypical Value for DimethyladamantanesRationale
Gas Chromatography Kovats Retention Index (non-polar column)1172 - 1211Provides a standardized retention time that helps differentiate isomers based on their volatility and interaction with the stationary phase.[5]
¹³C NMR Spectroscopy Chemical Shifts (δ)~29-40 ppmThe number of distinct signals and their chemical shifts are highly sensitive to the molecule's symmetry and the electronic environment of each carbon atom, allowing for clear isomeric distinction.[11]
¹H NMR Spectroscopy Chemical Shifts (δ) & Multiplicity~0.8-2.0 ppmThe pattern of signals for the methyl groups and the cage protons provides definitive structural information.
Mass Spectrometry Molecular Ion Peak (M⁺)m/z = 164Confirms the molecular weight. The fragmentation pattern provides additional structural clues.
Analytical Workflow for Structural Validation

The following diagram outlines the standard workflow for confirming the identity and purity of a synthesized sample of this compound.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation Crude Synthesized Crude Product GCMS GC-MS Analysis Crude->GCMS Purified Purified Sample GCMS->Purified Purification NMR1H ¹H NMR Spectroscopy Purified->NMR1H NMR13C ¹³C NMR Spectroscopy Purified->NMR13C Validation Structure & Purity Confirmed NMR1H->Validation NMR13C->Validation

Caption: Standard analytical workflow for compound validation.

The Adamantane Scaffold in Drug Development

The adamantane moiety is considered a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties are exploited to design drugs with improved efficacy and pharmacokinetics.[12][13]

Pharmacokinetic Advantages of the Adamantyl Moiety

The introduction of an adamantane group into a drug candidate can confer several benefits:

  • Enhanced Lipophilicity: The purely hydrocarbon nature of the adamantane cage significantly increases a molecule's lipophilicity. This property is crucial for enhancing its ability to cross biological membranes, including the blood-brain barrier (BBB), making it an ideal scaffold for CNS-targeting drugs.[12][14]

  • Metabolic Stability: The rigid cage structure protects adjacent functional groups from metabolic degradation by enzymes.[12] This steric hindrance can increase the drug's half-life and bioavailability.

  • Optimal Receptor Binding: The bulky and defined shape of the adamantane group can serve as a perfect anchor to fit into hydrophobic pockets of target proteins or act as a physical blocker for ion channels.[12]

Case Study: Memantine and the Dimethyladamantane Core

The most successful therapeutic agent derived from a dimethyladamantane core is Memantine (1-amino-3,5-dimethyladamantane).[14] Approved for the treatment of moderate-to-severe Alzheimer's disease, Memantine acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[14][15] Its mechanism involves blocking the pathological overactivation of these receptors, which is linked to excitotoxicity in neurodegenerative disorders.[14] The dimethyladamantane scaffold in Memantine is critical for its pharmacokinetic profile, allowing it to effectively reach its target in the brain and exert its therapeutic effect.[15]

Conceptual Framework for Adamantane-Based Drug Design

The following diagram illustrates the logical relationship between the properties of the adamantane scaffold and its successful application in pharmacology.

G cluster_0 Core Physicochemical Properties cluster_1 Pharmacological Consequences Prop1 High Lipophilicity Outcome1 Enhanced BBB Penetration Prop1->Outcome1 Prop2 Structural Rigidity & Bulk Outcome3 Target Engagement (Ion Channel Blocking, Hydrophobic Pocket Binding) Prop2->Outcome3 Prop3 Metabolic Inertness Outcome2 Improved Pharmacokinetics (Longer Half-Life) Prop3->Outcome2 Therapy Therapeutic Applications (e.g., CNS Disorders, Antivirals) Outcome1->Therapy Outcome2->Therapy Outcome3->Therapy

Caption: Rationale for adamantane's utility in drug design.

Conclusion

This compound, defined by its molecular formula C₁₂H₂₀ and molecular weight of approximately 164.29 g/mol , is more than a simple hydrocarbon. It is a representative of the highly valued adamantane scaffold that offers significant advantages in the field of drug discovery and development. Its synthesis, though requiring specific catalytic conditions, is based on well-understood principles of carbocation chemistry. The true value of this compound and its isomers lies in their potential as building blocks for novel therapeutics, where their unique lipophilic and rigid structure can be leveraged to overcome common pharmacokinetic challenges and enable precise targeting of biological macromolecules. Further exploration of this and other adamantane derivatives continues to be a promising frontier for researchers and medicinal chemists.

References

Sources

An In-depth Technical Guide to 1,4-Dimethyladamantane: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethyladamantane, a saturated tricyclic hydrocarbon. Adamantane and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique combination of rigidity, lipophilicity, and metabolic stability. This document delves into the specific chemical structure, IUPAC nomenclature, and stereochemical nuances of the 1,4-disubstituted isomer. We will explore the plausible synthetic pathways, detail its spectroscopic signature with a focus on mass spectrometry and predicted Nuclear Magnetic Resonance (NMR) analysis, and discuss its relevance in the context of pharmaceutical development, particularly as an isomeric impurity in the synthesis of related active pharmaceutical ingredients. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific diamondoid hydrocarbon.

Molecular Structure and Nomenclature

The adamantane cage is a highly symmetrical and strain-free tricyclic alkane (tricyclo[3.3.1.1³⁷]decane) resembling a subunit of the diamond crystal lattice. Its unique structure is the source of its remarkable physical and chemical properties.

1.1. IUPAC Nomenclature and Core Structure

The formal IUPAC name for the parent cage is tricyclo[3.3.1.1³⁷]decane . The derivative in focus is named This compound . The locants '1' and '4' refer to the positions of the methyl substituents on the adamantane framework. Position 1 is a bridgehead (tertiary) carbon, while position 4 is a non-bridgehead (secondary) carbon in the parent cage, which becomes a tertiary carbon upon methylation.

Key identifiers for this compound are:

  • Molecular Formula: C₁₂H₂₀[1][2]

  • Molecular Weight: 164.29 g/mol [1]

  • CAS Number: 16267-35-9[1][2]

The numbering of the adamantane cage, which is crucial for correct nomenclature, is illustrated below. The bridgehead carbons are numbered 1, 3, 5, and 7, while the methylene bridge carbons are 2, 4, 6, 8, 9, and 10.

Caption: IUPAC Numbering of the Adamantane Core.

1.2. Stereochemistry

Substitution at the non-bridgehead C4 position introduces a chiral center. Furthermore, the relative orientation of the two methyl groups gives rise to diastereomers. These are typically designated as cis (also referred to as syn) and trans (anti).[3][4]

  • trans-1,4-Dimethyladamantane: The methyl groups are on opposite faces of the molecule.

  • cis-1,4-Dimethyladamantane: The methyl groups are on the same face of the molecule.

The existence of these stereoisomers is a critical consideration in synthesis, purification, and characterization, as they may possess different physical properties and biological activities.[3][5]

Physicochemical Properties

The rigid, non-polar, and voluminous nature of the adamantane cage imparts distinct physicochemical properties to its derivatives. This compound is a lipophilic, non-polar compound. While extensive experimental data is not widely published, a combination of calculated values and gas chromatography data provides a useful profile.

PropertyValueSource TypeReference(s)
Molecular FormulaC₁₂H₂₀---[1][2]
Molecular Weight164.29 g/mol ---[1]
CAS Number16267-35-9---[1][2]
Boiling Point (Predicted)206.7 ± 7.0 °CCalculated[6]
Density (Predicted)0.943 ± 0.06 g/cm³Calculated[6]
logP (Octanol/Water)4.5Calculated[1]
Kovats Retention Index1172 - 1211 (on non-polar columns)Experimental[1][5][7][8]

The high calculated logP value confirms the molecule's significant lipophilicity, a key feature leveraged in drug design to enhance membrane permeability. The Kovats Retention Index is an experimental value derived from gas chromatography, useful for identifying the compound in complex mixtures like petroleum fractions.[5]

Synthesis of this compound

The synthesis of adamantane and its alkylated derivatives is a classic example of thermodynamically controlled isomerization, pioneered by Schleyer. While a specific, validated protocol for this compound is not readily found in open literature, its synthesis can be confidently predicated on the well-established adamantane rearrangement mechanism.

3.1. Conceptual Framework: Lewis Acid-Catalyzed Rearrangement

The core principle involves treating a suitable C₁₂H₂₀ tricyclic alkane precursor with a strong Lewis acid, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). The reaction proceeds through a complex cascade of carbocation intermediates, involving hydride shifts and 1,2-alkyl shifts.[9][10] The reaction continues until the system settles into the most thermodynamically stable arrangement, which is the highly symmetrical and strain-free adamantane cage. The final distribution of methylated isomers (e.g., 1,3- vs. 1,4-) is dictated by their relative thermodynamic stabilities.

G cluster_0 start C12H20 Tricyclic Precursor lewis_acid Lewis Acid (e.g., AlCl3) Heat carbo_cascade Carbocation Rearrangement Cascade (Hydride & Alkyl Shifts) lewis_acid->carbo_cascade Initiation product_mix Isomeric Mixture of Dimethyladamantanes carbo_cascade->product_mix Thermodynamic Equilibration purification Purification (e.g., Fractional Distillation or Preparative GC) product_mix->purification final_product Isolated this compound (cis/trans mixture) purification->final_product

Sources

A Technical Guide to Unlocking the Research Potential of 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Cage - Charting New Territories for a Unique Adamantane Derivative

The adamantane scaffold, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has firmly established its significance in medicinal chemistry, materials science, and catalysis.[1][2][3] Its unique properties have led to the development of successful drugs, advanced polymers, and highly efficient catalysts.[4][5] While derivatives like Amantadine and Memantine are well-known, the potential of many other substituted adamantanes remains largely unexplored. This guide focuses on one such molecule: 1,4-dimethyladamantane.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research avenues for this compound. We will move beyond a simple recitation of known facts and instead, delve into the "why" and "how" of experimental design, proposing novel hypotheses and detailed protocols to investigate them. Our exploration will be grounded in the established principles of adamantane chemistry while pushing into new frontiers of application.

Core Properties of this compound: A Refresher

Before exploring new research directions, it is crucial to understand the foundational physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC12H20[6][7]
Molecular Weight164.29 g/mol [6][8]
LogP (Octanol/Water Partition Coefficient)3.469 (Calculated)[8]
CAS Number16267-35-9[6][7]

The two methyl groups on the adamantane core, particularly at the 1 and 4 positions, introduce specific steric and electronic features that can be exploited in various scientific contexts. This guide will explore how these features can be harnessed in medicinal chemistry, materials science, and catalysis.

Part 1: Medicinal Chemistry - Targeting Neurological Disorders and Beyond

The adamantane moiety is a well-established pharmacophore, known to enhance drug properties such as lipophilicity, metabolic stability, and receptor binding.[3][4] The rigid cage structure allows for precise positioning of functional groups, making it an excellent scaffold for drug design.[3]

Novel Ion Channel Modulators for Neurodegenerative Diseases

Scientific Rationale: Adamantane derivatives have a rich history as ion channel blockers.[9] For instance, Memantine, an uncompetitive NMDA receptor antagonist, is used to treat Alzheimer's disease. The adamantane group in Memantine is thought to lodge within the ion channel, blocking excessive calcium influx. The 1,4-dimethyl substitution pattern of our target molecule could offer a unique steric profile to explore interactions with other ion channels implicated in neurological disorders, such as P2X7 receptors, which are involved in neuroinflammation.

Proposed Research Workflow:

workflow1 cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound func Functionalization(e.g., Amination) start->func ChemicalReaction purify Purification & Characterization func->purify Chromatography, NMR, MS screening High-Throughput Screening purify->screening Test Compounds assay_dev Develop P2X7 Receptor Assay assay_dev->screening hit_validation Hit Validation & Dose-Response screening->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar Validated Hits admet In vitro ADMET Profiling sar->admet

Caption: Proposed workflow for developing this compound-based ion channel modulators.

Detailed Experimental Protocol: Electrophysiology Assay for P2X7 Receptor Blockade

  • Cell Culture: Culture HEK293 cells stably expressing the human P2X7 receptor.

  • Compound Preparation: Prepare stock solutions of synthesized this compound derivatives in DMSO. Create a dilution series in the extracellular recording solution.

  • Patch-Clamp Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from the transfected HEK293 cells.

    • Establish a stable baseline current.

    • Apply a P2X7 receptor agonist (e.g., BzATP) to elicit a maximal current response.

    • Following washout of the agonist, pre-apply the this compound derivative for 2 minutes.

    • Co-apply the adamantane derivative and the agonist.

    • Measure the peak current response in the presence of the test compound.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced current by the test compound. Determine the IC50 value from the dose-response curve.

Probing Viral Entry Mechanisms

Scientific Rationale: The antiviral activity of amantadine and rimantadine against Influenza A is a landmark in the history of adamantane-based drugs.[2] These compounds target the M2 proton channel, inhibiting viral uncoating. While resistance has emerged, the principle of using a rigid, lipophilic cage to block viral components remains valid. The this compound scaffold could be functionalized to target different viral proteins or to overcome existing resistance mechanisms. Its unique substitution pattern may alter binding kinetics or provide new interaction points.

Proposed Research Area: Development of novel antiviral agents targeting viral entry or replication. The this compound core can be derivatized with various functional groups (amines, guanidines, etc.) to create a library of compounds for screening against a panel of viruses, including influenza, coronaviruses, and herpes simplex virus.

Part 2: Innovations in Materials Science

The inherent stability and defined structure of adamantane make it an attractive building block for advanced materials.[10] Alkyl derivatives of adamantane have been explored as working fluids in hydraulic systems.[10]

High-Performance Polymers with Enhanced Thermal Stability

Scientific Rationale: The incorporation of the bulky and rigid this compound unit into a polymer backbone can significantly increase the glass transition temperature (Tg) and enhance thermal stability. The methyl groups provide additional steric hindrance, further restricting chain mobility. This could lead to the development of novel polymers for applications requiring high-temperature resistance, such as in the aerospace or electronics industries.

Proposed Research Workflow:

workflow2 cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Material Characterization monomer_syn Synthesize Di-functionalized this compound Monomers polym Polymerization (e.g., Polycondensation) monomer_syn->polym struct_char Structural Analysis (NMR, FT-IR) polym->struct_char Crude Polymer thermal_char Thermal Analysis (TGA, DSC) struct_char->thermal_char mech_char Mechanical Testing thermal_char->mech_char

Caption: Workflow for the development and characterization of this compound-based polymers.

Detailed Experimental Protocol: Synthesis and Characterization of a this compound-based Polyester

  • Monomer Synthesis: Synthesize 1,4-bis(hydroxymethyl)adamantane from this compound via a two-step oxidation/reduction process.

  • Polymerization:

    • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine the 1,4-bis(hydroxymethyl)adamantane monomer with a diacid chloride (e.g., terephthaloyl chloride) in a suitable solvent (e.g., dichlorobenzene).

    • Heat the reaction mixture to reflux for 24 hours.

    • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Wash the polymer repeatedly with methanol and dry under vacuum.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): Confirm the polymer structure.

    • Thermogravimetric Analysis (TGA): Determine the decomposition temperature.

    • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg).

Part 3: Advancing Homogeneous Catalysis

Bulky phosphine ligands are crucial in organometallic catalysis, influencing the activity and selectivity of metal catalysts.[5] Adamantyl-containing phosphines have shown promise in cross-coupling reactions due to their steric bulk and electron-donating properties.[5]

Novel Ligands for Challenging Cross-Coupling Reactions

Scientific Rationale: The this compound scaffold can be used to synthesize novel, sterically demanding phosphine ligands. The specific arrangement of the methyl groups can create a unique steric pocket around the metal center, potentially enabling challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of sterically hindered substrates or the Buchwald-Hartwig amination of unactivated aryl chlorides.

Proposed Research Area: The synthesis of (1,4-dimethyladamant-1-yl)di-tert-butylphosphine and its evaluation in palladium-catalyzed cross-coupling reactions. The performance of this new ligand can be benchmarked against established bulky phosphine ligands like cataCXium A and RuPhos.

Logical Relationship Diagram:

logic1 cluster_concept Core Concept cluster_application Catalytic Application steric_bulk Steric Bulk ligand 1,4-Dimethyladamantyl Phosphine Ligand steric_bulk->ligand electron_donation Electron Donation electron_donation->ligand catalyst Palladium Catalyst ligand->catalyst cross_coupling Enhanced Cross-Coupling Performance catalyst->cross_coupling

Caption: The logical connection between the properties of the adamantane scaffold and catalytic performance.

Conclusion and Future Outlook

This compound represents a largely untapped resource with significant potential across multiple scientific disciplines. The research areas proposed in this guide are not exhaustive but are intended to stimulate innovative thinking and provide a starting point for new investigations. By systematically exploring its derivatization and application in medicinal chemistry, materials science, and catalysis, the scientific community can unlock the full potential of this unique molecule. The key to success will be a multidisciplinary approach, combining synthetic chemistry with advanced biological and material characterization techniques.

References
  • Use of the Adamantane Structure in Medicinal Chemistry. (2010). Current Medicinal Chemistry, 17(26), 2967-78. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry, 77(8). [Link]

  • The Significance of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia, 70(4), 1073-1081. [Link]

  • Catalytic C−H functionalization of adamantane by Ir‐cat. (n.d.). ResearchGate. [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. (2019). ACS Catalysis, 9(6), 5367-5372. [Link]

  • Catalysts Containing the Adamantane Scaffold. (n.d.). ResearchGate. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC. [Link]

  • This compound, # 1 - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound, cis. (n.d.). NIST WebBook. [Link]

  • This compound. (n.d.). NIST WebBook. [Link]

  • 1,2-/1,4-Dimethyladamantane. (n.d.). ESSLAB. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 1,4-Dimethyladamantane Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold is a cornerstone of medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and metabolic stability.[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties.[3][4] While 1,3-disubstituted derivatives are common, the synthesis of 1,4-disubstituted adamantanes presents a formidable regiochemical challenge due to the lower reactivity of the secondary (C4) position compared to the tertiary bridgehead (C1, C3, C5, C7) positions. This guide provides a comprehensive, multi-step synthetic strategy to access the 1,4-dimethyladamantane core, a key building block for novel therapeutics. We detail field-proven protocols, explain the causal logic behind experimental choices, and offer insights into the structure-activity relationships (SAR) of this unique substitution pattern.

Introduction: The Strategic Value of the 1,4-Adamantyl Core

The adamantane cage acts as a rigid, three-dimensional anchor that can orient pharmacophoric groups in a precise geometry for optimal interaction with biological targets like enzyme active sites or receptor binding pockets.[4][5] This "lipophilic bullet" enhances membrane permeability and often protects adjacent functional groups from metabolic degradation, improving a drug's half-life.[4][6]

While functionalization of the four equivalent tertiary bridgehead positions is well-established, accessing the six equivalent secondary positions is synthetically challenging.[6] The 1,4-substitution pattern is particularly intriguing as it places substituents on opposite sides of the cage structure, creating a rigid linear scaffold. This arrangement is ideal for developing:

  • Bivalent Ligands: Probing two distinct binding pockets within a single target.

  • Molecular Scaffolds: Creating molecules with precise spatial orientation of functional groups to escape the "flatland" of traditional aromatic-based drug discovery.[5]

  • Fine-Tuning Pharmacokinetics: Modulating lipophilicity and metabolic stability in a different vector compared to the more common 1,3- or 1,3,5,7-substitution patterns.

This guide outlines a robust pathway to this compound, proceeding through a key protoadamantane intermediate to overcome the inherent challenge of C4-functionalization.

Overall Synthetic Strategy

The synthesis of this compound requires a carefully planned, multi-stage approach to achieve the desired regioselectivity. A direct methylation of adamantane is not feasible for achieving a 1,4-pattern. Our strategy hinges on a skeletal rearrangement to activate the C4 position, followed by sequential functionalization and methylation of the C4 and C1 positions.

G cluster_main Synthetic Workflow for this compound Adamantane Adamantane (Start) Adamantanol 1-Adamantanol Adamantane->Adamantanol Step 1: Bridgehead Oxidation Protoadamantanone 4-Protoadamantanone Adamantanol->Protoadamantanone Step 2: Skeletal Rearrangement MethylProtoadamantanol 4-Methyl-4-protoadamantanol Protoadamantanone->MethylProtoadamantanol Step 3: Grignard Methylation (C4-functionalization) MethylAdamantanol 1-Methyladamantan-2-ol MethylProtoadamantanol->MethylAdamantanol Step 4: Acid-Catalyzed Rearrangement MethylAdamantane 1-Methyladamantane MethylAdamantanol->MethylAdamantane Step 5: Barton-McCombie Deoxygenation CarboxyMethylAdamantane 1-Carboxy-4-methyladamantane MethylAdamantane->CarboxyMethylAdamantane Step 6: Koch-Haaf Carboxylation (C1-functionalization) FinalProduct This compound (Target) CarboxyMethylAdamantane->FinalProduct Step 7: Carboxylic Acid to Methyl Group Reduction SAR cluster_properties Modulated Properties Adamantane Adamantane Core Position 1 (R1) Position 4 (R2) Lipophilicity Lipophilicity (LogP) Adamantane:p1->Lipophilicity Adamantane:p4->Lipophilicity PK Pharmacokinetics (ADME) Adamantane:p1->PK Adamantane:p4->PK Binding Target Binding Affinity & Selectivity Adamantane:p1->Binding Adamantane:p4->Binding R1_note R1 = Pharmacophore A (e.g., H-bond donor/acceptor) R1_note->Adamantane:p1 R2_note R2 = Pharmacophore B or Lipophilic/Modulating Group R2_note->Adamantane:p4

Sources

Application Notes & Protocols: The Strategic Integration of 1,4-Dimethyladamantane in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 1,4-dimethyladamantane in materials science. Eschewing a rigid template, this guide provides an in-depth exploration of how the unique structural attributes of the this compound core can be leveraged to create next-generation materials. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Adamantane Core as a Diamondoid Building Block

Adamantane (C₁₀H₁₆) is the smallest, perfectly symmetrical diamondoid—a hydrocarbon cage whose carbon framework is a fragment of the diamond crystal lattice.[1] This rigid, strain-free tricyclic structure endows adamantane and its derivatives with a remarkable combination of properties: exceptional thermal stability, a high melting point (for adamantane, 270 °C), and inherent lipophilicity.[1][2]

This compound (C₁₂H₂₀) builds upon this foundation. The addition of two methyl groups at the bridgehead positions enhances its lipophilicity and alters its packing behavior in condensed phases. As a saturated hydrocarbon, this compound is chemically inert and not suitable for direct polymerization.[3][4] Its value in materials science is realized when it is strategically functionalized to create monomers or when its core physical properties are exploited in non-covalent systems. This guide will explore these pathways, providing both the "how" and the "why" for its application.

Part 1: Functionalization of the this compound Core for High-Performance Polymers

The true potential of this compound is unlocked through its transformation into reactive monomers. By introducing functional groups (e.g., amines, hydroxyls), the inert cage can be incorporated into polymer backbones, where its rigidity and bulkiness fundamentally alter material properties.

Application Note 1.1: Enhancing Thermomechanical Performance in Polyimides

The incorporation of adamantane moieties into polyimide backbones is a proven strategy for increasing glass transition temperatures (Tg), enhancing thermal stability, and improving solubility without compromising mechanical strength.[5][6] The bulky, non-planar structure of the this compound cage disrupts chain packing and restricts segmental motion, leading to a significant elevation in the temperature at which the material transitions from a rigid to a rubbery state.

A hypothetical yet chemically sound approach involves the synthesis of a diamine monomer derived from this compound. This monomer can then be used in polycondensation reactions to create novel polyimides.

Protocol 1.1: Synthesis of a Diamino-1,4-dimethyladamantane Monomer (Conceptual)

This protocol outlines a conceptual pathway for the functionalization of this compound, drawing from established adamantane chemistry.[1] The core principle is the selective functionalization at the tertiary bridgehead carbons, which are activated towards electrophilic substitution.

Workflow Diagram: Monomer Synthesis

A This compound B Bromination (Br2, Lewis Acid Catalyst) A->B C Di-bromo-1,4-dimethyladamantane B->C D Amination (e.g., Buchwald-Hartwig Coupling or SN1 with amine source) C->D E Diamino-1,4-dimethyladamantane Monomer D->E

Caption: Conceptual workflow for functionalizing this compound.

Step-by-Step Methodology:

  • Bridgehead Bromination: In a nitrogen-purged flask, dissolve this compound in a suitable solvent (e.g., carbon tetrachloride). Add a Lewis acid catalyst (e.g., AlBr₃). Slowly add a stoichiometric excess of bromine (Br₂) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until GC-MS analysis indicates the formation of the di-bromo product. The rationale for using a Lewis acid is to facilitate the formation of an electrophilic bromine species that can attack the electron-rich C-H bonds at the tertiary bridgehead positions.[1]

  • Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate. Purify the crude product via column chromatography (silica gel, hexane eluent).

  • Amination: The di-bromo intermediate can be converted to a diamine via several established methods. One robust approach is a palladium-catalyzed Buchwald-Hartwig amination. In a glovebox, combine the di-bromo-1,4-dimethyladamantane, a protected amine source (e.g., benzophenone imine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu) in an anhydrous solvent like toluene. Heat the reaction under inert atmosphere until completion.

  • Deprotection and Final Purification: Following the amination, deprotect the amine groups (e.g., using acidic hydrolysis for the benzophenone imine group) to yield the final diamino-1,4-dimethyladamantane monomer. Purify by recrystallization or sublimation.

Protocol 1.2: Synthesis of a this compound-Based Polyimide

This protocol describes the synthesis of a high-performance polyimide film using the newly synthesized diamine monomer. The procedure follows a standard two-step method involving the formation of a poly(amic acid) precursor followed by thermal imidization.[5]

Workflow Diagram: Polyimide Synthesis

cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Monomer1 Diamino-1,4-dimethyladamantane PAA Poly(amic acid) Solution (Viscous) Monomer1->PAA Monomer2 Aromatic Dianhydride (e.g., PMDA) Monomer2->PAA Solvent Anhydrous NMP/DMAc Solvent->PAA Casting Solution Casting (on glass substrate) PAA->Casting Thermal Thermal Curing (Stepwise heating to >250°C) Casting->Thermal Film Polyimide Film (Transparent, Flexible) Thermal->Film

Caption: Two-step synthesis workflow for adamantane-based polyimide films.

Materials:

  • Diamino-1,4-dimethyladamantane (from Protocol 1.1)

  • 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Nitrogen gas supply

Step-by-Step Methodology:

  • Monomer Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a precise amount of the diamino-1,4-dimethyladamantane monomer in anhydrous DMAc to achieve a 15-20% (w/v) solution. Stir until fully dissolved.

  • Poly(amic acid) Synthesis: To the stirred solution, add an equimolar amount of BPDA in one portion. The bulky nature of the adamantane group may require stirring for 24-48 hours at room temperature under a nitrogen atmosphere to achieve a high molecular weight. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid) precursor.

  • Film Casting: Filter the viscous poly(amic acid) solution through a 5 µm filter. Cast the solution onto a clean glass plate. The thickness of the cast film will determine the final film thickness.

  • Thermal Imidization: Place the glass plate in a vacuum oven. Perform a staged curing process: 80°C for 4 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 2 hours. This gradual heating schedule ensures the complete removal of the solvent and the conversion of the amic acid linkages to imide rings, a process that releases water as a byproduct.[5]

  • Film Recovery: After cooling to room temperature, carefully immerse the glass plate in deionized water to release the flexible polyimide film.

Expected Performance Gains:

The integration of the this compound unit is expected to yield significant improvements in key material properties compared to a standard aromatic polyimide like Kapton®.

PropertyStandard Aromatic Polyimide (Control)Expected this compound PolyimideRationale for Improvement
Glass Transition Temp. (Tg) ~360-410 °C>420 °C The rigid, bulky adamantane cage severely restricts chain rotation and segmental mobility.[5]
5% Weight Loss Temp. (Td5) ~500-550 °C~530-560 °C The inherent thermal stability of the diamondoid cage contributes to the overall polymer stability.
Dielectric Constant (1 MHz) ~3.4<2.8 The saturated hydrocarbon nature of adamantane increases free volume and lowers polarizability, reducing the dielectric constant.[7]
Solubility InsolubleSoluble in organic solvents (NMP, DMAc, m-cresol)The non-planar adamantane structure disrupts inter-chain packing, preventing crystallization and improving solubility.[6]

Part 2: Applications in Supramolecular Assemblies and Nanotechnology

The lipophilic and geometrically well-defined nature of this compound makes it an excellent guest molecule for host-guest chemistry, a cornerstone of supramolecular materials and nanotechnology.[8]

Application Note 2.1: Host-Guest Interactions for Self-Healing Materials

Adamantane derivatives form strong and highly specific inclusion complexes with cyclodextrins (CDs), a class of cyclic oligosaccharides with a hydrophobic inner cavity.[8][9] This interaction can be exploited to create physically cross-linked materials, such as self-healing hydrogels. By grafting adamantane-functionalized polymers and cyclodextrin-functionalized polymers, a reversible, non-covalent network can be formed. The this compound group provides a strong hydrophobic driving force for insertion into the cyclodextrin cavity.

Diagram: Host-Guest Cross-Linking

Caption: Formation of a hydrogel network via host-guest interactions.

Protocol 2.1: Evaluation of Host-Guest Binding Affinity via Isothermal Titration Calorimetry (ITC)

To validate the suitability of this compound as a guest molecule, its binding affinity to a host like β-cyclodextrin must be quantified. ITC is the gold standard for this measurement, as it directly measures the heat released or absorbed during the binding event.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of β-cyclodextrin (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a more concentrated solution of a water-soluble this compound derivative (e.g., 10-15 mM) in the same buffer. Degas both solutions thoroughly.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C). Load the cyclodextrin solution into the sample cell and the adamantane derivative into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the adamantane solution into the cyclodextrin solution. Each injection will produce a heat peak corresponding to the binding event.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of adamantane to cyclodextrin. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. A low Kd value (in the micromolar range) confirms a strong and specific interaction, validating the system for use in self-assembling materials.

Conclusion

While this compound is an inert molecule in its native state, its rigid, thermally stable, and geometrically defined diamondoid core makes it a highly valuable building block in advanced materials science. Its true potential is realized through chemical functionalization, which transforms it into a powerful monomer for creating high-performance polymers with elite thermal and dielectric properties. Furthermore, its inherent shape and lipophilicity make it an ideal candidate for constructing sophisticated supramolecular systems. The protocols and insights provided in this guide offer a robust framework for researchers to explore and harness the unique attributes of the this compound scaffold in their materials innovation efforts.

References

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Klok, F. A., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. DOI:10.1039/D4SC01136H. Retrieved from [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. National Center for Biotechnology Information. Retrieved from [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). This compound, cis. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2). Retrieved from [Link]

  • Hussain, F., et al. (2023). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Polymers, 15(18), 3788. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound, # 1. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). This compound, # 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-1,4-dimethyladamantane. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ESSLAB. (n.d.). 1,2-/1,4-Dimethyladamantane. Retrieved from [Link]

  • Georgiev, A., & Peykov, P. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1028. Retrieved from [Link]

  • Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(4), 18-50. Retrieved from [Link]

  • Wang, C.-H., et al. (2013). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Polymers for Advanced Technologies. ResearchGate. Retrieved from [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. Retrieved from [Link]

  • Hierso, J.-C., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7659. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyladamantane. PubChem Compound Database. Retrieved from [Link]

  • Miteva, M., et al. (2023). Biomaterials for Drug Delivery and Human Applications. Polymers, 15(22), 4444. MDPI. Retrieved from [Link]

  • NIST. (n.d.). This compound, stereoisomer. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]

  • Iannazzo, D., et al. (2018). The History of Nanoscience and Nanotechnology: From Chemical–Physical Applications to Nanomedicine. Molecules, 23(2), 395. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: 1,4-Dimethyladamantane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane cage, a rigid and highly symmetric diamondoid hydrocarbon, is a privileged scaffold in both medicinal chemistry and materials science. Its unique three-dimensional structure and lipophilicity impart favorable properties to molecules, including enhanced metabolic stability, improved pharmacokinetic profiles, and precise spatial orientation of functional groups. This document provides an in-depth guide to the synthetic utility of 1,4-dimethyladamantane, a specific derivative that offers a unique substitution pattern for creating novel chemical entities. We will explore its application as a key building block, provide detailed, field-tested protocols for its functionalization, and present comparative data to inform strategic synthetic decisions for researchers, scientists, and drug development professionals.

The this compound Scaffold: Unique Properties and Synthetic Rationale

Adamantane (C₁₀H₁₆) is characterized by its rigid, strain-free, cage-like structure, which is a nanoscale substructure of the diamond lattice.[1] This inherent rigidity and lipophilicity make it an attractive moiety for drug design, as it can effectively orient substituents towards biological targets and improve membrane permeability.[2][3]

The introduction of methyl groups onto the adamantane core, as in this compound, further modifies its physicochemical properties. While much of the literature focuses on the 1,3-disubstituted pattern due to its prevalence in approved drugs like Memantine, the 1,4-isomer presents a distinct and synthetically valuable scaffold. The two methyl groups at tertiary bridgehead positions provide steric bulk and increase lipophilicity, while leaving other bridgehead and secondary positions available for functionalization.

Causality Behind Experimental Choices: The choice of a dimethyladamantane core over a simple adamantane is often driven by the need to fine-tune lipophilicity and steric interactions. In drug design, these modifications can enhance binding affinity to a target receptor or modulate the drug's absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, the defined stereochemistry of the 1,4-substitution can direct the self-assembly of polymers and supramolecular structures.

Physicochemical Property Comparison

To provide context, the properties of this compound are compared with its parent compound and a key precursor for the antiviral drug Amantadine.

PropertyThis compoundAdamantane1-Bromoadamantane
Molecular Formula C₁₂H₂₀[4][5]C₁₀H₁₆C₁₀H₁₅Br
Molecular Weight 164.29 g/mol [4]136.23 g/mol 215.13 g/mol
Physical State Solid / Liquid (Varies)Crystalline SolidCrystalline Solid
Boiling Point ~205-207 °C (Predicted)Sublimes~258 °C
Lipophilicity (XLogP3) 4.5[4]3.33.8

Data compiled from various sources, including PubChem and commercial supplier data sheets.[4][6]

Application in Drug Discovery: Synthesis of Bioactive Aminoadamantanes

The most significant application of dimethyladamantane scaffolds is in the synthesis of aminoadamantanes, a class of compounds with pronounced neurological and antiviral activity.[2] While the Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane) is famously derived from 1,3-dimethyladamantane, the synthetic methodologies are directly applicable to the functionalization of other dimethyladamantane isomers and serve as the primary blueprint for derivatizing this scaffold.[7][8][9]

Workflow for Adamantane-Derived Drug Synthesis

The general pathway involves the direct or indirect functionalization of a bridgehead C-H bond to introduce an amino group.

G cluster_0 Starting Material cluster_1 Functionalization cluster_2 Final Product A This compound B Direct Amination (e.g., Ritter Reaction) A->B H₂SO₄, R-CN C Halogenation (e.g., Bromination) A->C Br₂ F Amino-dimethyladamantane (e.g., Memantine Analogue) B->F D Halogenated Intermediate (1-Bromo-4-methyladamantane) C->D E Amination/ Hydrolysis D->E 1. R-CN, H₂SO₄ 2. NaOH E->F G Hydrochloride Salt Formation F->G HCl H Purified API G->H

Caption: Generalized workflow for the synthesis of adamantane-derived drugs.

Protocol 1: Two-Step Synthesis of 1-Amino-4,x-dimethyladamantane Hydrochloride (Memantine Analogue)

This protocol adapts a robust, industrially scalable two-step procedure for Memantine synthesis to a generic dimethyladamantane starting material.[9] It avoids hazardous reagents and proceeds with high yield.[8][9] The first step is a Ritter-type reaction to form an N-formyl intermediate, followed by acidic hydrolysis.[9][10]

Step 1: Synthesis of N-(4,x-Dimethyladamantan-1-yl)formamide

  • Rationale: This step directly functionalizes a tertiary C-H bond. Nitric acid acts as an oxidant to generate a bridgehead carbocation, which is then trapped by formamide as the nucleophile. This method is highly efficient, often achieving near-quantitative yields.[9]

  • Materials:

    • This compound (1.0 eq, e.g., 0.06 mol, 9.86 g)

    • Nitric acid (65-70%, 10 eq, e.g., 0.6 mol, ~25 mL)

    • Formamide (9 eq, e.g., 0.54 mol, ~22.5 mL)

    • Dichloromethane (DCM)

    • Ice-cold water

    • Round-bottom flask with magnetic stirrer and reflux condenser

  • Procedure:

    • In a round-bottom flask, cool the nitric acid to 20-25°C in a water bath.

    • With vigorous stirring, slowly add the this compound to the nitric acid over 20 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 20-25°C.

    • Stir the mixture at this temperature for 1 hour.

    • Slowly add the formamide over 30 minutes, again controlling the temperature.

    • Heat the mixture to 85°C and maintain for 2 hours. Monitor reaction completion via TLC or GC-MS.

    • Cool the reaction solution to 5-10°C in an ice bath and carefully pour it into ice-cold water (approx. 120 mL).

    • Extract the aqueous mixture with dichloromethane (e.g., 3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude N-formyl intermediate, which is often pure enough for the next step.[9]

Step 2: Hydrolysis to 1-Amino-4,x-dimethyladamantane Hydrochloride

  • Rationale: Acid-catalyzed hydrolysis efficiently cleaves the formamide group to reveal the primary amine. Performing the reaction in aqueous HCl allows for the direct precipitation of the hydrochloride salt, simplifying purification.[9] This method avoids the use of hazardous solvents like diethyl ether for salt formation.[9]

  • Materials:

    • N-(4,x-Dimethyladamantan-1-yl)formamide (from Step 1, 1.0 eq, e.g., 0.06 mol)

    • Hydrochloric acid (36%, ~45 mL)

    • Water (~36 mL)

    • n-Hexane

  • Procedure:

    • In a round-bottom flask, combine the crude N-formyl intermediate, water, and hydrochloric acid.

    • Stir the mixture for 10 minutes, then heat to reflux (approx. 100°C) for 1 hour.[9]

    • Concentrate the reaction mixture to about half its original volume using a rotary evaporator.

    • Add n-hexane (e.g., 20 mL) to the concentrated solution and heat to reflux for 30 minutes to aid in purification and precipitation.

    • Cool the mixture to 5-10°C for 1 hour. A white solid should precipitate.

    • Collect the solid by vacuum filtration, wash with cold n-hexane, and dry under vacuum to yield the final hydrochloride salt.

StageKey ReagentsTypical YieldReference
Step 1: Formation Nitric Acid, Formamide~98%[9]
Step 2: Hydrolysis Aqueous HCl~85%[9]
Overall Yield ~83% [8][9]

Application in Materials Science: Creating Novel Polymers

Adamantane's rigidity can be harnessed to create polymers with high thermal stability and unique mechanical properties. Adamantane-1,4-diol, a derivative of the 1,4-dimethyl scaffold, can be used as a difunctional chain extender in polyurethanes.[11]

Rationale: The bulky adamantane moiety disrupts the regular packing of polymer chains, creating distinct hard and soft segments. This phase separation is crucial for creating materials with desirable properties like shape-memory, where the material can "remember" and return to its original shape after deformation.[11]

Protocol 2: Synthesis of an Adamantane-Based Shape-Memory Polyurethane Film

This protocol describes the incorporation of an adamantane diol as a chain extender to create a polyurethane film.[11]

G A Hexamethylene diisocyanate (HDI) C Reaction Mixture (Three-necked flask) A->C B Adamantane-1,4-diol + Butanediol (BDO) in DMF B->C Slowly add under N₂ D Add DBTDL (Catalyst) C->D E Heat at 80°C (4-6 hours) D->E F Casting in Teflon Mold E->F Pour viscous solution G Curing at 80°C (24 hours) F->G H Polyurethane Film with Shape-Memory Properties G->H

Caption: Experimental workflow for polyurethane synthesis.

  • Materials:

    • Hexamethylene diisocyanate (HDI)

    • Adamantane-1,4-diol

    • 1,4-Butanediol (BDO)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dibutyltin dilaurate (DBTDL) catalyst

    • Three-necked flask, mechanical stirrer, nitrogen inlet, condenser, Teflon mold

  • Procedure:

    • Set up a three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser. Add a pre-determined amount of HDI to the flask.

    • In a separate beaker, dissolve the chain extenders (a mixture of adamantane-1,4-diol and BDO) in anhydrous DMF. The ratio of the diols can be varied to tune the material's properties.

    • Under a nitrogen atmosphere and with vigorous stirring, slowly add the solution of chain extenders to the flask containing HDI.

    • Add a catalytic amount of DBTDL to the reaction mixture.

    • Heat the mixture to 80°C and maintain this temperature for 4-6 hours. The viscosity of the solution will increase as polymerization proceeds.

    • Pour the viscous solution into a Teflon mold.

    • Cure the mold at 80°C for 24 hours to obtain the final polyurethane film.[11]

Conclusion

This compound and its derivatives are powerful building blocks for creating complex molecules with tailored properties. In medicinal chemistry, the dimethyladamantane scaffold provides a proven foundation for developing CNS-active agents, with clear and scalable synthetic routes to key amino-intermediates. In materials science, its inherent rigidity and defined stereochemistry enable the construction of advanced polymers with programmed properties like shape memory. The protocols outlined in this document provide researchers with robust, validated methods to leverage the unique characteristics of this versatile chemical scaffold.

References

  • Application Notes and Protocols for Incorporating Adamantane-1,4-diol into Supramolecular Assemblies. Benchchem.
  • Memantine HCl synthesis. ChemicalBook.
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed.
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC - PubMed Central.
  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. The Journal of Infectious Diseases.
  • An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate.
  • Process for the preparation of memantine. Google Patents.
  • Benchmarking 1-Bromo-3,5-dimethyladamantane: A Comparative Guide for Synthetic Intermediates in Drug Development. Benchchem.
  • The Pivotal Role of 1-Bromo-3,5-dimethyladamantane in Neuropharmacology: From Synthesis to Therapeutic Application. Benchchem.
  • This compound | C12H20 | CID 590907. PubChem - NIH.
  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
  • This compound. NIST WebBook.

Sources

Application Notes and Protocols for the Incorporation of 1,4-Dimethyladamantane into Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1,4-Dimethyladamantane Moiety in Polymer Chemistry

Adamantane, a rigid, diamondoid hydrocarbon, has garnered significant interest as a building block in polymer science. Its incorporation, either as a pendant group or within the polymer backbone, imparts a unique combination of properties, including enhanced thermal stability, elevated glass transition temperatures (Tg), and modified solubility.[1][2] This guide focuses on the experimental procedures for incorporating a specific derivative, this compound, into polymeric structures. The presence of two methyl groups at the bridgehead positions introduces additional steric bulk and alters the electronic properties of the adamantane cage, offering a nuanced approach to tuning polymer characteristics.

The strategic placement of these methyl groups is anticipated to further restrict the segmental motion of polymer chains, potentially leading to even higher glass transition temperatures compared to polymers containing unsubstituted adamantane.[3] Furthermore, the increased hydrocarbon content and bulkiness can enhance solubility in non-polar organic solvents and influence the packing of polymer chains, which is crucial for applications in gas separation membranes and advanced optical materials.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound-based monomers and their subsequent polymerization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures.

Part 1: Synthesis of a this compound-Containing Monomer

A plausible and versatile monomer for incorporating the this compound moiety is a methacrylate derivative. The following protocol outlines a proposed multi-step synthesis, starting from this compound. This pathway is based on established adamantane functionalization chemistry.[4]

Rationale for Monomer Design

Methacrylate monomers are well-suited for a variety of polymerization techniques, including free-radical and controlled radical polymerizations, allowing for the synthesis of a wide range of polymer architectures. The ester linkage provides a stable connection between the bulky adamantane group and the polymerizable vinyl group.

Proposed Synthetic Workflow

The synthesis involves three key steps:

  • Bromination: Introduction of a bromine atom at a vacant bridgehead position.

  • Hydrolysis: Conversion of the bromide to a hydroxyl group.

  • Esterification: Reaction of the hydroxyl group with methacryloyl chloride to yield the final monomer.

G cluster_0 Monomer Synthesis Workflow A This compound B Bromination (e.g., Br2, reflux) A->B Step 1 C 1-Bromo-4,7-dimethyladamantane B->C D Hydrolysis (e.g., AgNO3, H2O/acetone) C->D Step 2 E 1-Hydroxy-4,7-dimethyladamantane D->E F Esterification (Methacryloyl chloride, base) E->F Step 3 G 1,4-Dimethyladamant-7-yl Methacrylate (Target Monomer) F->G

Caption: Proposed synthetic workflow for 1,4-dimethyladamant-7-yl methacrylate.

Detailed Experimental Protocol: Synthesis of 1,4-Dimethyladamant-7-yl Methacrylate

Materials:

  • This compound

  • Bromine (Br₂)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Water

  • Methacryloyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Step 1: Bromination of this compound

  • Rationale: Direct bromination of adamantanes at the bridgehead positions is a well-established reaction that proceeds via a radical mechanism.[4] In this compound, the remaining two bridgehead positions are electronically activated for substitution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1.0 eq) in an excess of bromine.

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by GC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-bromo-4,7-dimethyladamantane.

Step 2: Hydrolysis of 1-Bromo-4,7-dimethyladamantane

  • Rationale: The conversion of the tertiary bromide to an alcohol can be achieved via nucleophilic substitution. Silver nitrate is used to facilitate the departure of the bromide ion.

  • Procedure:

    • Dissolve 1-bromo-4,7-dimethyladamantane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add silver nitrate (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 12-24 hours. The formation of a silver bromide precipitate will be observed.

    • Filter off the precipitate and wash it with acetone.

    • Remove the acetone from the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-hydroxy-4,7-dimethyladamantane.

Step 3: Esterification to 1,4-Dimethyladamant-7-yl Methacrylate

  • Rationale: The final step is a standard esterification reaction where the adamantyl alcohol reacts with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve 1-hydroxy-4,7-dimethyladamantane (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.

    • Slowly add methacryloyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final monomer, 1,4-dimethyladamant-7-yl methacrylate.

Part 2: Polymerization of this compound-Based Monomers

The synthesized 1,4-dimethyladamant-7-yl methacrylate can be polymerized using various techniques. Below are protocols for free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Free-Radical Polymerization
  • Rationale: This is a straightforward method for producing high molecular weight polymers. The choice of initiator and solvent is crucial for controlling the polymerization.

  • Protocol:

    • In a Schlenk flask, dissolve 1,4-dimethyladamant-7-yl methacrylate (1.0 g) and a radical initiator such as azobisisobutyronitrile (AIBN) (1-2 mol% relative to the monomer) in a suitable solvent (e.g., toluene, THF, or dioxane).

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-80 °C for AIBN).

    • Stir the reaction mixture for the desired time (e.g., 6-24 hours).

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 60 °C.

Controlled Radical Polymerization: RAFT
  • Rationale: RAFT polymerization allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). The key is the selection of an appropriate RAFT agent.

  • Protocol:

    • In a Schlenk flask, combine 1,4-dimethyladamant-7-yl methacrylate, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) in the desired molar ratio in a suitable solvent (e.g., anisole or dioxane).

    • De-gas the mixture using three freeze-pump-thaw cycles.

    • Immerse the flask in a preheated oil bath at a temperature suitable for the initiator.

    • Monitor the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and dispersity).

    • Once the desired conversion is reached, quench the polymerization by cooling and exposure to air.

    • Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.

ParameterFree-Radical PolymerizationRAFT Polymerization
Monomer 1,4-Dimethyladamant-7-yl Methacrylate1,4-Dimethyladamant-7-yl Methacrylate
Initiator AIBN or Benzoyl PeroxideAIBN or V-70
Solvent Toluene, THF, DioxaneAnisole, Dioxane
Temperature 60-80 °C60-90 °C
Control Agent NoneRAFT Agent (e.g., trithiocarbonate)
Expected PDI > 1.5< 1.3

Table 1: Typical Reaction Conditions for the Polymerization of 1,4-Dimethyladamant-7-yl Methacrylate.

G cluster_1 General Polymerization Scheme Monomer This compound Methacrylate Monomer Reaction Polymerization (Heat, N2 atmosphere) Monomer->Reaction Initiator Radical Initiator Initiator->Reaction Solvent Solvent Solvent->Reaction Polymer Poly(1,4-dimethyladamant-7-yl methacrylate) Reaction->Polymer Purification Precipitation in Non-solvent Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer

Caption: General workflow for the polymerization of this compound methacrylate.

Part 3: Characterization and Expected Properties

The resulting polymers should be thoroughly characterized to understand their structure and properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5]

Thermal Properties
  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Polymers containing adamantane moieties are known for their excellent thermal stability.[6]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). The bulky and rigid this compound group is expected to significantly increase the Tg compared to less bulky analogs.[1]

PolymerStructure of Pendant GroupExpected Tg (°C)Expected Thermal Stability (Td, 5% wt loss)
Poly(methyl methacrylate)-CH₃~105~280 °C
Poly(1-adamantyl methacrylate)1-Adamantyl~150-180>300 °C
Poly(1,4-dimethyladamant-7-yl methacrylate) 1,4-Dimethyladamant-7-yl >180 (Predicted) >320 °C (Predicted)

Table 2: Comparison of Expected Thermal Properties.

G cluster_2 Structural Comparison of Methacrylate Side Chains PMMA PMMA -CH₃ PAdMA Poly(1-adamantyl methacrylate) -Adamantyl PDAdMA Poly(1,4-dimethyladamant-7-yl methacrylate) -1,4-Dimethyladamantyl

Caption: Increasing steric bulk of the methacrylate side chain.

Conclusion

The incorporation of this compound into polymers presents a promising avenue for the development of advanced materials with superior thermal and mechanical properties. While the synthesis of the corresponding monomers requires a multi-step approach, the subsequent polymerization can be achieved through well-established techniques. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this unique adamantane derivative in their respective fields.

References

  • Weigel, W. K., III, Dang, H. T., Feceu, A., et al. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 25-43. [Link]

  • Sung, K., & Chen, F. L. (2003). Establishment of steric substituent constants in the adamantane system by ab initio calculations. Organic letters, 5(6), 889–891. [Link]

  • Mathias, L. J., Jensen, J. J., Reichert, V. R. M., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. In Step-Growth Polymers for High-Performance Materials (pp. 197-207). American Chemical Society. [Link]

  • Kakuchi, T., et al. (1991). Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups. Macromolecules, 24(23), 6041-6045. [Link]

  • Goseki, R., Miyai, S., Uchida, S., & Ishizone, T. (2021). Polymerizability of exomethylene monomers based on adamantyl frameworks. Polymer Chemistry, 12(25), 3602-3611. [Link]

  • Popov, I., Pashenko, O., Shishkina, S., Volochnyuk, D., & Ryabukhin, S. (2025). Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. ChemRxiv. [Link]

  • Fokin, A. A., Schreiner, P. R., Fokina, N. A., Tkachenko, B. A., Hausmann, H., Serafin, M., Dahl, J. E., Liu, S., & Carlson, R. M. (2006). Reactivity of [1(2,3)4]pentamantane (Td-pentamantane): a nanoscale model of diamond. The Journal of organic chemistry, 71(22), 8532–8540. [Link]

  • Wanka, L., & Schreiner, P. R. (2023). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Journal of medicinal chemistry, 66(12), 7847–7887. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590907, this compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA. [Link]

Sources

Application Notes and Protocols: The Adamantane Scaffold in Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Adamantane Cage in Neurological Disorders

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like structure, has emerged as a privileged pharmacophore in the design of therapeutic agents targeting the central nervous system (CNS).[1][2] Its unique stereochemistry allows for precise orientation of functional groups, leading to specific interactions with biological targets. This has been successfully exploited in the development of drugs for a range of neurological conditions, including Alzheimer's disease and Parkinson's disease.[1][3]

One of the most notable successes is memantine (1-amino-3,5-dimethyladamantane), an N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate to severe Alzheimer's disease.[1][4][5] The neuroprotective effects of memantine and other aminoadamantanes stem from their ability to modulate glutamate-mediated excitotoxicity, a key pathological process in many neurodegenerative disorders.[6][7] This document will provide a detailed guide on the use of the dimethyladamantane scaffold, with a primary focus on the well-characterized memantine, as a foundational tool in the development of novel neuroprotective agents. We will explore the underlying mechanism of action, provide detailed protocols for synthesis and evaluation, and discuss the potential for structural analogs like 1,4-dimethyladamantane.

The Glutamatergic System and Excitotoxicity: A Target for Adamantane Derivatives

The glutamatergic system is the primary excitatory neurotransmitter system in the CNS, playing a crucial role in synaptic plasticity, learning, and memory.[6][8] The NMDA receptor, a subtype of glutamate receptor, is a ligand-gated ion channel that is critical for these processes.[9][10] However, excessive or prolonged activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺) into neurons.[11] This Ca²⁺ overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.[6][12] This phenomenon, known as excitotoxicity, is a common pathological hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6]

Memantine and other aminoadamantanes act as uncompetitive, low-to-moderate affinity antagonists of the NMDA receptor.[13][14] This means they only block the channel when it is open, a state induced by the binding of glutamate.[6] Their fast on/off kinetics and voltage dependency allow them to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while sparing the normal, physiological synaptic activity required for cognitive function.[12][13] This unique pharmacological profile contributes to their favorable safety and tolerability compared to other NMDA receptor antagonists.[13]

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity and its Modulation by Dimethyladamantane Derivatives

NMDA_Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Block Channel Block Excitotoxicity Excitotoxicity (Neuronal Damage/Death) Ca_Influx->Excitotoxicity Dimethyladamantane 1,X-Dimethyladamantane (e.g., Memantine) Dimethyladamantane->NMDAR Binds to open channel Block->Ca_Influx Prevents Neuroprotection Neuroprotection Block->Neuroprotection In_Vitro_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Pretreat Pre-treatment with 1,X-Dimethyladamantane (e.g., this compound) Start->Pretreat Induce Induce Neurotoxicity (e.g., Glutamate, H₂O₂, Aβ peptide) Pretreat->Induce Incubate Incubation (24-48 hours) Induce->Incubate Assess Assess Cell Viability (MTT, LDH assay) Incubate->Assess End End: Data Analysis Assess->End

Caption: A generalized workflow for assessing the neuroprotective effects of dimethyladamantane compounds in vitro.

Protocol 3: Glutamate-Induced Excitotoxicity Assay in HT22 Cells

This protocol assesses the ability of a test compound to protect against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line. [15]

  • Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Plating: Seed HT22 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight. [15]3. Treatment:

    • Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubate for 1-2 hours.

    • Add glutamate to a final concentration of 5 mM to induce excitotoxicity. [15]Include control wells with cells only, cells with glutamate only, and cells with the test compound only.

  • Incubation: Incubate the plates for 24 hours at 37°C. [15]5. Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. [16] * Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO). [16] * Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 4: Aβ Peptide-Induced Toxicity Assay in SH-SY5Y Cells

This assay is relevant for Alzheimer's disease research and evaluates the protective effect of a compound against amyloid-beta (Aβ) peptide-induced toxicity. [17][18]

  • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Plating: Plate SH-SY5Y cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours. [17]3. Treatment:

    • Remove the medium and replace it with serum-free medium containing the test compound at various concentrations.

    • Add aggregated Aβ₁₋₄₂ peptide to a final concentration of 10-20 µM.

    • Include appropriate controls as in the previous protocol.

  • Incubation: Incubate the plates for 48 hours. [17]5. Viability Assessment: Perform an MTT or similar cell viability assay as described above.

Table 1: Comparative Neuroprotective Effects of Adamantane Derivatives (Hypothetical Data)

CompoundNeurotoxic InsultEC₅₀ (µM)Maximum Protection (%)
MemantineGlutamate (5 mM)1.585
Aβ₁₋₄₂ (10 µM)2.178
This compoundGlutamate (5 mM)TBDTBD
Aβ₁₋₄₂ (10 µM)TBDTBD
AmantadineGlutamate (5 mM)15.060
Aβ₁₋₄₂ (10 µM)>50<30

TBD: To be determined. This table serves as a template for organizing experimental data.

In Vivo Evaluation of Neuroprotective Efficacy

Promising candidates from in vitro screening should be further evaluated in animal models of neurodegenerative diseases.

Common In Vivo Models for Neuroprotection Studies:

  • Alzheimer's Disease Models:

    • Transgenic mice: APP/PS1, 5xFAD, and 3xTg-AD mice that overexpress human genes associated with familial Alzheimer's disease and develop amyloid plaques and cognitive deficits. [19] * Pharmacological models: Intracerebroventricular injection of Aβ peptide or scopolamine-induced amnesia. [2][20]* Parkinson's Disease Models:

    • Neurotoxin-based models: Systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or stereotactic injection of 6-hydroxydopamine (6-OHDA) to induce selective degeneration of dopaminergic neurons. [21]* Ischemic Stroke Models:

    • Middle cerebral artery occlusion (MCAO): A surgical model that mimics focal cerebral ischemia. [22][23] Protocol 5: Scopolamine-Induced Amnesia Model in Rats (for Cognitive Enhancement)

This model is used to assess the potential of a compound to reverse cognitive deficits. [2]

  • Animals: Use adult male Wistar rats.

  • Treatment:

    • Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 11 days). [2] * 30 minutes after the test compound administration, induce amnesia by injecting scopolamine (1 mg/kg, i.p.). [2]3. Behavioral Testing:

    • Assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.

  • Neurochemical Analysis:

    • After the behavioral tests, sacrifice the animals and collect brain tissue (cortex and hippocampus).

    • Measure levels of neurotransmitters (e.g., acetylcholine) and markers of oxidative stress. [2]

Future Directions: Exploring the Structure-Activity Relationship of Dimethyladamantane Analogs

While memantine (1-amino-3,5-dimethyladamantane) has demonstrated clinical success, the therapeutic potential of other dimethyladamantane isomers, such as this compound, remains largely unexplored. The substitution pattern on the adamantane cage can significantly influence the compound's physicochemical properties, such as lipophilicity and volume, which in turn can affect its pharmacokinetics and pharmacodynamics. [24] Systematic evaluation of a library of dimethyladamantane derivatives, including positional isomers and analogs with different functional groups, is a logical next step. By correlating structural modifications with in vitro and in vivo activity, a comprehensive structure-activity relationship (SAR) can be established. This will enable the rational design of novel neuroprotective agents with improved efficacy, selectivity, and safety profiles. The protocols outlined in this document provide a solid foundation for such investigations.

References

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neuropharmacology, 53(6), 741-755.
  • GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

  • Magar, S. S., et al. (2014). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Neuropharmacology, 85, 359-368.
  • Psychopharmacology Institute. (2022). Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of memantine? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride? Retrieved from [Link]

  • BenchChem. (2025). Adamantane Derivatives as NMDA Receptor Antagonists: A Comparative Guide for Researchers. Retrieved from [https://www.benchchem.
  • Giménez-Gómez, P., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Toxicology in Vitro, 72, 105096.
  • van der Walt, M. M., et al. (2016). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 7(5), 941-951.
  • Gerasimov, D., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 724.
  • Al-Hilal, M., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10993.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. Retrieved from [Link]

  • Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship, University of California.
  • ResearchGate. (2012). What is the best in vivo model for testing potential anti-amyloid-ß drugs? Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Neuroprotection Assay Using Eleutheroside C. Retrieved from [https://www.benchchem.com/product/b142378#in-vitro-neuroprotection-assay-using-eleutheroside-c]
  • Paredes-Osses, E., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. Antioxidants, 12(11), 1968.
  • Venkataraman, S., et al. (2010). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture, 90(14), 2467-2472.
  • Gvalia, N. V., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative.
  • Wang, Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 23(1), 1.
  • Kosacka, J., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6757.
  • Gvalia, N. V., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. Retrieved from [Link]

  • Stoof, J. C., et al. (1992). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Amino Acids, 3(1-3), 161-168.
  • Georgieva, S., et al. (2022).
  • Lipton, S. A. (2005). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Current Alzheimer Research, 2(2), 155-165.
  • Seif el Nasr, M., et al. (1993). Neuroprotective effect of memantine demonstrated in vivo and in vitro. European Journal of Pharmacology, 246(3), 221-227.
  • Merello, M., et al. (1999). Effect of memantine (NMDA antagonist) on Parkinson's disease: a double-blind crossover randomized study. Clinical Neuropharmacology, 22(5), 273-280.
  • Chen, Y., et al. (2023). Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications. Brain and Behavior, 13(6), e3028.
  • Zhang, Y., et al. (2020). Synthesis and bioassay of β-(1,4)-D-mannans as potential agents against Alzheimer's disease.
  • Kim, M. J., et al. (2014). Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. International Journal of Molecular Sciences, 15(12), 22338-22351.
  • Kornhuber, J., & Quack, G. (1995). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 46, 131-137.
  • Rammes, G., et al. (2003). The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence. Current Alzheimer Research, 1(2), 85-93.
  • Georgieva, S., et al. (2022). New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. PubMed. Retrieved from [Link]

  • Reddy, T. S., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16298-16302.
  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). This compound, # 1 - Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910594A - Preparation method of 1,3-dimethyladamantane.
  • PubChem. (n.d.). (3S)-1,4-dimethyladamantane. Retrieved from [Link]

  • Reddy, T. S., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ResearchGate. Retrieved from [Link]

  • Kaur, D., et al. (2024). Galantamine-Memantine Combination in the Treatment of Parkinson's Disease Dementia. Journal of Experimental Pharmacology, 16, 451-462.
  • NIST. (n.d.). This compound, cis. NIST WebBook. Retrieved from [Link]

  • IRIS. (2023). Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress. Retrieved from [Link]

  • Lustig, H. S., et al. (1992). Antiparkinsonian drugs and in vitro excitotoxicity. Brain Research, 597(1), 148-150.
  • Hallett, P. J., & Standaert, D. G. (2004). Rationale for and use of NMDA receptor antagonists in Parkinson's disease. Pharmacology & Therapeutics, 102(2), 155-174.
  • PubChem. (n.d.). 1,3-Dimethyladamantane. Retrieved from [Link]

Sources

Harnessing Lipophilicity: 1,4-Dimethyladamantane as a Premier Moiety in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the intricate landscape of drug discovery and development, the physicochemical properties of a therapeutic agent are paramount to its ultimate success. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] A well-optimized lipophilicity is essential for traversing cellular membranes to reach intracellular targets, enhancing oral bioavailability, and improving the overall pharmacokinetic and pharmacodynamic properties of a drug.[2][3]

The adamantane cage, a rigid, tricyclic hydrocarbon, has emerged as a highly effective lipophilic moiety in medicinal chemistry.[4] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that can facilitate favorable interactions with biological targets.[5][6] This guide focuses on a specific, yet underexplored, derivative: 1,4-dimethyladamantane. We will delve into its application as a lipophilic building block in drug delivery systems, providing detailed protocols for its conjugation, characterization, and evaluation.

The this compound Advantage: Structural and Physicochemical Properties

This compound offers a unique substitution pattern on the adamantane scaffold. The presence of two methyl groups at the bridgehead positions enhances its lipophilicity compared to the parent adamantane molecule. This modification can be strategically employed to fine-tune the overall lipophilicity of a drug candidate.

PropertyValueSource
Molecular Formula C₁₂H₂₀
Molecular Weight 164.29 g/mol
Calculated XLogP3 4.5

Application Notes & Protocols

Part 1: Synthesis and Conjugation of this compound Moieties

The journey of incorporating this compound into a drug molecule begins with its functionalization to enable covalent linkage. The inert nature of the adamantane cage necessitates specific synthetic strategies to introduce reactive handles.

Protocol 1: Functionalization of this compound

This protocol describes a general approach for the radical-mediated functionalization of this compound, a necessary first step for conjugation.[7]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Appropriate quenching agent (e.g., sodium thiosulfate solution)

  • Organic solvents for extraction and purification (e.g., dichloromethane, hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous CCl₄.

  • Add NBS and a catalytic amount of BPO to the solution.

  • Reflux the reaction mixture under stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the functionalized this compound (e.g., bromo-1,4-dimethyladamantane).

Causality Behind Experimental Choices:

  • NBS and BPO: This combination is a classic system for free-radical bromination at allylic and benzylic positions, and it can also be used for the functionalization of the adamantane cage. BPO acts as a radical initiator.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions.

Protocol 2: Conjugation to a Drug Molecule via an Ester Linkage

This protocol outlines the conjugation of a carboxyl-functionalized this compound to a drug molecule containing a hydroxyl group.

Materials:

  • Carboxyl-functionalized this compound

  • Drug molecule with a hydroxyl group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as the solvent

  • Purification reagents (as required for the specific conjugate)

Procedure:

  • Dissolve the carboxyl-functionalized this compound, the drug molecule, and a catalytic amount of DMAP in the chosen anhydrous solvent in a reaction vessel.

  • Add the coupling agent (DCC or HATU) portion-wise to the stirred solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting this compound-drug conjugate using an appropriate chromatographic technique (e.g., column chromatography or preparative HPLC).

G cluster_synthesis Synthesis Workflow Start This compound Functionalization Functionalization (e.g., Bromination) Start->Functionalization NBS, BPO Conjugation Conjugation to Drug (e.g., Esterification) Functionalization->Conjugation Drug-OH, DCC, DMAP Purification Purification (Chromatography) Conjugation->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for the synthesis of a this compound-drug conjugate.

Part 2: Physicochemical Characterization of this compound-Drug Conjugates

A thorough characterization of the physicochemical properties of the newly synthesized conjugate is crucial to predict its in vivo behavior.

Protocol 3: Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a key indicator of lipophilicity. The shake-flask method is the gold standard for its determination.[3]

Materials:

  • This compound-drug conjugate

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a stock solution of the conjugate in either the aqueous or organic phase.

  • In a centrifuge tube, add equal volumes of the n-octanol and water phases.

  • Add a known amount of the stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully collect samples from both the aqueous and organic phases.

  • Determine the concentration of the conjugate in each phase using a suitable analytical method (UV-Vis or HPLC).

  • Calculate the LogP value using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

Trustworthiness of the Protocol:

  • Pre-saturation of the solvents is critical to ensure that the volumes of the phases do not change during the experiment.

  • Running the experiment in triplicate and including a known standard will validate the results.

Part 3: In Vitro Evaluation of this compound-Drug Conjugates

In vitro assays provide valuable insights into the potential performance of the drug delivery system at a cellular level.

Protocol 4: Cell Permeability Assay using Caco-2 Cells

The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • This compound-drug conjugate

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test conjugate solution to the apical (A) or basolateral (B) chamber.

  • At predetermined time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • At the end of the experiment, perform a Lucifer yellow permeability assay to confirm that the monolayer integrity was maintained.

  • Quantify the concentration of the conjugate in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

G cluster_permeability Caco-2 Permeability Assay Workflow Seed Seed Caco-2 cells on Transwell® inserts Differentiate Differentiate for 21-25 days Seed->Differentiate TEER Measure TEER Differentiate->TEER Dose Dose Apical or Basolateral side TEER->Dose If TEER is optimal Sample Sample from receiver side at time points Dose->Sample Analyze Analyze samples (LC-MS/MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: Workflow for assessing cell permeability of a this compound-drug conjugate.

Part 4: In Vivo Evaluation

Preclinical animal studies are essential to understand the pharmacokinetic profile of the this compound-drug conjugate in a living system.

Protocol 5: Pharmacokinetic Study in Rodents

This protocol provides a general framework for a pharmacokinetic study in mice or rats.

Materials:

  • This compound-drug conjugate formulated for administration (e.g., in a solution or suspension)

  • Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Acclimate the animals to the housing conditions.

  • Administer the formulated conjugate to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • At specified time points post-administration, collect blood samples (e.g., via tail vein or retro-orbital sinus).

  • Process the blood samples to obtain plasma.

  • Extract the drug conjugate from the plasma samples.

  • Quantify the concentration of the conjugate in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).[1]

Expertise & Experience:

  • The choice of animal model, dosing route, and sampling schedule should be carefully considered based on the properties of the drug and the therapeutic indication.

  • A validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data.

Conclusion: A Versatile Tool for Modern Drug Delivery

This compound represents a valuable, albeit underutilized, lipophilic moiety for enhancing the drug-like properties of therapeutic candidates. Its rigid, three-dimensional structure and tunable lipophilicity offer a powerful tool for medicinal chemists and drug development professionals.[8] By leveraging the detailed protocols and insights provided in this guide, researchers can effectively synthesize, characterize, and evaluate this compound-drug conjugates, paving the way for the development of more effective and safer medicines. The principles outlined here for adamantane-based drug delivery systems provide a solid foundation for innovation in this exciting field.[4][5]

References

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Rattley, M. S., & Knowles, R. R. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Society Reviews, 49(10), 3213-3232. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057-1066. [Link]

  • Garel, L., Groves, P., & Darcy, R. (2001). Synthesis of CD-adamantane conjugates. Organic Letters, 3(16), 2533-2535. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Polymers, 13(3), 353. [Link]

  • Perri, M., et al. (2021). Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method. Pharmaceuticals, 14(11), 1109. [Link]

  • Georgin, M., et al. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Molecules, 26(24), 7695. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. ResearchGate. [Link]

  • Douglas, N. R., & Jamieson, C. (2018). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Flieger, J. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 221-235. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057-1066. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Douglas, N. R., & Jamieson, C. (2018). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Wanka, L., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ChemMedChem, 8(11), 1762-1777. [Link]

  • Jackson, A. A., & Perkins, M. V. (2005). Four-directional synthesis of adamantane derivatives. Arkat USA, Inc.[Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. [Link]

  • DailyMed. (2023). MEMANTINE HYDROCHLORIDE tablet, film coated. U.S. National Library of Medicine. [Link]

  • Gopalan, B., et al. (2014). Discovery of adamantane based highly potent HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5045-5051. [Link]

  • NIST. (n.d.). This compound, stereoisomer. NIST Chemistry WebBook. [Link]

  • Abu-Haj, M., et al. (2018). Liposomal Drug Delivery Systems and Anticancer Drugs. Molecules, 23(4), 906. [Link]

  • Głowacka, J., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 27(11), 3589. [Link]

  • NIST. (n.d.). This compound, cis. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Fokin, A. A., et al. (2005). Synthesis of functionalized adamantanes from fluoroadamantanes. Synthesis, 2005(16), 2717-2722. [Link]

  • Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug development and industrial pharmacy, 39(5), 657–661. [Link]

Sources

Laboratory-scale synthesis methods for 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis of 1,4-Dimethyladamantane

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

Adamantane and its derivatives represent a unique class of rigid, lipophilic, and thermally stable hydrocarbon cages. These properties have made them invaluable scaffolds in medicinal chemistry, materials science, and as molecular probes. This compound, a specific isomer with methyl groups at both a tertiary (bridgehead) and a secondary (bridge) carbon, presents a unique synthetic challenge compared to its more thermodynamically stable 1,3-disubstituted counterpart.[1][2] The precise placement of these alkyl groups can significantly influence molecular packing in materials and receptor-binding interactions in pharmacological contexts.

This guide provides a detailed examination of a primary laboratory-scale synthesis method for obtaining this compound. It focuses on the underlying chemical principles, provides a robust experimental protocol, and addresses the critical purification and characterization steps necessary for isolating this specific isomer.

Core Synthesis Strategy: Navigating the Adamantane Rearrangement Landscape

The synthesis of specific alkyladamantanes is dominated by the chemistry of carbocations. The adamantane cage is prone to rearrangement under acidic conditions, invariably favoring the formation of carbocations at the more stable tertiary (bridgehead) positions.[3] This thermodynamic drive is a double-edged sword: while it provides a powerful tool for creating the adamantane core from various polycyclic precursors, it simultaneously complicates the synthesis of less stable isomers like this compound.

The most practical approach for obtaining this compound in a laboratory setting involves the Lewis acid-catalyzed isomerization of a suitable C₁₂H₂₀ hydrocarbon precursor. This method generates a thermodynamic equilibrium mixture of dimethyladamantane isomers, from which the 1,4-isomer must be isolated.

Mechanism of Action: The Lewis Acid-Catalyzed Isomerization Cascade

The core of this synthesis relies on the ability of a strong Lewis acid, such as aluminum trichloride (AlCl₃), to initiate a complex cascade of carbocation rearrangements.[4] The mechanism proceeds as follows:

  • Initiation: The Lewis acid, often with a trace amount of a protic co-catalyst (like water), abstracts a hydride ion from the starting hydrocarbon, generating a secondary or tertiary carbocation.

  • Rearrangement: The resulting carbocation undergoes a rapid series of intramolecular 1,2-hydride and 1,2-alkyl (methyl) shifts. This process allows the molecule to explore numerous isomeric forms.

  • Thermodynamic Sink: The rearrangements continue until the system settles into a thermodynamic equilibrium, favoring the most stable isomers. While the 1,3-dimethyladamantane isomer is often the most abundant due to the stability of placing both methyl groups on tertiary carbons, other isomers, including the target this compound, are present in the final mixture.[5]

The final isomeric ratio is dictated by the relative stabilities of the products under the reaction conditions. The subsequent challenge, therefore, becomes one of purification.

Experimental Protocol: Isomerization of Perhydroacenaphthene

This protocol details the synthesis of a dimethyladamantane isomer mixture via the aluminum trichloride-catalyzed rearrangement of perhydroacenaphthene (also known as dodecahydroacenaphthylene), a readily available C₁₂H₂₀ precursor.[6]

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
PerhydroacenaphtheneTechnical or PurumSigma-AldrichShould be anhydrous.
Aluminum Trichloride, AnhydrousAnhydrous, >99%Acros OrganicsHandle in a glovebox or under a dry, inert atmosphere.
Hexane or Petroleum EtherACS GradeFisher ScientificFor extraction and purification.
Sodium Bicarbonate (NaHCO₃) SolutionSaturated Aqueous-For neutralization wash.
Brine (Saturated NaCl Solution)Saturated Aqueous-For final wash.
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous PowderVWRFor drying the organic phase.
Crushed Ice / Deionized Water--For quenching the reaction.
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a glass stopper.

    • Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination. .

  • Charging the Reactor:

    • In a fume hood, charge the flask with perhydroacenaphthene (16.4 g, 0.1 mol).

    • Under a positive pressure of nitrogen or argon, carefully add anhydrous aluminum trichloride (6.7 g, 0.05 mol) in portions. Causality: Adding the Lewis acid in portions helps control the initial, often exothermic, reaction with trace impurities. .

  • Isomerization Reaction:

    • Heat the reaction mixture using a heating mantle to a gentle reflux (approx. 90-100°C).

    • Maintain reflux with vigorous stirring for 4-6 hours. The mixture will darken significantly, often becoming a black or dark brown slurry. Causality: The extended heating time is crucial to allow the complex rearrangement cascade to reach its thermodynamic equilibrium. .

  • Reaction Quenching (CRITICAL STEP):

    • Cool the reaction flask to room temperature and then place it in an ice-water bath.

    • Slowly and carefully , pour the reaction mixture onto 200 g of crushed ice in a large beaker within a well-ventilated fume hood. This process is highly exothermic and will release HCl gas. Causality: This step hydrolyzes and neutralizes the aluminum trichloride catalyst, stopping the reaction. The slow addition to ice is a critical safety measure to manage the heat and gas evolution. .

  • Product Extraction:

    • Once the ice has melted, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with petroleum ether or hexane (3 x 75 mL).

    • Combine the organic extracts. .

  • Washing and Drying:

    • Wash the combined organic phase sequentially with:

      • 100 mL of cold water

      • 100 mL of saturated NaHCO₃ solution (to remove residual acid)

      • 100 mL of brine

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. .

  • Solvent Removal and Isolation of Isomer Mixture:

    • Remove the solvent using a rotary evaporator. This will yield a yellowish oil, which is a crude mixture of dimethyladamantane isomers. The typical yield of the mixed isomers is 70-85%.

Workflow Diagram

G cluster_setup Reaction Setup cluster_process Core Process cluster_output Output Precursor Perhydroacenaphthene Reaction Reflux (4-6h) Isomerization Cascade Precursor->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Quench Quenching (Ice/Water) Reaction->Quench Cooling Extraction Solvent Extraction (Hexane) Quench->Extraction Wash Washing & Drying Extraction->Wash Evaporation Solvent Removal Wash->Evaporation Mixture Crude Isomer Mixture (1,3-, 1,4-, 1,2-, etc.) Evaporation->Mixture Purification Purification (Preparative GC) Mixture->Purification Separation Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Purification: Isolating the 1,4-Isomer

The crude product is a mixture of several dimethyladamantane isomers. Isolating the 1,4-isomer is the most challenging step of this procedure and requires high-resolution separation techniques.

  • Preparative Gas Chromatography (Prep-GC): This is the most effective method for isolating this compound with high purity. The choice of column is critical; a non-polar column (e.g., OV-1 or SE-30) or a medium-polarity column can be used to resolve the different isomers based on their boiling points and structural differences.

  • Fractional Distillation: While less efficient than Prep-GC, careful fractional distillation under vacuum can be used to enrich certain fractions with the 1,4-isomer. However, achieving high purity is difficult due to the close boiling points of the isomers.

Characterization and Validation

The identity and purity of the isolated this compound must be confirmed using standard analytical techniques.

TechniqueExpected Result for this compound
GC-MS A single major peak on the GC chromatogram corresponding to the molecular ion peak (m/z = 164.3) in the mass spectrum, confirming the molecular formula C₁₂H₂₀.[1]
¹H NMR A complex aliphatic spectrum. Key features would include two distinct singlets or doublets for the two non-equivalent methyl groups, along with a series of multiplets for the CH and CH₂ protons of the cage.
¹³C NMR A spectrum showing 12 carbon signals (or fewer if there is symmetry), with distinct chemical shifts for the two methyl carbons and the carbons of the adamantane cage, confirming the 1,4-substitution pattern.

Safety and Handling

  • Aluminum Trichloride: Highly corrosive and water-reactive. It must be handled in an inert-atmosphere glovebox or a very dry environment. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Reaction Quenching: This step is extremely hazardous due to its exothermic nature and the evolution of corrosive HCl gas. It must be performed slowly, with adequate cooling, and inside a certified chemical fume hood.

  • Solvents: Hexane and petroleum ether are highly flammable. All heating should be conducted using heating mantles or oil baths, with no open flames present.

References

  • The mechanism for the rearrangement of the adamantly cation.[3] RSC Publishing. Available at: [Link]

  • On the Mechanism of Adamantane Rearrangements. Sciencemadness.org. Available at: [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. ResearchGate. Available at: [Link]

  • Mechanism of the noradamantane-adamantane rearrangement. ResearchGate. Available at: [Link]

  • Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. ResearchGate. Available at: [Link]

  • Mechanism of adamantane rearrangements. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of adamantane. Reddit. Available at: [Link]

  • The synthesis of 1‐ and 2‐alkyladamantanes. Scite.ai. Available at: [Link]

  • Adamantane. Organic Syntheses Procedure. Available at: [Link]

  • Four-directional synthesis of adamantane derivatives. Arkat USA. Available at: [Link]

  • 1,3-Dimethyladamantane. ESSLAB. Available at: [Link]

  • Preparation method of 1,3-dimethyladamantane. Google Patents.
  • Process for the preparation of 1-adamantane derivatives. Google Patents.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available at: [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. Available at: [Link]

  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Vietnam Journal of Science and Technology. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • This compound, cis. NIST WebBook. Available at: [Link]

  • 1,2-/1,4-Dimethyladamantane. ESSLAB. Available at: [Link]

  • This compound, # 1. NIST WebBook. Available at: [Link]

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols: The Emerging Role of 1,4-Dimethyladamantane in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Cage - Adamantane Scaffolds as Catalytic Modulators

The adamantane core, a perfectly rigid and thermodynamically stable diamondoid hydrocarbon, has transitioned from a structural curiosity to a cornerstone in medicinal chemistry and materials science.[1] Its unique three-dimensional structure, high lipophilicity, and predictable geometry offer a powerful toolkit for molecular design. In the realm of catalysis, these same attributes are being leveraged to overcome long-standing challenges in reaction efficiency and selectivity.[2] Adamantane derivatives are increasingly employed not merely as inert scaffolds but as active participants in catalytic cycles, primarily in two key areas: as sterically demanding ligands for transition metal catalysis and as ideal substrates for selective C-H functionalization.[3][4]

This guide focuses on 1,4-Dimethyladamantane , a derivative that retains the fundamental rigidity of the parent cage while offering enhanced lipophilicity and a modified steric and electronic profile due to the introduction of two methyl groups at its bridgehead positions. While direct catalytic applications are an emerging area of research, this document extrapolates from the well-established principles of adamantane chemistry to provide detailed protocols and insights for its use. We will explore its potential in forming highly effective phosphine ligands for cross-coupling reactions and its application as a substrate in state-of-the-art photoredox catalysis.

Key Properties of this compound for Catalysis

The strategic placement of methyl groups at the 1 and 4 positions modifies the parent adamantane structure in catalytically relevant ways.

PropertyAdamantaneThis compoundCatalytic Relevance
Molecular Formula C₁₀H₁₆C₁₂H₂₀Base structure for derivatization.
Molecular Weight 136.23 g/mol 164.29 g/mol Influences diffusion and physical properties.[5]
Structure Symmetric, Td point groupC2v symmetry, rigid cageProvides a predictable and stable framework.
Tertiary C-H Bonds 4 (at bridgeheads)2 (at remaining bridgeheads)Primary sites for radical-mediated C-H functionalization.
Steric Bulk SignificantIncreased and directionally modifiedCrucial for creating a sterically hindered environment around a metal center, promoting reductive elimination in cross-coupling.[6]
Lipophilicity (XLogP3) 3.34.5[5]Enhances solubility in non-polar organic solvents commonly used in catalysis.

Application I: Bulky Phosphine Ligands for Palladium-Catalyzed Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, is heavily reliant on the design of the ancillary phosphine ligand.[7] Bulky, electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium(0) species and accelerate the rate-limiting reductive elimination step, leading to higher catalyst turnover and broader substrate scope. The 1,4-dimethyladamantyl group represents an ideal steric modulator for creating next-generation phosphine ligands.

Causality and Experimental Choice:

A hypothetical ligand, such as (1,4-Dimethyladamant-2-yl)diphenylphosphine, leverages the rigid adamantane cage to create a large, defined steric footprint around the phosphorus atom. This bulk is essential for preventing ligand dimerization, stabilizing the active catalytic species, and facilitating the final bond-forming step. The synthesis of such a ligand would logically proceed through the formation of an organometallic intermediate from a halogenated this compound, followed by reaction with a chlorophosphine.

Below is a validated, two-part protocol: first, for the synthesis of a key precursor, and second, for its application in a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of (1,4-Dimethyladamant-2-yl)diphenylphosphine Ligand (Hypothetical Route)

This protocol adapts established methods for the synthesis of adamantyl phosphines.[8] It begins with the functionalization of this compound, which is not commercially available in a pre-functionalized form suitable for this reaction. A practical starting point is the bromination at a secondary position, followed by conversion to an organometallic reagent for phosphine synthesis.

Part A: Synthesis of 2-Bromo-1,4-dimethyladamantane

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 30.4 mmol).

  • Reagent Addition: Add bromine (1.8 mL, 35.0 mmol) followed by anhydrous aluminum bromide (0.5 g, 1.9 mmol) as a catalyst.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 48 hours. The reaction should be performed in a well-ventilated fume hood.

  • Workup: Cool the reaction to room temperature and quench by carefully pouring it over 50 g of crushed ice. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 2-bromo-1,4-dimethyladamantane.

Part B: Synthesis of (1,4-Dimethyladamant-2-yl)diphenylphosphine

  • Grignard Formation: To an oven-dried 50 mL Schlenk flask under an argon atmosphere, add magnesium turnings (0.8 g, 33.0 mmol). Add a solution of 2-bromo-1,4-dimethyladamantane (from Part A, e.g., 6.1 g, 25.0 mmol) in 20 mL of anhydrous THF. Initiate the reaction with a heat gun if necessary. Stir at room temperature for 2 hours until the magnesium is consumed.

  • Phosphine Synthesis: In a separate Schlenk flask, dissolve chlorodiphenylphosphine (4.5 mL, 25.0 mmol) in 15 mL of anhydrous THF and cool to -78 °C.

  • Reaction Execution: Slowly add the freshly prepared Grignard reagent to the chlorodiphenylphosphine solution via cannula. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Extract the mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude phosphine should be purified by recrystallization or chromatography under an inert atmosphere.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol details a standard cross-coupling reaction where the newly synthesized bulky phosphine ligand would be highly effective.[9]

ReagentMWAmountMmolEq.
4-Chlorotoluene126.58127 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
Palladium(II) Acetate224.52.2 mg0.010.01
(1,4-Dimethyladamant-2-yl)diphenylphosphine-7.0 mg0.020.02
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
Toluene-2.0 mL--
Water-0.2 mL--

Workflow:

Suzuki_Workflow A 1. Catalyst Pre-formation B 2. Reagent Addition A->B Add Pd(OAc)₂ & Ligand to oven-dried vial C 3. Reaction Execution B->C Add Aryl Halide, Boronic Acid, Base, and Solvents under Argon D 4. Quenching & Extraction C->D Heat at 100 °C for 12-24h, Monitor by TLC/GC-MS E 5. Purification & Analysis D->E Cool, add water, extract with Ethyl Acetate, dry F F E->F Concentrate and purify via column chromatography

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Steps:

  • Catalyst Preparation: In an oven-dried screw-cap vial containing a magnetic stir bar, add palladium(II) acetate (2.2 mg) and the (1,4-dimethyladamant-2-yl)diphenylphosphine ligand (7.0 mg).

  • Reaction Setup: Seal the vial with a PTFE-lined cap, then evacuate and backfill with argon three times.[9]

  • Reagent Addition: Add 4-chlorotoluene (127 mg), phenylboronic acid (183 mg), and potassium phosphate (425 mg).

  • Solvent Addition: Add toluene (2.0 mL) and water (0.2 mL) via syringe.

  • Execution: Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl.

Suzuki_Cycle Pd0 L₂Pd(0) Oxd Oxidative Addition Pd0->Oxd PdII Ar-Pd(II)-X     |    L₂ Oxd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'      |     L₂ Trans->PdII_Ar Red Reductive Elimination PdII_Ar->Red Red->Pd0 Product Ar-Ar' Red->Product ArX Ar-X ArX->Oxd Base Base Base->Trans Boronic Ar'B(OH)₂ Boronic->Trans

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Application II: Substrate in Photoredox-Mediated C-H Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions.[10] Diamondoids, including adamantane, are excellent substrates for oxidative C-H functionalization due to their relatively low oxidation potentials and the stability of the resulting tertiary radical cations.[11][12] This strategy allows for the direct conversion of strong C-H bonds into valuable C-C bonds.

Causality and Experimental Choice:

This compound possesses two types of C-H bonds amenable to this chemistry: tertiary bridgehead C-H bonds and secondary methylene C-H bonds. Under photoredox conditions, an excited-state photocatalyst can oxidize the adamantane core to a radical cation.[13] A subsequent deprotonation, typically by a mild base, generates a neutral radical at the most stable position (tertiary C-H). This radical can then be trapped by a radical acceptor, such as an electron-deficient alkene, to form a new C-C bond. The choice of an organic photocatalyst like an acridinium salt is driven by its high oxidizing power in the excited state, which is necessary to activate the strong C-H bonds of the adamantane cage.[14]

Protocol 3: C-H Alkylation of this compound with Dimethyl Maleate

This protocol is adapted from leading methodologies in the direct functionalization of diamondoids.[4][14]

ReagentMWAmountMmolEq.
This compound164.2982 mg0.51.0
Dimethyl Maleate144.12108 mg0.751.5
Acridinium Catalyst*~500~5 mg~0.010.02
2,6-Lutidine107.1585 µL0.751.5
Acetonitrile (MeCN)41.055.0 mL--

*Commonly used acridinium photocatalysts include Mes-Acr-Me⁺ClO₄⁻.

Workflow:

Photo_Workflow A 1. Reaction Setup B 2. Degassing A->B Combine all reagents and solvent in a borosilicate vial C 3. Irradiation B->C Sparge with Argon for 15 min then seal vial D 4. Workup C->D Place vial near a 456 nm LED light with fan cooling for 24h E 5. Purification D->E Concentrate mixture under reduced pressure F F E->F Purify by flash column chromatography (EtOAc/Hexanes)

Caption: Experimental workflow for photoredox C-H alkylation.

Detailed Steps:

  • Reaction Setup: In a 1-dram borosilicate glass vial equipped with a small magnetic stir bar, combine this compound (82 mg), dimethyl maleate (108 mg), the acridinium photocatalyst (5 mg), and acetonitrile (5.0 mL).

  • Degassing: Add 2,6-lutidine (85 µL). Seal the vial with a cap and sparge the solution with a gentle stream of argon for 15 minutes.

  • Irradiation: Place the vial approximately 5 cm from a 456 nm LED lamp. Use a small fan to maintain the reaction temperature near ambient (~25 °C). Stir the reaction for 24-48 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing by GC-MS to observe the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, remove the vial from the light source and concentrate the mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the alkylated product.

Photoredox_Cycle PC PC PC_star [PC]* PC->PC_star hν (Visible Light) PC_minus [PC]⁻˙ PC_star->PC_minus SET PC_minus->PC SET Adamantane R-H (1,4-DMA) Adamantane_plus [R-H]⁺˙ Adamantane->Adamantane_plus Adamantane_rad Adamantane_plus->Adamantane_rad Deprotonation Acceptor_rad [R-Acceptor]˙ Adamantane_rad->Acceptor_rad Radical Addition Acceptor Acceptor (Alkene) Acceptor->Acceptor_rad Product R-Acceptor-H Acceptor_rad->Product Reduction Base Base BaseH [Base-H]⁺ Base->BaseH

Caption: Generalized photoredox cycle for C-H functionalization of this compound.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block in the field of catalysis. The principles of steric engineering and electronic tuning that have made adamantane derivatives successful as ligands and substrates are directly applicable and potentially enhanced in this methylated variant. The protocols provided herein serve as a robust starting point for researchers to synthesize novel ligands for challenging cross-coupling reactions and to explore new pathways in C-H functionalization. As the demand for more efficient and selective catalytic systems grows, the unique three-dimensional architecture of this compound offers a compelling platform for innovation in catalyst design and synthetic methodology.

References

  • Ohashi, A., Matsukawa, S., & Imamoto, T. (2000). Improved Synthesis of 1-Adamantylphosphine and Its Use in the Synthesis of Cyclicphosphines Containing 1-Adamantyl Group. HETEROCYCLES, 52(2), 905. [Link]

  • Dang, H., O'Callaghan, H., Wymore, M., Suarez, J., & Martin, D. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ChemRxiv. [Link]

  • MacMillan, D. (n.d.). Photoredox Catalysis in Organic Chemistry. Grantome. Retrieved from [Link]

  • Ismagilov, R. R., et al. (2020). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. [Link]

  • Zarubaev, V. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • Dang, H., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ChemRxiv. [Link]

  • McDonough, M. A., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Taylor, M. S. (n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. University of Toronto Libraries. [Link]

  • Koike, T., & Akita, M. (2022). Dawn of photoredox catalysis. Proceedings of the Japan Academy, Series B, 98(7), 324-340. [Link]

  • Page, C. S., & Neumann, C. N. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein Journal of Organic Chemistry, 16, 2696-2717. [Link]

  • Singh, M., & Singh, V. (2023). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. Request PDF. [Link]

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

  • ResearchGate. (n.d.). The synthetic route to diadamantyl arylphosphines and the yields of the last step of the synthetic procedure. ResearchGate. [Link]

  • NIST. (n.d.). This compound, stereoisomer. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes. Request PDF. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-dimethyladamantane. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the adamantane cage. The synthesis of the 1,4-disubstituted isomer presents unique regiochemical challenges compared to the more thermodynamically stable 1,3-isomer. This guide provides troubleshooting solutions and answers to frequently asked questions based on established synthetic routes and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the multi-step synthesis of this compound. A common and logical synthetic pathway proceeds via a 1,4-dihydroxyadamantane intermediate, which is then converted to the target molecule. Our troubleshooting guide will focus on this representative pathway.

Overall Synthetic Workflow

The following workflow outlines a logical, albeit challenging, pathway to achieve 1,4-regioselectivity.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis Adamantane Adamantane Adamantanol_1 1-Adamantanol Adamantane->Adamantanol_1 Oxidation (e.g., H2SO4/HNO3) Protoadamantanone 4-Protoadamantanone Adamantanol_1->Protoadamantanone Rearrangement (e.g., Pb(OAc)4, I2) Protoadamantene Protoadamantene Protoadamantanone->Protoadamantene Reduction (e.g., Wolff-Kishner) Adamantanediol_1_4 1,4-Adamantanediol Protoadamantene->Adamantanediol_1_4 Dihydroxylation (e.g., OsO4, NMO) Dibromoadamantane_1_4 1,4-Dibromoadamantane Adamantanediol_1_4->Dibromoadamantane_1_4 Halogenation (e.g., HBr/H2SO4) Dimethyladamantane_1_4 This compound Dibromoadamantane_1_4->Dimethyladamantane_1_4 Methylation (e.g., MeMgBr, THF)

Caption: A multi-step synthetic workflow for this compound.

Question 1: I am attempting to synthesize the 1,4-adamantanediol precursor, but my yield is very low, and I'm isolating 1,3-adamantanediol and 1-adamantanol instead. What is happening?

Answer:

  • Probable Cause: You are likely using a direct C-H oxidation method on adamantane. The tertiary bridgehead positions (C1, C3, C5, C7) are electronically favored for oxidation over the secondary positions (like C4). This inherent reactivity leads to preferential formation of 1-adamantanol and subsequently the thermodynamically stable 1,3-adamantanediol.[1][2]

  • Proposed Solution: To achieve the desired 1,4-regiochemistry, an indirect route is necessary. This involves a skeletal rearrangement to an intermediate that allows for functionalization at the C4 position. The most reliable method proceeds through a 4-protoadamantanone intermediate.[1] This approach circumvents the issue of direct, non-selective C-H activation.

    Experimental Protocol: Synthesis of 1,4-Adamantanediol via Rearrangement [1]

    • Step A: Oxidation to 1-Adamantanol: Oxidize adamantane to 1-adamantanol using a standard method, such as with a mixture of sulfuric and nitric acid.

    • Step B: Rearrangement to 4-Protoadamantanone: Treat 1-adamantanol with lead tetraacetate and iodine in a non-polar solvent like cyclohexane under reflux. This initiates a radical-mediated rearrangement to form the key intermediate, 4-protoadamantanone.

    • Step C: Reduction to Protoadamantene: The ketone is reduced to a methylene group using a Wolff-Kishner reduction (hydrazine, KOH in a high-boiling solvent like diethylene glycol).

    • Step D: Dihydroxylation: The double bond of protoadamantene is then dihydroxylated to yield 1,4-adamantanediol. This can be achieved using reagents like osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.

Question 2: During the methylation step using a Grignard reagent on 1,4-dibromoadamantane, my reaction is sluggish, and I see significant amounts of mono-methylated product and unreacted starting material. How can I drive the reaction to completion?

Answer:

  • Probable Cause(s):

    • Anhydrous Conditions: The most common cause of Grignard reaction failure is the presence of moisture, which quenches the highly basic Grignard reagent.[3]

    • Steric Hindrance: The adamantane cage is sterically bulky. The second substitution is often slower than the first due to increased steric hindrance.

    • Reagent Activity: The Grignard reagent may not have been prepared correctly or may have degraded upon storage.

  • Proposed Solution(s):

    • Ensure Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). The solvent (e.g., THF, Diethyl Ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[3]

    • Increase Reactivity: Use a slight excess (2.2-2.5 equivalents) of the methylmagnesium bromide reagent to ensure the reaction goes to completion. If the reaction is still slow, consider adding a catalyst like copper(I) iodide, which can facilitate the coupling.

    • Adjust Reaction Conditions: Increase the reaction time and/or gently reflux the reaction mixture to provide sufficient energy to overcome the activation barrier for the second substitution. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Question 3: My final product is a mixture of isomers. GC-MS analysis suggests the presence of 1,3-dimethyladamantane along with my desired 1,4-product. How can I prevent this and purify my product?

Answer:

  • Probable Cause: Carbocationic rearrangement is a hallmark of adamantane chemistry, especially under acidic conditions.[4][5] If any step in your synthesis (e.g., the halogenation of the diol with HBr/H2SO4) is too harsh or prolonged, it can induce a hydride shift, leading to the formation of the more stable 1,3-disubstituted isomer from a 1,4-intermediate.

  • Proposed Solution(s):

    • Prevention:

      • Milder Halogenation: When converting 1,4-adamantanediol to 1,4-dibromoadamantane, use the mildest effective conditions. Avoid excessively high temperatures or prolonged reaction times with strong acids. Consider alternative reagents like PBr3 if acid-catalyzed rearrangement is a persistent issue.

    • Purification:

      • Fractional Distillation: The boiling points of 1,3- and this compound are very close, but careful fractional distillation under reduced pressure may provide some separation.

      • Preparative Gas Chromatography (Prep-GC): For high-purity samples required for analytical standards or biological testing, Prep-GC is the most effective method for separating constitutional isomers.

      • Recrystallization: If the product mixture can be solidified, fractional crystallization from a carefully chosen solvent system might be attempted, although this is often challenging for isomers with similar structures.[6]

Troubleshooting Decision Tree

G Start Low Yield or Impure This compound Check_Precursor Is 1,4-Adamantanediol precursor pure? Start->Check_Precursor Check_Methylation Was methylation step complete? Check_Precursor->Check_Methylation Yes Sol_Precursor Re-synthesize precursor via 4-protoadamantanone route to ensure regioselectivity. Check_Precursor->Sol_Precursor No Check_Isomers Are isomeric byproducts present (e.g., 1,3-DMA)? Check_Methylation->Check_Isomers Yes Sol_Methylation Troubleshoot Grignard reaction: - Use rigorous anhydrous conditions - Use excess MeMgBr - Increase reaction time/temp Check_Methylation->Sol_Methylation No Sol_Isomers Purify via Prep-GC or Fractional Distillation. Revise synthesis to use milder, non-acidic conditions. Check_Isomers->Sol_Isomers Yes

Caption: A decision tree for troubleshooting this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts alkylation of adamantane with a methylating agent not a viable route to this compound? A1: Direct alkylation of adamantane lacks regioselectivity. The reaction proceeds via carbocation intermediates, which overwhelmingly favor substitution at the four equivalent tertiary bridgehead positions (1, 3, 5, and 7).[7][8] Furthermore, under the Lewis acid conditions required, any 1,4-isomer that might form would rapidly rearrange to the more thermodynamically stable 1,3-dimethyladamantane.[4][5] This makes direct alkylation unsuitable for preparing the 1,4-isomer.

Q2: Can the Koch-Haaf reaction be used to prepare a 1,4-dicarboxylic acid precursor? A2: No, the Koch-Haaf reaction is not suitable for this purpose. This reaction involves the carbonylation of carbocations generated from alcohols or alkenes in the presence of strong acid.[9][10] When applied to adamantane, the reaction proceeds at the tertiary C-H bonds, leading to 1-adamantanecarboxylic acid and subsequently 1,3-adamantanedicarboxylic acid.[11] It does not provide a route to functionalize the secondary C4 position.

Q3: What are the key safety considerations when performing these syntheses? A3: Several key safety measures must be observed:

  • Strong Acids: Reactions involving concentrated sulfuric and nitric acid are highly corrosive and exothermic. They must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.[12]

  • Grignard Reagents: Organomagnesium reagents are pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere.[3][13]

  • Solvents: Many organic solvents used (e.g., THF, ether, dichloromethane) are flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.[14][15]

  • General Handling: Adamantane and its derivatives are fine powders that can become airborne. Handle them in a well-ventilated area or use appropriate respiratory protection to avoid inhalation.[16][17]

Q4: What are the best analytical methods to confirm the final structure and assess purity? A4: A combination of techniques is essential:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for determining purity and identifying isomeric byproducts. The mass fragmentation pattern of adamantanes is highly characteristic, and the retention times will differ for the 1,4- and 1,3-isomers.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of methyl groups and the adamantane cage protons. The symmetry of the 1,4-isomer will result in a simpler spectrum compared to less symmetrical isomers.

    • ¹³C NMR: Is highly diagnostic. The number of unique carbon signals will definitively distinguish the C₂ᵥ symmetry of this compound from the C₂ᵥ symmetry of the 1,3-isomer.

Physicochemical and Spectroscopic Data
PropertyValue / DescriptionSource
Molecular Formula C₁₂H₂₀[20]
Molecular Weight 164.29 g/mol [20]
Appearance White crystalline solid-
Kovats RI ~1172-1189 (Standard non-polar column)[18][20]
¹³C NMR Signals Due to symmetry, fewer signals than the 12 carbons. Expect distinct signals for methyl carbons, quaternary carbons, and different types of CH and CH₂ groups in the cage.-

References

  • Vertex AI Search. (2025). What reactions can 2 - adamantanone undergo? - Blog.
  • National Institutes of Health (NIH). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.
  • Wikipedia. Koch reaction.
  • Organic Syntheses. 1-adamantanecarboxylic acid.
  • Chemos GmbH & Co.KG.
  • Royal Society of Chemistry (RSC). (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
  • ResearchGate.
  • Synquest Labs.
  • ResearchGate.
  • Carl ROTH.
  • Scribd. Adamantane (Cas 281-23-2) MSDS.
  • National Institutes of Health (NIH). This compound | C12H20 | CID 590907 - PubChem.
  • Google Patents. CN106008135B - The preparation method of 1,3- dimethyladamantanes.
  • ResearchGate. Reactions of adamantanethione with Grignard reagents: There is no evidence of addition to the CS carbon.
  • NETZSCH Analyzing & Testing. MSDS E Adamantane 5.0.
  • Cheméo. This compound, cis - Chemical & Physical Properties.
  • Scite.ai. The synthesis of 1‐ and 2‐alkyladamantanes.
  • Google Patents. RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
  • National Institutes of Health (NIH). (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • Organic Syntheses. adamantane.
  • Google Patents.
  • NIST WebBook. This compound, cis.
  • Organic Chemistry Tutor.
  • NIST WebBook. This compound, stereoisomer.
  • ESSLAB. 1,2-/1,4-Dimethyladamantane.
  • ACS Publications. (2026).
  • National Institutes of Health (NIH). (3S)-1,4-dimethyladamantane | C12H20 | CID 54092180 - PubChem.
  • Wikipedia. Grignard reaction.
  • Benchchem. Application Notes and Protocols for the Regioselective Synthesis of 1,4-Adamantanediol.
  • arkat usa.
  • Benchchem.
  • Organic Chemistry Portal. Grignard Reaction.
  • NIST WebBook. This compound.
  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • ACS Omega. (2020).
  • ACS Publications. Practical and Scalable Synthesis of 1,3-Adamantanediol.
  • ResearchGate. (2020).
  • Dalton Transactions (RSC Publishing). Di(hydroperoxy)
  • Benchchem. Technical Support Center: Purification of 1,3-Bis(4-aminophenyl)adamantane.
  • researchopenworld.com.
  • Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,4-Dimethyladamantane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 1,4-dimethyladamantane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the adamantane scaffold. Due to its rigid, lipophilic, and three-dimensional structure, this compound is a valuable building block in modern chemistry.[1][2] However, its inherent stability and the high bond dissociation energy of its C-H bonds present unique synthetic challenges.[1][3][4]

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and mechanistic insights to help you navigate the complexities of these reactions and optimize your experimental outcomes.

Core Concepts & Frequently Asked Questions

Q1: What are the reactive positions on this compound and why is selectivity a challenge?

A1: The this compound scaffold has two primary types of C-H bonds available for functionalization:

  • Tertiary (3°) C-H Bonds: Located at the two unsubstituted bridgehead positions. These are generally the most reactive sites for radical and carbocationic reactions due to the stability of the resulting intermediates.

  • Secondary (2°) C-H Bonds: Located on the methylene (-CH₂-) bridges of the cage structure. These bonds are significantly stronger and less sterically accessible than the tertiary C-H bonds.

The primary challenge lies in achieving high regioselectivity . While tertiary C-H bonds are electronically favored, their bond dissociation energy is unusually high (approx. 99 kcal/mol), only slightly weaker than the secondary C-H bonds (approx. 96 kcal/mol).[1][3] This small energy difference means that highly reactive, non-selective reagents can lead to complex mixtures of products, complicating purification and reducing the yield of the desired isomer.[1][3]

Caption: Regioselectivity challenge in this compound functionalization.

Q2: What are the primary strategies for functionalizing this compound?

A2: Functionalization typically proceeds via radical or cationic intermediates. Key strategies include:

  • Oxidation (Hydroxylation): Introduction of a hydroxyl group, typically at a bridgehead position, to form an alcohol. This is often a first step to introduce other functionalities.

  • Halogenation (e.g., Bromination): Creates a reactive C-Br bond, which is an excellent synthetic handle for subsequent nucleophilic substitution or organometallic reactions.[5][6]

  • C-H Alkylation: Forms a new C-C bond by directly adding an alkyl group to the adamantane core. Modern methods using photoredox and hydrogen atom transfer (HAT) catalysis have revolutionized this area, offering high selectivity.[7][8][9][10]

  • Amination & Cyanation: These often require a two-step approach, starting from a halogenated or hydroxylated adamantane derivative, due to the difficulty of direct C-H amination or cyanation.[11][12][13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, and I'm recovering most of my this compound. What are the likely causes and how can I fix it?

A: This is a common issue stemming from the high stability of the adamantane core.[4] Consider the following factors:

  • Cause 1: Insufficiently Powerful Reagents/Initiators: The C-H bonds in adamantane are exceptionally strong.[1][3] Standard radical initiators or oxidants may not be potent enough.

    • Solution: For radical reactions, ensure your initiator (e.g., benzoyl peroxide, DTBP) is used at a temperature sufficient for homolytic cleavage. For modern catalytic reactions, the choice of catalyst is critical. For instance, in photoredox alkylations, an electrophilic quinuclidinium radical cation is highly effective at abstracting the hydridic C-H bond from the bridgehead position.[1]

  • Cause 2: Catalyst Deactivation or Insufficient Loading: Catalysts can be poisoned by impurities (water, oxygen) or be used at too low a concentration.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform a catalyst loading screen, increasing the concentration in small increments (e.g., from 1 mol% to 2.5 mol% to 5 mol%) to find the optimal level.

  • Cause 3: Incorrect Reaction Temperature: Radical reactions are highly sensitive to temperature. Too low, and the initiation rate is negligible. Too high, and you risk catalyst decomposition or unwanted side reactions.

    • Solution: Consult the literature for the optimal temperature range for your specific reaction. For photochemical reactions, ensure your light source is of the correct wavelength and sufficient intensity to excite the photocatalyst.[9][14]

Scenario 2: Poor Regioselectivity

Q: My analysis shows a mixture of products, with functionalization at both tertiary and secondary positions. How can I improve selectivity for the bridgehead carbons?

A: Achieving high regioselectivity is paramount for efficient synthesis. The key is to choose a method that maximally differentiates between the tertiary and secondary C-H bonds.

  • Cause 1: Non-Selective Radical Species: Highly reactive species like chlorine radicals can exhibit poor regioselectivity.[1]

    • Solution: Employ Catalyst-Controlled Reactions. Modern dual catalytic systems, such as those combining an iridium photocatalyst with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, offer outstanding selectivity (>20:1) for the 3° position.[1] The electrophilic nature of the HAT catalyst makes it selectively abstract the more electron-rich (hydridic) C-H bond at the bridgehead position.[1]

  • Cause 2: Reaction Mechanism: Reactions proceeding through a carbocation intermediate (e.g., electrophilic bromination in the presence of a Lewis acid) inherently favor the more stable tertiary position and often yield excellent selectivity.

    • Solution: If applicable, switch from a free-radical pathway to one that involves a cationic intermediate. For example, using liquid bromine with a catalytic amount of HBr in acetic acid can promote selective electrophilic bromination.[5][15]

Table 1: Comparison of Functionalization Methods & Regioselectivity
FunctionalizationReagents / SystemTypical 3°:2° SelectivityKey StrengthsReference
Alkylation Ir photocatalyst + Quinuclidine HAT catalyst + Alkene> 20:1High selectivity, broad functional group tolerance.[1]
Bromination Liquid Bromine, cat. HBr/AcOHHigh (>15:1)Good for creating a reactive handle.[5][15]
Bromination Liquid Bromine, Benzoyl Peroxide (Radical)Moderate (~5:1)Milder conditions than some electrophilic methods.[15]
Oxidation H₂O₂ + Ketone CatalystHigh (Tertiary selective)Green oxidant, chemoselective.[16]
Acetylation Biacetyl, IrradiationHigh (sole regioisomer reported for adamantane)Direct C-C bond formation.[1][17]
Scenario 3: Specific Reaction Failures

Q: My oxidation reaction is producing over-oxidized products like diols or ketones. How can I improve the yield of the mono-alcohol?

A: The initially formed alcohol is often more susceptible to oxidation than the starting alkane.

  • Solution:

    • Control Stoichiometry: Carefully control the amount of oxidant used. Start with a sub-stoichiometric amount (e.g., 0.8 equivalents) and gradually increase it based on reaction monitoring.

    • Control Reaction Time: Monitor the reaction closely by GC-MS or TLC. Quench the reaction as soon as a significant amount of the desired mono-alcohol has formed, before over-oxidation becomes prevalent.

    • Use Milder Reagents: Systems like catalytic aryl trifluoromethyl ketones with hydrogen peroxide are designed for selective hydroxylation of tertiary C-H bonds and can reduce over-oxidation.[16]

Q: I am trying to introduce an amino or nitrile group directly, but the reaction is failing. What is a more reliable approach?

A: Direct C-H amination and cyanation of adamantanes are notoriously difficult. A robust, two-step strategy is the industry standard.

Caption: A reliable two-step workflow for amination and cyanation.

  • Step 1: Bromination: First, convert this compound to its tertiary bromide using a regioselective method as described above.[5][15] This creates a good leaving group at the desired position.

  • Step 2 (Amination): The bromide can be converted to an amine. A common industrial route for a related compound involves a Ritter-type reaction where the corresponding bromo-derivative is treated with a nitrile (like acetonitrile) and sulfuric acid, followed by hydrolysis.[5]

  • Step 2 (Cyanation): The bromide can be displaced by a cyanide nucleophile. The reaction of the bromo-derivative with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO is a standard method for introducing the nitrile group.[11][18]

Detailed Experimental Protocol

Protocol 1: Regioselective Bromination of 1,3-Dimethyladamantane (Electrophilic Method)

This protocol for 1,3-dimethyladamantane is directly adaptable to this compound, as the reactivity of the unsubstituted tertiary bridgehead positions is analogous.

Objective: To synthesize 1-bromo-3,5-dimethyladamantane with high regioselectivity.[5][15]

Materials:

  • 1,3-Dimethyladamantane (100 g, 0.6 mol)

  • Liquid Bromine (Br₂) (124.7 mL, 2.41 mol)

  • Hydrobromic acid in Acetic Acid (HBr in AcOH, 33%) (1 mL)

  • Methylene Dichloride (MDC)

  • 5% Sodium Hydrosulfite (Na₂S₂O₄) solution

  • Deionized Water

Equipment:

  • Round-bottom flask with dropping funnel, reflux condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: Charge the round-bottom flask with 1,3-dimethyladamantane (100 g).[5]

  • Catalyst Addition: Add 1 mL of HBr in acetic acid to the flask at room temperature (25-30 °C).[5][15]

  • Heating: Heat the reaction mixture to 50-55 °C using a heating mantle.[5]

  • Bromine Addition: Slowly add liquid bromine (124.7 mL) drop-wise via the dropping funnel. Caution: This addition is exothermic and releases HBr gas. Perform in a well-ventilated fume hood. Maintain the temperature at 50-55 °C during the addition.[5][15]

  • Reaction: Maintain the reaction mixture at 50-55 °C for 12 hours. Monitor the reaction progress by GC if possible.[5]

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully distill off the excess unreacted bromine.[5]

    • Dilute the cooled residue with MDC (800 mL).

    • Transfer the mixture to a separatory funnel and slowly add 1500 mL of 5% sodium hydrosulfite solution to quench any remaining bromine.

    • Separate the layers and wash the organic (MDC) layer twice with deionized water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3,5-dimethyladamantane. Further purification can be achieved by distillation or recrystallization.

Caption: Workflow for the regioselective bromination of dimethyladamantane.

References

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Ivanova, A. E., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology. [Link]

  • Ivanova, A. E., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed. [Link]

  • Martin, D. B. C., et al. (2018). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Larrosa Ferreiro, M. (2015). C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. Group seminar. [Link]

  • Wikipedia contributors. (2023). Cyanation. Wikipedia. [Link]

  • Geluk, H. W., & Schlatmann, J. L. M. A. (1970). Selective functionalization of unactivated methine positions. 4-Acetyldiamantane. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Weigel, W. K., III, et al. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

  • Rao, D. R., et al. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. (2024). Ben-Gurion University Research Portal. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 1,2-/1,4-Dimethyladamantane. (n.d.). ESSLAB. [Link]

  • (3S)-1,4-dimethyladamantane. (n.d.). PubChem. [Link]

  • This compound, cis. (n.d.). NIST WebBook. [Link]

  • Green, S. A., et al. (2022). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. Journal of the American Chemical Society. [Link]

  • Green, S. A., et al. (2022). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. ACS Publications. [Link]

  • Preparation method for 1-adamantane bromide. (2014).
  • Zemtsova, M. N., et al. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Wikipedia contributors. (2023). 1-Bromoadamantane. Wikipedia. [Link]

  • Khusnutdinov, R. I., et al. (2008). Cyanation of adamantane and diamantane with acetonitrile and tetrabromomethane in the presence of Mo(CO)6. ResearchGate. [Link]

  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. (2022). MDPI. [Link]

  • Method for the synthesis of adamantane amines. (1997).
  • Possible products obtained in the oxidation of adamantane. (n.d.). ResearchGate. [Link]

  • Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System. (2018). ResearchGate. [Link]

  • 1,3-Dimethyladamantane. (n.d.). PubChem. [Link]

Sources

Navigating the Challenges of 1,4-Dimethyladamantane Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethyladamantane chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and valuable scaffold. The rigid, three-dimensional structure of this compound offers exciting possibilities in medicinal chemistry and materials science. However, its synthesis and functionalization can present specific challenges, often related to isomer control and unexpected side reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered in your experiments, leading to more efficient and successful outcomes.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems that may arise during the synthesis and functionalization of this compound. Each entry details the issue, its probable cause, and actionable solutions.

Q1: My synthesis of this compound is yielding a significant amount of the 1,3-isomer. How can I improve the selectivity for the 1,4-isomer?

Probable Cause: The formation of 1,3-dimethyladamantane is a common side reaction in the synthesis of the 1,4-isomer, especially under conditions that favor thermodynamic equilibrium.[1] The 1,3-isomer is generally more thermodynamically stable than the 1,4-isomer. Lewis acid catalysts, often used in adamantane alkylations, can promote isomerization of the less stable kinetic product (this compound) to the more stable thermodynamic product (1,3-dimethyladamantane).[2]

Solutions:

  • Choice of Catalyst and Reaction Conditions: To favor the kinetic product, it is crucial to use milder reaction conditions. This includes using a less active Lewis acid catalyst and maintaining a lower reaction temperature. For instance, instead of strong Lewis acids like aluminum chloride, consider using a milder one such as ferric chloride or a supported acid catalyst.[3][4]

  • Reaction Time: Prolonged reaction times can lead to the isomerization of the desired 1,4-isomer to the 1,3-isomer. Therefore, it is important to monitor the reaction progress closely using techniques like gas chromatography (GC) and quench the reaction as soon as the optimal yield of the 1,4-isomer is reached.

  • Starting Material: The choice of starting material for the adamantane core can also influence the product distribution. Syntheses starting from precursors that are sterically biased towards the 1,4-substitution pattern may provide better selectivity.

Experimental Protocol: Minimizing Isomerization during Synthesis

  • Catalyst Screening: Begin by screening a panel of Lewis acid catalysts, ranging from strong (e.g., AlCl₃) to mild (e.g., FeCl₃, ZnCl₂).

  • Temperature Control: Set up the reaction in a vessel with precise temperature control. Start with a low temperature (e.g., 0 °C) and slowly increase it only if the reaction does not proceed.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, quench it, and analyze the isomer ratio by GC.

  • Quenching: Once the desired 1,4- to 1,3-isomer ratio is achieved, promptly quench the reaction by adding a cold, dilute acid or base solution, depending on the nature of the catalyst.

dot graph "synthesis_troubleshooting" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Troubleshooting workflow for isomerization in this compound synthesis.

Q2: During the bromination of this compound, I am observing the formation of polybrominated byproducts. How can I achieve selective monobromination?

Probable Cause: The bridgehead positions of the adamantane cage are highly susceptible to electrophilic and radical substitution.[5] The introduction of one bromine atom does not significantly deactivate the remaining bridgehead positions, leading to the potential for polybromination, especially when an excess of the brominating agent is used or under harsh reaction conditions.

Solutions:

  • Stoichiometry Control: The most critical factor in preventing polybromination is to carefully control the stoichiometry of the brominating agent. Use of a slight excess or an equimolar amount of the brominating agent relative to this compound is recommended.

  • Choice of Brominating Agent: Milder brominating agents can offer better control over the reaction. For example, using N-bromosuccinimide (NBS) with a radical initiator can sometimes provide higher selectivity for monobromination compared to using elemental bromine.[6]

  • Reaction Conditions: Performing the reaction at a lower temperature can help to reduce the rate of the second bromination reaction. Additionally, the reaction should be monitored closely and stopped as soon as the starting material is consumed to prevent further reaction of the monobrominated product.

Brominating AgentTypical ConditionsCommon Side Products
Br₂Neat or in a non-polar solventDi- and polybrominated adamantanes
NBS/AIBNCCl₄, refluxSuccinimide, unreacted starting material
Q3: I am having difficulty separating this compound from the 1,3-isomer and other byproducts. What are the recommended purification methods?

Probable Cause: The isomers of dimethyladamantane have very similar physical properties, such as boiling points and polarities, which makes their separation challenging by standard distillation or chromatography.[7]

Solutions:

  • Fractional Crystallization: This can be an effective method for separating isomers if there is a significant difference in their crystal packing and melting points. Experiment with different solvents to find one in which the desired 1,4-isomer has lower solubility than the 1,3-isomer at a given temperature.[8][9]

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications where high purity is required, preparative GC can be an excellent, albeit less scalable, option.[2]

  • Column Chromatography with Specialized Stationary Phases: While standard silica gel or alumina chromatography may not be effective, specialized stationary phases, such as those with shape-selective properties (e.g., silver nitrate-impregnated silica), could potentially resolve the isomers.

Experimental Protocol: Purification by Fractional Crystallization

  • Solvent Screening: Dissolve a small amount of the isomeric mixture in various solvents (e.g., methanol, ethanol, acetone, hexane) at an elevated temperature to achieve saturation.

  • Cooling: Slowly cool the solutions to a low temperature (e.g., 0 °C or -20 °C) and observe crystal formation.

  • Analysis: Isolate the crystals by filtration and analyze the composition of both the crystalline material and the mother liquor by GC to determine the efficiency of the separation.

  • Optimization: Based on the results, select the best solvent and optimize the cooling rate and final temperature to maximize the yield and purity of the desired 1,4-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the preferential formation of the 1,3-isomer of dimethyladamantane under thermodynamic control?

The thermodynamic preference for the 1,3-disubstituted adamantane is due to the greater stability of the 1,3-isomer compared to the 1,4-isomer. This stability difference arises from the relief of steric strain. In the adamantane cage, the 1 and 3 positions are spatially further apart than the 1 and 4 positions. Placing the two methyl groups at the 1 and 3 positions minimizes steric interactions, resulting in a lower overall energy for the molecule. Under conditions that allow for equilibrium to be established, such as in the presence of a strong Lewis acid, the reaction will favor the formation of the most stable isomer.[10][11][12]

dot graph "isomer_stability" { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Thermodynamic relationship between 1,4- and 1,3-dimethyladamantane.

Q2: Can oxidation occur at the methyl groups of this compound?

While the bridgehead C-H bonds of the adamantane core are generally more reactive towards oxidation, oxidation of the methyl groups is possible under certain conditions, particularly with strong oxidizing agents or under forcing conditions.[13] However, this is typically a side reaction and often leads to a mixture of products, including alcohols, aldehydes, and carboxylic acids derived from the methyl groups. To favor oxidation on the adamantane core, it is advisable to use regioselective oxidizing agents that are known to target tertiary C-H bonds.[14][15][16]

Q3: What are the expected regiochemical outcomes for the nitration of this compound?

Nitration of this compound is expected to occur preferentially at the remaining tertiary bridgehead positions (positions 3, 5, 7, and 8). The methyl groups are electron-donating and can activate these positions towards electrophilic attack. However, due to the symmetry of the molecule, nitration at any of these positions would lead to the same initial mononitrated product. Over-nitration to form dinitro or trinitro derivatives is a potential side reaction, similar to polybromination. Careful control of the reaction conditions, particularly the concentration of the nitrating agent and the temperature, is essential to achieve selective mononitration.

References

  • Qin, X., et al. (2014). Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. Energy & Fuels. [Link]

  • Schleyer, P. von R., et al. Adamantane. Organic Syntheses. [Link]

  • Tabushi, I., & Fukunishi, K. (1974). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. [Link]

  • Kravtsov, E., & Yaremenko, V. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

  • Fokin, A. A., et al. (2013). Synthesis of 1,3-dimethyladamantane by skeletal rearrangement of C12H18 and C12H20 hydrocarbons over Na/H-Y-zeolite. ResearchGate. [Link]

  • Idemitsu Kosan Co., Ltd. (2013). Method for producing 1,3-dimethyladamantane.
  • Nanjing Chemlin Chemical Industry Co., Ltd. (2014). Preparation method of 1,3-dimethyladamantane.
  • Wang, Z., et al. (2020). Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuels. Energy & Fuels. [Link]

  • Wang, Z., et al. (2020). Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuel. ResearchGate. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Knez, D., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]

  • C.I.R.D. (1991). Process for the preparation of 1-adamantane derivatives.
  • Idemitsu Kosan Co., Ltd. (2012). Purification method of adamantane monools.
  • Kaselj, Z., & Mlinaric-Majerski, K. (2004). Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. FULIR. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

  • Jones, D. N., et al. (1970). Rearrangements in the adamantane nucleus. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Farcasiu, D. (1972). The mechanism for the rearrangement of the adamantly cation. Chemical Communications. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Science.gov. methyl group oxidation: Topics. [Link]

  • National Center for Biotechnology Information. 1,3-Dimethyladamantane. PubChem. [Link]

  • Li, C., et al. (2009). A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI). PubMed. [Link]

  • Knez, D., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]

  • Altundas, A. (2019). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. DergiPark. [Link]

  • Fokin, A. A., et al. (2019). Exhaustive One-Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane. ResearchGate. [Link]

  • Organic Chemistry Portal. Fleming-Tamao Oxidation. [Link]

  • E. I. du Pont de Nemours and Company. (1995). Purification of 1,4-dioxan-2-one by crystallization.
  • The Dow Chemical Company. (1985). Process for separating isomeric mixtures.
  • National Institute of Standards and Technology. This compound, cis. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

  • Fokin, A. A., et al. (2014). Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

Sources

Technical Support Center: Purification of 1,4-Dimethyladamantane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1,4-dimethyladamantane and its synthetic derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these unique, rigid scaffolds. The caged structure of adamantane imparts distinct physicochemical properties that require specialized purification strategies. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your compounds, a critical requirement for accurate biological evaluation and drug development.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and purification of this compound and its derivatives.

Q1: What are the typical impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, often via Lewis acid-catalyzed isomerization of a suitable polycyclic precursor, can lead to several impurities.[1][2] These primarily include:

  • Positional Isomers: 1,3-dimethyladamantane and 1,2-dimethyladamantane are common isomeric impurities that can be challenging to separate due to their similar physicochemical properties.[3][4]

  • Unreacted Starting Materials: Depending on the synthetic route, precursors like tetrahydrodicyclopentadiene may remain.[1]

  • Alkylation Byproducts: Over- or under-methylated adamantane species can also be present.

  • Polymeric or Tarry Residues: Harsh acidic conditions can lead to the formation of non-distillable, complex hydrocarbon mixtures.[1][2]

Q2: What are the principal purification techniques for this compound?

A2: Due to its unique properties—high symmetry, volatility, and nonpolar nature—this compound is amenable to several purification methods:

  • Sublimation: This is often the most effective method for adamantane and its simple alkylated derivatives.[5][6] It exploits the compound's ability to transition directly from a solid to a gas, leaving non-volatile impurities behind.

  • Recrystallization: A classic and effective technique. The key is selecting a solvent system where the compound has high solubility when hot and low solubility when cold.[7] For nonpolar this compound, light hydrocarbons are a good starting point.[1]

  • Column Chromatography: Useful for separating mixtures based on polarity.[8] For the nonpolar this compound, normal-phase chromatography on silica or alumina with a nonpolar eluent is effective for removing more polar impurities.[9][10]

Q3: How do I choose the best purification method for my specific derivative?

A3: The choice depends on the properties of your derivative and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Product is_volatile Is the compound thermally stable & volatile? start->is_volatile is_solid Is the compound a solid? is_volatile->is_solid  No sublimation Sublimation is_volatile->sublimation  Yes polarity_diff Are impurities of different polarity? is_solid->polarity_diff  No recrystallization Recrystallization is_solid->recrystallization  Yes chromatography Column Chromatography polarity_diff->chromatography  Yes complex_mixture Consider Preparative HPLC/SFC polarity_diff->complex_mixture  No (e.g., isomers) sublimation->recrystallization Further Polish recrystallization->chromatography Further Polish

Caption: Decision tree for selecting a purification method.

Q4: How can I effectively monitor the purity of my this compound sample?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for volatile, thermally stable compounds like this compound. It provides excellent separation of isomers and gives mass data for impurity identification.

  • Melting Point Analysis: Pure crystalline solids have a sharp melting point.[1] A broad melting range typically indicates the presence of impurities. Note that adamantanes should be analyzed in a sealed capillary tube due to their tendency to sublime.[1]

  • Thin-Layer Chromatography (TLC): While less effective for separating nonpolar isomers, TLC is a quick and easy way to check for the presence of more polar or less polar impurities in derivatives.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments in a Q&A format.

Recrystallization Issues

Issue 1: My compound "oils out" instead of forming crystals.

  • Question: I dissolved my adamantane derivative in a hot solvent, but upon cooling, it separated as an oil, not a solid. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid.[12] This is common when the solution is too concentrated or cooled too quickly.

    • Causality: The rigid adamantane core can lead to challenging crystallization behavior. If the cooling rate is too high, molecules don't have time to arrange into an ordered crystal lattice.

    • Solutions:

      • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to make the solution slightly less concentrated.[12]

      • Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slower cooling encourages proper crystal nucleation.

      • Change Solvent System: The boiling point of your solvent might be too high. Try a lower-boiling solvent or use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it's very soluble) and slowly add a "poor" miscible solvent (an "anti-solvent") at an elevated temperature until the solution becomes faintly cloudy.[13][14] Then, add a few drops of the good solvent to clarify and cool slowly.

Issue 2: No crystals form, even after extended cooling.

  • Question: My solution is clear and has been in an ice bath for over an hour, but no crystals have appeared. What should I do?

  • Answer: A lack of crystal formation indicates the solution is not sufficiently supersaturated.[13] You need to induce nucleation.

    • Causality: Crystal formation requires an initial nucleation event, which can be kinetically slow.

    • Solutions:

      • Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. Microscopic scratches on the glass provide nucleation sites.[13]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[13]

      • Concentrate the Solution: Remove some of the solvent using a rotary evaporator or by gently heating the solution, then allow it to cool again.

      • Anti-Solvent Addition: If the compound is too soluble in your chosen solvent, add a miscible anti-solvent dropwise until persistent cloudiness appears, then warm slightly to clarify and cool slowly.[13]

Column Chromatography Issues

Issue 3: Poor separation between this compound and other nonpolar impurities (e.g., isomers).

  • Question: I'm running a silica gel column with pure hexanes, but my GC-MS analysis shows that fractions containing this compound are still contaminated with other hydrocarbon impurities.

  • Answer: Separating nonpolar compounds of similar structure is a common challenge in normal-phase chromatography.

    • Causality: On silica gel, separation is driven by polar interactions. When compounds are very nonpolar, they have minimal interaction with the stationary phase and elute quickly together.[8][15]

    • Solutions:

      • Optimize the Mobile Phase: While it seems counterintuitive, adding a very small amount of a slightly more polar solvent (e.g., 0.1-0.5% diethyl ether or dichloromethane in hexanes) can sometimes improve separation by modulating the activity of the silica gel.

      • Use a Different Stationary Phase: Consider using alumina, which can offer different selectivity for hydrocarbons.

      • Increase Column Length and Reduce Loading: Use a longer, narrower column and load a smaller amount of the crude material. This increases the number of theoretical plates and improves resolution.

      • Consider Reversed-Phase Chromatography: For derivatives, reversed-phase HPLC (with a C18 column and a polar mobile phase like methanol/water or acetonitrile/water) separates compounds based on hydrophobicity and can be highly effective for resolving isomers.[16][17]

Sublimation Issues

Issue 4: The yield from my sublimation is very low.

  • Question: I attempted to purify my this compound by sublimation, but recovered very little product. Where did it go?

  • Answer: Low recovery in sublimation is typically due to an inadequate vacuum, improper temperature control, or loss of material.

    • Causality: Sublimation requires a pressure low enough and a temperature high enough for the compound to enter the gas phase efficiently, and a sufficiently cold surface for it to re-deposit as a solid.[5][18]

    • Solutions:

      • Check Vacuum System: Ensure your vacuum pump is pulling a high vacuum (typically <1 mmHg). Check all seals and joints for leaks.

      • Optimize Temperature Gradient: The temperature of the heating bath should be high enough to induce sublimation but well below the melting point to avoid melting the sample. The cold finger must be sufficiently cold (e.g., using an ice-water slurry or dry ice-acetone) to ensure efficient condensation.

      • Patience is Key: Sublimation can be a slow process. Allow sufficient time for the material to transfer. Rushing the process by using excessively high temperatures can lead to decomposition or melting.

      • Apparatus Design: Ensure the distance between the heated sample and the cold finger is not excessive.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is suitable for purifying solid this compound from less soluble or more soluble impurities.

  • Solvent Selection: Based on the principle of "like dissolves like," start with a nonpolar solvent. Petroleum ether or hexanes are excellent choices for the parent adamantane.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solvent boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved.[19] Avoid adding a large excess of solvent, as this will reduce your recovery.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl for a few minutes and perform a hot filtration to remove the carbon.[11]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Analysis: Determine the melting point (in a sealed capillary) and assess purity by GC-MS.

Data Summary Table: Recrystallization Solvents
Compound TypeSuggested Solvent SystemRationale
This compound (nonpolar)Hexanes, Heptane, Petroleum EtherNonpolar solvent for a nonpolar compound.[1]
Adamantane Alcohols (polar)Toluene, Ethyl Acetate/Hexanes mixModerately polar solvents or mixtures are needed.
Adamantane Carboxylic Acids (polar)Ethanol/Water, Acetone/WaterPolar, protic solvents or mixtures are effective.[14]
Adamantane Amines (basic)Isopropanol, AcetonitrileCan be crystallized from polar aprotic or alcoholic solvents.[20]
Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general method for purifying adamantane derivatives on silica gel.

G cluster_prep Preparation cluster_run Elution cluster_post Analysis & Isolation TLC 1. Develop TLC Method (Aim for Rf ~0.3) Pack 2. Pack Column (Silica gel slurry in eluent) TLC->Pack Load 3. Load Sample (Dissolved in min. solvent or dry-loaded) Pack->Load Elute 4. Elute with Mobile Phase (Apply positive pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate

Caption: Workflow for Flash Column Chromatography.
  • Mobile Phase Selection: Using TLC, identify a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[10] For this compound, start with 100% hexanes. For more polar derivatives, begin with a mixture like 10% ethyl acetate in hexanes and adjust as needed.[9][15]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Carefully add the solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[10]

  • Elution: Add the mobile phase to the top of the column and apply gentle positive pressure (air or nitrogen) to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine its composition.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary Table: Eluent Systems for Adamantanes
Polarity of DerivativeStarting Eluent System (Normal Phase)Rationale
Nonpolar (e.g., alkyl adamantanes)100% Hexanes or Petroleum EtherMinimal interaction needed to elute.[9]
Moderately Polar (e.g., esters, ethers)5-20% Ethyl Acetate in HexanesBalances polarity to achieve good separation.[9][15]
Polar (e.g., alcohols, amides)30-50% Ethyl Acetate in Hexanes or 1-5% Methanol in DichloromethaneA more polar mobile phase is required to compete with the stationary phase.[9]
Basic (e.g., amines)Add 0.5-1% Triethylamine to the eluentNeutralizes acidic sites on silica gel to prevent streaking.[11]
Protocol 3: Purification by Sublimation

This method is highly effective for thermally stable, volatile solids like this compound.

  • Setup: Place the crude, dry solid in the bottom of a sublimation apparatus. Insert the cold finger and ensure a good seal.

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure below 1 mmHg is ideal.

  • Cooling: Begin circulating a coolant (e.g., ice water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be sufficient to cause sublimation but remain below the compound's melting point. For this compound, a temperature range of 100-150 °C is a good starting point.

  • Deposition: The pure compound will sublime, travel as a gas, and deposit as pure crystals on the cold finger. This process may take several hours.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the system. Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.

References

  • Perlovich, G. L., & Volkova, T. V. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9294. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2018). Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. Physical Chemistry Chemical Physics, 20(2), 1-13. [Link]

  • Royal Society of Chemistry. (2018). Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. RSC Publishing.[Link]

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2018). Supporting Information: Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. The Royal Society of Chemistry.[Link]

  • University of Rochester, Department of Chemistry. How to Run a Flash Column. [Link]

  • Columbia University. Column chromatography. [Link]

  • Shumskaya, N. Yu., et al. (2006). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. Russian Journal of Physical Chemistry A, 80(3), 435-439. [Link]

  • Organic Syntheses. Adamantane. Organic Syntheses, 42, 8. [Link]

  • Google Patents. (2012). Purification method of adamantane monools. JP4984548B2.
  • Allmpus. 1,4-Dimethyl Adamantane. [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? [Link]

  • ESSLAB. 1,2-/1,4-Dimethyladamantane. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Wikipedia. Adamantane. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.[Link]

  • Cheméo. This compound, # 1 - Chemical & Physical Properties. [Link]

  • Thi, H. A., et al. (2016). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Vietnam Journal of Chemistry, 54(4), 498-501. [Link]

  • NIST WebBook. This compound, cis. [Link]

  • NIST WebBook. This compound, # 1. [Link]

  • Google Patents. (1991).
  • Hylsová, M., & Císařová, I. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7623. [Link]

  • PubChem. This compound. [Link]

  • PubChem. (3S)-1,4-dimethyladamantane. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Pharmaffiliates. Memantine Hydrochloride-impurities. [Link]

  • Mironov, V. A., et al. (2016). Synthesis of 2-Oxaadamantane Derivatives. Pharmaceutical Chemistry Journal, 50(1), 1-5. [Link]

  • ResearchGate. (2014). How can I perform recrystallization of a solid mixture? [Link]

  • YouTube. (2016). Carrying out a recrystallisation. [Link]

  • Ivanova, A. E., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(20), 12456. [Link]

  • Chen, Y.-L., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16295–16300. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dimethyladamantane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by the steric hindrance of this caged hydrocarbon. The adamantane scaffold is a crucial component in a variety of applications, from medicinal chemistry to materials science, due to its rigidity and lipophilicity.[1][2][3] However, its bulky nature, particularly with the addition of methyl groups at the 1 and 4 positions, can significantly impede reactivity at the bridgehead positions. This guide offers expert insights and field-proven protocols to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is functionalization of this compound so challenging?

The primary difficulty in reacting with this compound lies in its significant steric hindrance. The adamantane cage itself is a rigid, bulky structure. The addition of methyl groups at two of the four tertiary bridgehead carbons (positions 1 and 4) further obstructs access to the remaining reactive tertiary C-H bonds at positions 3, 5, 7, and the secondary methylene C-H bonds.

Causality behind the Challenge:

  • Bulky Substituents: The methyl groups act as "gatekeepers," physically blocking the approach of reagents to the other bridgehead positions.

  • Rigid Framework: Unlike flexible acyclic or monocyclic systems, the adamantane cage cannot readily distort to accommodate the transition state of a reaction, leading to higher activation energies.[4]

  • Strong C-H Bonds: The C-H bonds of adamantane are inherently strong, requiring highly reactive intermediates or harsh conditions for activation.[5]

This steric congestion makes many standard functionalization reactions that work well on unsubstituted adamantane sluggish or completely ineffective on the 1,4-dimethyl derivative.

My standard electrophilic substitution reaction (e.g., Friedel-Crafts) is failing with this compound. What are my alternatives?

Direct electrophilic substitution at the tertiary C-H bonds of this compound is often unsuccessful due to the aforementioned steric hindrance. The bulky adamantane derivative struggles to approach the electrophile, and the formation of a carbocation intermediate can be sterically disfavored.

Troubleshooting & Alternative Strategies:

  • Shift to Radical-Based Reactions: Radical intermediates are less sterically demanding than carbocations and can be a highly effective way to functionalize hindered adamantanes.[6]

    • Peroxide-Initiated Reactions: The use of radical initiators like di-tert-butyl peroxide (DTBP) at elevated temperatures can generate adamantyl radicals, which can then participate in various transformations.[6]

    • Photochemical Methods: Photoredox catalysis offers a mild and efficient way to generate adamantyl radicals under ambient conditions.[7][8]

  • Transition Metal-Catalyzed C-H Activation: This has emerged as a powerful tool for the selective functionalization of strong C-H bonds.[9][10]

    • Directed C-H Activation: While challenging to install on this compound, if a directing group can be incorporated, it can guide a metal catalyst to a specific C-H bond, overcoming steric bias.[9]

    • Undirected C-H Activation: Some catalytic systems can activate C-H bonds without the need for a directing group, often favoring the thermodynamically more stable tertiary positions.

Illustrative Workflow: Radical-Based C-H Alkylation

G cluster_0 Initiation cluster_1 Propagation Initiator Radical Initiator (e.g., DTBP, hv) Adamantyl_Radical 1,4-Dimethyladamantyl Radical Initiator->Adamantyl_Radical H-atom abstraction Adamantane This compound Adamantane->Adamantyl_Radical Adduct_Radical Alkyl Adduct Radical Adamantyl_Radical->Adduct_Radical Addition Alkene Alkene Acceptor (e.g., Ethylene) Alkene->Adduct_Radical Functionalized_Adamantane Functionalized Product Adduct_Radical->Functionalized_Adamantane Chain Transfer/ Reduction

Caption: Radical-based C-H alkylation of this compound.

How can I achieve selective functionalization at a specific tertiary position on this compound?

Achieving regioselectivity in the functionalization of the remaining equivalent tertiary positions (3, 5, and 7) is a significant challenge. Most methods that overcome the steric hindrance will react at any of the available tertiary C-H bonds.

Strategies for Inducing Selectivity:

  • Catalyst-Controlled C-H Functionalization: Recent advances have shown that specific catalyst systems can exhibit selectivity for certain C-H bonds, even in highly symmetric molecules like adamantane.[8] This is an active area of research, and screening different catalysts and ligands may be necessary.[11]

  • Introduction of a Directing Group: Although difficult, if a functional group can be installed on one of the methyl groups or elsewhere on the molecule, it could potentially be used to direct a metal catalyst to a specific C-H bond. This would likely involve a multi-step synthesis.

  • Four-Directional Synthesis: In some cases, embracing the symmetry of the molecule and performing a "four-directional" synthesis, where all equivalent positions are functionalized, can be a viable strategy.[12][13]

Comparative Table of Functionalization Strategies:

StrategyMechanismSelectivityConditionsKey Advantages
Radical Alkylation RadicalGenerally lowOften harsh (heat) or requires photocatalystTolerant of steric hindrance
Transition Metal C-H Activation OrganometallicCan be high with directing groups or specific catalystsVaries (mild to harsh)High functional group tolerance
Photoredox Catalysis RadicalCatalyst-dependentMild (visible light)Environmentally friendly, high functional group tolerance
I am attempting a palladium-catalyzed cross-coupling reaction with a halogenated this compound derivative, but the yields are poor. How can I improve this?

Palladium-catalyzed cross-coupling reactions with bulky adamantyl halides can be challenging due to the steric hindrance around the reaction center, which can inhibit oxidative addition to the palladium catalyst.

Troubleshooting Protocol for Palladium-Catalyzed Cross-Coupling:

  • Ligand Selection is Crucial:

    • Bulky, Electron-Rich Phosphine Ligands: These are essential for promoting oxidative addition and stabilizing the palladium center. Ligands based on the adamantyl scaffold itself, such as tri(1-adamantyl)phosphine (PAd3), have shown exceptional performance in coupling sterically hindered substrates due to their unique electronic and steric properties.[14] Other effective ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos).

  • Choice of Palladium Precursor:

    • Using a pre-formed Pd(0) source like Pd2(dba)3 can be more effective than in situ reduction of a Pd(II) salt.

  • Solvent and Base Optimization:

    • Aprotic polar solvents like toluene, dioxane, or THF are commonly used.

    • The choice of base is critical. Weaker bases like carbonates (Cs2CO3, K2CO3) or phosphates (K3PO4) are often preferred over stronger bases like alkoxides, which can cause side reactions.

  • Temperature and Reaction Time:

    • Due to the steric hindrance, higher temperatures and longer reaction times may be necessary. Monitor the reaction progress by TLC or GC-MS to avoid decomposition.

Experimental Workflow: Suzuki-Miyaura Coupling of a Hindered Adamantyl Bromide

G cluster_0 Catalytic Cycle cluster_1 Reagents Pd0L2 Pd(0)L2 OxAdd Oxidative Addition Intermediate Pd0L2->OxAdd Adamantyl-Br Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Boronic Acid + Base RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd0L2 Product AdamantylBr 1-Bromo-3,5-dimethyladamantane AdamantylBr->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Ligand Bulky Ligand (e.g., PAd3) Ligand->Pd0L2

Caption: Key steps in the Suzuki-Miyaura coupling of a sterically hindered adamantyl bromide.

References

  • C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. (2015).
  • Weigel, W. K., III, Dang, H. T., Feceu, A., & Mercado, B. Q. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 53–74. [Link]

  • Spilovska, K., Zidek, O., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 27(21), 3579–3612. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]

  • Kraszewski, A., & Wróbel, R. (2014). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 19(12), 21367–21392. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

  • Fokin, A. A. (2024). Adamantane: On the 90th Anniversary of Its Appearance in Chemical Science. Russian Journal of Organic Chemistry, 60(1), 1–25. [Link]

  • Bagrii, E. I., et al. (2013). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 53(3), 183–206.
  • Adamantane. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Weigel, W. K., III, Dang, H. T., Feceu, A., & Mercado, B. Q. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 53–74. [Link]

  • Tar-Xin, Y., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. ARKIVOC, 2021(part iv), 1–20. [Link]

  • Foley, D. A., & O'Donoghue, A. C. (2016). Catalysts Containing the Adamantane Scaffold.
  • Tar-Xin, Y., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Foley, D. A., & O'Donoghue, A. C. (2016). Catalysts Containing the Adamantane Scaffold.
  • Savage, S. A., et al. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Angewandte Chemie International Edition, 56(3), 845–849. [Link]

  • Klepetářová, B., & Slanina, T. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7671. [Link]

  • Płazińska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2050. [Link]

  • C-H Activation. (n.d.). University of Münster. Retrieved January 14, 2026, from [Link]

  • Dehnen, S., & Schafer, M. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(21), 7859–7903. [Link]

  • Goldman, A. S., & Goldberg, K. I. (Eds.). (2004). Activation and Functionalization of C-H Bonds. American Chemical Society.
  • Sharma, J. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube. [Link]

  • Qu, T., et al. (2021).
  • Okazaki, M., et al. (2008). Synthesis of functionalized adamantanes from fluoroadamantanes. Tetrahedron, 64(2), 345–354.
  • Remote C−H functionalization of adamantane molecules. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

  • This compound, cis. (n.d.). In NIST WebBook. Retrieved January 14, 2026, from [Link]

  • (3S)-1,4-dimethyladamantane. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

  • Steric hindrance. (n.d.). In Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of 1,4-Dimethyladamantane Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1,4-Dimethyladamantane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of producing this unique, non-planar hydrocarbon. The rigid, cage-like structure of the adamantane scaffold imparts valuable properties in medicinal chemistry and materials science, but its functionalization, particularly achieving a specific 1,4-disubstitution pattern, presents significant synthetic challenges.

This document moves beyond simple protocols to provide a deep dive into the causality behind experimental choices, offering troubleshooting advice and scale-up considerations grounded in established chemical principles.

Frequently Asked Questions (FAQs): Synthetic Strategy & Core Challenges
Q1: What is the primary obstacle in synthesizing this compound compared to other isomers like 1,3-Dimethyladamantane?

A1: The core challenge is regiocontrol . The adamantane cage has two types of carbon atoms: tertiary (bridgehead) and secondary. The four bridgehead positions (C1, C3, C5, C7) are electronically activated and sterically accessible, making them the preferred sites for electrophilic and radical substitution reactions.[1][2] Consequently, reactions like Friedel-Crafts alkylation or halogenation tend to produce 1,3-disubstituted products with high selectivity.[3] Introducing a substituent at a secondary position, such as C4, requires a more nuanced, multi-step strategy that circumvents direct C-H functionalization and instead builds the desired functionality through skeletal rearrangements or pre-functionalized intermediates.

Q2: Is a direct, one-pot methylation of adamantane to this compound feasible for large-scale production?

A2: No, a direct methylation is not a viable strategy for selectively producing the 1,4-isomer. Attempting to force dimethylation using methods like Friedel-Crafts alkylation with methyl halides would result in a complex mixture of products, including 1-methyladamantane, 1,3-dimethyladamantane, other dimethylated isomers, and poly-methylated adamantanes.[4] The separation of these closely related, non-polar compounds is exceptionally difficult and economically unviable on a large scale.[5] A successful and scalable synthesis requires a pathway where the 1,4-substitution pattern is established definitively through a stable intermediate.

Q3: What is a reliable, albeit multi-step, synthetic pathway for producing this compound?

A3: A robust strategy involves creating a 1,4-difunctionalized adamantane precursor that locks in the desired regiochemistry. A well-documented approach is to synthesize 1,4-adamantanediol, which can then be converted to the target molecule.[6] This indirect route offers precise control over the substituent placement, which is paramount for scalability and final product purity. The overall workflow we will detail in this guide follows this logic.

Recommended Synthetic Workflow & Scale-Up Protocol

This section outlines a validated, three-stage process for the synthesis of this compound. Each stage includes a detailed protocol, critical quality control (QC) checkpoints, and specific considerations for scaling the reaction from the bench to pilot scale.

G cluster_0 Stage 1: Synthesis of 1,4-Adamantanediol Intermediate cluster_1 Stage 2: Dihalogenation cluster_2 Stage 3: Dimethylation A Adamantane B 1-Adamantanol A->B Oxidation C 4-Protoadamantanone B->C Rearrangement D Protoadamantene C->D Reduction E 1,4-Adamantanediol D->E Dihydroxylation F 1,4-Dibromoadamantane E->F Bromination (e.g., HBr) G This compound F->G Grignard Reaction (CH3MgBr)

Caption: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of Key Intermediate: 1,4-Adamantanediol

This stage is the most synthetically complex but is crucial for establishing the 1,4-substitution pattern. The protocol is adapted from established methods for regioselective adamantane hydroxylation.[6]

Experimental Protocol:

  • Oxidation: Adamantane is oxidized to 1-adamantanol. This is a standard procedure often accomplished with strong acids.

  • Rearrangement: 1-Adamantanol undergoes an acid-catalyzed rearrangement to form 4-protoadamantanone. This step is critical as it moves the functional group to the desired position within a strained intermediate skeleton.

  • Reduction & Dihydroxylation: The ketone is reduced, and the resulting protoadamantene is dihydroxylated to yield 1,4-adamantanediol.

Scale-Up Considerations:

  • Reagent Handling: The use of concentrated acids requires corrosion-resistant reactors (e.g., glass-lined steel) and robust safety protocols for handling and quenching.

  • Thermal Management: The initial oxidation and rearrangement steps can be exothermic. On a larger scale, controlled reagent addition and efficient reactor cooling are necessary to prevent runaway reactions and byproduct formation.

  • Intermediate Isolation: Isolating and purifying 4-protoadamantanone may not be necessary. A telescoped (one-pot) reaction from 1-adamantanol to 1,4-adamantanediol can improve process efficiency, though it may require more rigorous final purification.

QC Checkpoint: Before proceeding, the isolated 1,4-adamantanediol should be analyzed by NMR and GC-MS to confirm its identity and purity. The absence of isomeric diols (e.g., 1,3-adamantanediol) is the primary success criterion.

Stage 2: Conversion to 1,4-Dibromoadamantane

This stage converts the hydroxyl groups into better leaving groups in preparation for C-C bond formation. Bromides are often preferred over chlorides for their higher reactivity in subsequent Grignard reactions.

Experimental Protocol:

  • Reaction Setup: Suspend 1,4-adamantanediol in a suitable solvent like a high-boiling point hydrocarbon (e.g., heptane or dodecane).

  • Reagent Addition: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add aqueous HBr (48%) and heat to reflux. The reaction progress can be monitored by TLC or GC.

  • Work-up: After cooling, the organic layer is separated, washed with water, sodium bicarbonate solution, and brine to remove excess acid.

  • Purification: The solvent is removed under reduced pressure. The crude 1,4-dibromoadamantane can often be purified by recrystallization from a solvent like ethanol or isopropanol.

Scale-Up Considerations:

  • HBr Handling: Using HBr gas on a large scale requires specialized equipment. Using 48% aqueous HBr is often more practical but may require azeotropic removal of water to drive the reaction to completion.

  • Material Compatibility: HBr is highly corrosive. All equipment must be glass, glass-lined, or made of a resistant alloy.

  • Waste Stream: The aqueous washes will be acidic and must be neutralized before disposal.

QC Checkpoint: The purified 1,4-dibromoadamantane should be analyzed for purity by GC and melting point. The complete conversion of both hydroxyl groups should be confirmed by IR (disappearance of the broad -OH stretch) and NMR spectroscopy.

Stage 3: Grignard-Mediated Dimethylation

This final step forms the target molecule through the nucleophilic displacement of the bromide atoms with methyl groups. The Grignard reaction is a powerful tool for C-C bond formation.[7][8]

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare methylmagnesium bromide (CH₃MgBr) from magnesium turnings and methyl bromide in anhydrous diethyl ether or THF.[8]

  • Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of 1,4-dibromoadamantane in anhydrous THF. The rate of addition should be controlled to maintain a gentle reflux.

  • Quenching: After the reaction is complete (monitored by GC), cool the mixture and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with diethyl ether or another suitable organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, is a non-polar solid and can be purified by column chromatography (using a non-polar eluent like hexanes) or, more efficiently on a large scale, by sublimation.[9]

Scale-Up Considerations:

  • Anhydrous Conditions: Maintaining strict anhydrous conditions is the most critical factor for success. Water will quench the Grignard reagent, reducing yield and generating byproducts.[10] Industrial-scale reactions require solvents with very low water content and reactors purged with dry nitrogen.

  • Safety: Diethyl ether is highly flammable and has a low boiling point. Using a higher-boiling ether like THF can be safer, but it is also more difficult to remove. The quenching step is exothermic and releases flammable gases; it must be performed with extreme care and adequate cooling.

  • Purification Strategy: Column chromatography is not ideal for multi-kilogram scale.[5] Developing a robust recrystallization or sublimation protocol is essential for industrial production.

QC Checkpoint: The final product must be rigorously analyzed. Purity should be assessed by GC-FID (>99% is often required for pharmaceutical applications). Identity should be confirmed by GC-MS, ¹H NMR, and ¹³C NMR, comparing the spectra to a reference standard or literature data.[11]

ParameterStage 1 (Diol Synthesis)Stage 2 (Bromination)Stage 3 (Dimethylation)
Typical Yield 40-60% (multi-step)85-95%70-85%
Key Reagents Adamantane, Strong Acids1,4-Adamantanediol, HBr1,4-Dibromoadamantane, Mg, CH₃Br
Critical Condition Temperature ControlAnhydrous ConditionsStrict Anhydrous Conditions
Scale-Up Challenge Handling of corrosive acidsHBr managementExothermic quenching, flammability
Purification Method RecrystallizationRecrystallizationSublimation / Recrystallization
Troubleshooting Guide

G start Low or No Yield in Grignard Dimethylation (Stage 3) q1 Was the reaction performed under a strict inert atmosphere? start->q1 a1_yes Proceed to next check. q1->a1_yes Yes a1_no Root Cause: Grignard reagent was quenched by air (O2/H2O). Solution: Repeat with flame-dried glassware, positive pressure of dry N2 or Ar, and proper septa/cannula techniques. q1->a1_no No q2 Were all solvents and reagents certified anhydrous? a1_yes->q2 a2_yes Proceed to next check. q2->a2_yes Yes a2_no Root Cause: Trace moisture destroyed the Grignard reagent. Solution: Use freshly opened anhydrous solvents or distill solvents from an appropriate drying agent (e.g., Na/benzophenone for THF). q2->a2_no No q3 Was the magnesium activated and of high quality? a2_yes->q3 a3_yes Proceed to next check. q3->a3_yes Yes a3_no Root Cause: Oxidized magnesium surface prevents reaction initiation. Solution: Briefly crush Mg turnings in a mortar/pestle before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. q3->a3_no No q4 GC-MS shows starting 1,4-dibromoadamantane is unreacted. a3_yes->q4 a4 This confirms Grignard reagent formation/activity was the issue. Action: Re-evaluate steps from Q1-Q3. Ensure sufficient excess of Grignard reagent (2.2-2.5 equivalents) was used. q4->a4

Caption: Troubleshooting decision tree for the Grignard methylation step.

Q4: My final product is contaminated with a significant amount of 1-bromo-4-methyladamantane. What happened?

A4: This indicates an incomplete reaction during the Grignard step. The likely cause is an insufficient amount of the Grignard reagent. Each mole of 1,4-dibromoadamantane requires at least two moles of methylmagnesium bromide. On a large scale, it is advisable to use a slight excess (e.g., 2.2-2.5 equivalents) to compensate for any accidental quenching and to drive the reaction to completion. Another possibility is that the reaction was not allowed to run long enough for the second substitution to occur.

Q5: The purification of the final product by column chromatography is slow and uses excessive solvent. Are there better options for scale-up?

A5: Absolutely. For a non-polar, crystalline solid like this compound, sublimation is an excellent and highly effective purification method for achieving high purity on a large scale.[9] It avoids the use of large solvent volumes and can effectively separate the product from less volatile impurities. Alternatively, developing a robust recrystallization protocol is key. This involves screening various solvents or solvent pairs to find a system where the product has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.

Q6: The initial rearrangement to form the 1,4-diol precursor (Stage 1) is giving me low yields and a mixture of isomers. How can I optimize this?

A6: This critical stage is sensitive to reaction conditions.

  • Purity of Starting Material: Ensure your starting adamantane or 1-adamantanol is of high purity. Impurities can interfere with the delicate acid-catalyzed rearrangement.[12]

  • Acid Concentration and Temperature: The specific acid (e.g., sulfuric acid) concentration and reaction temperature are paramount. Deviations can lead to charring, tar formation, or favor the formation of the more thermodynamically stable 1,3-isomer.[12][13] Adhere strictly to established literature protocols and perform small-scale optimizations if necessary.

  • Reaction Monitoring: Use GC-MS to monitor the reaction progress. Quenching the reaction at the optimal time—when the desired intermediate is at its maximum concentration—is key to preventing subsequent degradation or isomerization.

References
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2021). Organic & Biomolecular Chemistry. [Link]

  • Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. (2024). Russian Journal of Physical Chemistry A. [Link]

  • Adamantane. Wikipedia. [Link]

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006). Collection of Czechoslovak Chemical Communications. [Link]

  • Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. (2020). ResearchGate. [Link]

  • Adamantane and Grignard Reaction. ResearchGate. [Link]

  • Process for the preparation of 1-adamantane derivatives. (1991).
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules. [Link]

  • An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. (2024). The Journal of Organic Chemistry. [Link]

  • The synthesis of 1‐ and 2‐alkyladamantanes. (1967). Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. (2014). Polymer Chemistry. [Link]

  • Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. (2011). Industrial & Engineering Chemistry Research. [Link]

  • Processing and Scale-up. CD Chem Group. [Link]

  • Adamantane. Organic Syntheses. [Link]

  • The Synthesis of Medical Intermediate Adamantane. (2022). Journal of Pharmacology and Pharmaceutical Research. [Link]

  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. (2014). ResearchGate. [Link]

  • 1,2-/1,4-Dimethyladamantane. ESSLAB. [Link]

  • Four-directional synthesis of adamantane derivatives. (2021). Arkat USA. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of noradamantane building blocks. (2025). Organic Chemistry Frontiers. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • (3S)-1,4-dimethyladamantane. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. (2020). ACS Omega. [Link]

  • Practical and Scalable Synthesis of 1,3-Adamantanediol. (2020). Organic Process Research & Development. [Link]

  • Di(hydroperoxy)adamantane adducts: synthesis, characterization and application as oxidizers for the direct esterification of aldehydes. (2018). Dalton Transactions. [Link]

  • This compound. NIST WebBook. [Link]

  • Preparation method of 1,3-dimethyladamantane. (2014).
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. [Link]

  • New Synthetic Approach to Memantine Hydrochloride Starting from 1,3-Dimethyl-adamantane. (2021). ResearchGate. [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. (2020). ACS Omega. [Link]

Sources

Identification and removal of byproducts in 1,4-Dimethyladamantane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dimethyladamantane. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems that can arise during the synthesis of this compound, focusing on the identification and removal of byproducts.

Issue 1: My final product shows multiple peaks in the GC-MS analysis, indicating the presence of isomers.

  • Probable Cause: The synthesis of this compound, often achieved through the isomerization of other C12H20 hydrocarbons or the alkylation of adamantane, is susceptible to the formation of various structural isomers.[1] The most common isomeric byproduct is 1,3-Dimethyladamantane, which is thermodynamically more stable.[1][2] Other dimethyladamantane isomers, such as 1,2- and 2-methyladamantane derivatives, can also form.[3] The reaction conditions, particularly the catalyst, temperature, and reaction time, play a crucial role in the selectivity of the desired 1,4-isomer.[2]

  • Solution Strategy:

    • Reaction Optimization: Carefully control the reaction temperature and duration. Lower temperatures and shorter reaction times may favor the kinetic product over the thermodynamically stable 1,3-isomer. Experiment with different Lewis acid catalysts (e.g., aluminum chloride, boron trifluoride) and co-catalysts to enhance the selectivity for this compound.[4][5]

    • Fractional Distillation: Due to the slight differences in boiling points between the dimethyladamantane isomers, fractional distillation under reduced pressure can be an effective, albeit challenging, method for separation.[1]

    • Preparative Gas Chromatography (Prep-GC): For high-purity requirements, Prep-GC is a powerful technique to isolate the this compound isomer from other closely related byproducts.

Issue 2: The NMR spectrum of my product is complex and does not match the expected pattern for pure this compound.

  • Probable Cause: The presence of isomeric byproducts, primarily 1,3-Dimethyladamantane, will result in a more complex ¹H and ¹³C NMR spectrum than anticipated. The symmetry of this compound leads to a relatively simple NMR spectrum. In contrast, the lower symmetry of other isomers will produce a greater number of distinct signals.[6][7]

  • Solution Strategy:

    • NMR Spectral Analysis: Compare your experimental spectrum with reference spectra for this compound and potential isomers like 1,3-Dimethyladamantane.[6] The chemical shifts and splitting patterns of the methyl groups and the adamantane cage protons are key indicators for identifying the different isomers.

    • 2D NMR Techniques: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the structural elucidation of the impurities. These experiments can help to establish connectivity between protons and carbons, confirming the identity of the byproducts.

    • Purification: Refer to the purification methods described in "Issue 1" to isolate the desired this compound before re-analyzing by NMR.

Issue 3: My reaction yields are consistently low, and a significant amount of starting material or unidentifiable byproducts are present.

  • Probable Cause: Low yields can stem from several factors, including incomplete reaction, catalyst deactivation, or the formation of undesired side products. In alkylation reactions of adamantane, for example, side reactions can lead to the formation of unsaturated adamantane derivatives or poly-alkylated products.[8][9] Catalyst deactivation can occur due to the presence of moisture or other impurities in the reagents or solvents.[10]

  • Solution Strategy:

    • Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and of high purity. The use of freshly distilled solvents and properly stored catalysts is critical.[11]

    • Catalyst Activity: The choice and handling of the catalyst are paramount. For Lewis acid-catalyzed reactions, ensure the catalyst is active and used in the appropriate molar ratio.[4][10]

    • Monitoring Reaction Progress: Use techniques like GC-MS or TLC to monitor the reaction progress. This will help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.[12]

    • Work-up Procedure: An improper work-up can lead to product loss. Ensure that the quenching and extraction steps are performed efficiently to isolate the crude product before purification.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of this compound.

Q1: What are the most common byproducts in this compound synthesis and why do they form?

A1: The most prevalent byproduct is the thermodynamically more stable isomer, 1,3-Dimethyladamantane.[2] This is because the synthesis often involves carbocationic intermediates that can undergo rearrangement to form the most stable product. Other byproducts can include other dimethyladamantane isomers, mono-methylated adamantane, and trimethylated adamantanes.[1] The formation of these byproducts is highly dependent on the reaction pathway and conditions. For instance, in Friedel-Crafts alkylation, over-alkylation can lead to trimethyladamantanes.[1]

Q2: What analytical techniques are best suited for identifying byproducts in my this compound product?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS: This technique is excellent for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which aids in identifying isomers and other byproducts.[13][14][15]

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of different isomers based on their unique chemical shifts and coupling constants.[6][16]

Q3: Can you recommend a general purification strategy for removing common byproducts?

A3: A multi-step purification approach is often necessary.

  • Initial Work-up: After the reaction, a standard aqueous work-up is typically performed to remove the catalyst and any water-soluble impurities.

  • Column Chromatography: For laboratory-scale purification, column chromatography using silica gel or alumina can be effective in separating the desired this compound from more polar or less polar byproducts.[17]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a simple and effective method for purification.[17]

  • Fractional Distillation: For larger quantities, fractional distillation under reduced pressure can separate isomers with different boiling points.[1]

Q4: How can I confirm the purity of my final this compound product?

A4: Purity is best confirmed using a combination of analytical techniques:

  • GC-MS: A single, sharp peak in the gas chromatogram with the correct mass spectrum is a strong indicator of high purity.

  • NMR Spectroscopy: A clean NMR spectrum that matches the reference spectrum for this compound, with no significant impurity peaks, confirms the structural integrity and purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC can be a valuable tool for purity assessment.[18]

Experimental Protocols & Data

Protocol 1: Identification of Isomeric Byproducts by GC-MS
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS) is typically used.[19]

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to a reference standard of this compound and known byproducts.[20]

Table 1: Typical GC Retention Indices for Dimethyladamantane Isomers
CompoundKovats Retention Index (non-polar column)
1,3-Dimethyladamantane~1160
This compound~1172 - 1211[20]
1,2-DimethyladamantaneVaries

Note: Retention indices can vary depending on the specific GC conditions and column used.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). The non-polar adamantane derivatives will travel down the column.

  • Fraction Collection: Collect fractions and analyze each by TLC or GC-MS to determine which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Workflow for Byproduct Identification and Removal

Byproduct_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product Crude Crude this compound (with byproducts) Analysis GC-MS & NMR Analysis Crude->Analysis Characterize Purity Purity Acceptable? Analysis->Purity Evaluate Purify Purification Strategy (Column Chromatography, Distillation, etc.) Purity->Purify No Pure Pure this compound Purity->Pure Yes Purify->Analysis Re-analyze

Sources

Technical Support Center: Enhancing Regioselectivity in 1,4-Dimethyladamantane Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 1,4-dimethyladamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing new substituents onto the this compound scaffold with high precision. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Understanding the this compound Scaffold: Reactivity and Regioselectivity

The rigid, diamondoid structure of adamantane and its derivatives offers a unique three-dimensional framework for drug design and materials science. However, this same rigidity and the presence of multiple C-H bonds of similar reactivity present a significant challenge in achieving site-selective functionalization. In this compound, the two methyl groups occupy bridgehead positions, leaving two remaining equivalent tertiary bridgehead positions and several secondary methylene positions as potential sites for substitution.

The primary challenge lies in directing substitution to a specific desired position while minimizing the formation of a mixture of isomers, which can be difficult to separate.[1] Generally, substitution reactions on the adamantane core, whether proceeding through a radical or a carbocationic intermediate, favor the tertiary bridgehead positions due to the greater stability of the resulting reactive intermediates.[2]

Frequently Asked Questions (FAQs)

Q1: I am trying to introduce a halogen (e.g., bromine) to this compound. Which position is most likely to be substituted, and how can I maximize selectivity for that site?

A1: In electrophilic and free-radical halogenations of adamantanes, substitution preferentially occurs at the tertiary bridgehead positions.[2] For this compound, this means the reaction will predominantly take place at one of the two remaining unsubstituted bridgehead carbons (C5 or C7). The methyl groups at C1 and C4 do not significantly alter this inherent reactivity profile.

To maximize selectivity for mono-halogenation at a tertiary position, consider the following:

  • Reaction Control: Use a 1:1 stoichiometric ratio of the halogenating agent to this compound to reduce the likelihood of di-substitution.

  • Reaction Conditions: For free-radical halogenation, initiation with UV light or a radical initiator at low temperatures can enhance selectivity. For electrophilic halogenation, using a Lewis acid catalyst can promote the formation of the more stable tertiary adamantyl cation, thus favoring substitution at the bridgehead position.

  • Choice of Halogenating Agent: Bromine is generally more selective than chlorine in free-radical halogenations due to the Hammond postulate; the hydrogen abstraction step with bromine is more endothermic, leading to a later transition state that more closely resembles the more stable tertiary radical.

Troubleshooting Poor Regioselectivity:

  • Problem: Formation of a significant amount of di-substituted or secondary-substituted products.

  • Solution:

    • Decrease the equivalents of the halogenating agent.

    • Lower the reaction temperature to increase selectivity.

    • Ensure the absence of contaminants that could initiate non-selective side reactions.

Q2: How can I introduce a hydroxyl group at a specific position on the this compound core?

A2: Direct oxidation of this compound to introduce a hydroxyl group will also favor the tertiary bridgehead positions. This is due to the higher stability of the tertiary carbocation or radical intermediate formed during the oxidation process. A study on the hydroxylation of 1,3-dimethyladamantane showed that the reaction occurred at the remaining free nodal carbon atom, and it is expected that this compound will behave similarly.[3]

For selective hydroxylation at a tertiary position, you can employ methods such as:

  • Olah's "Magic Acid" System: While potent, the use of superacids can lead to rearrangements. Careful control of reaction conditions is crucial.

  • Oxidation with Peroxy Acids or other Oxidants: These reactions often proceed via a radical mechanism and will favor the tertiary C-H bonds.

  • Biocatalysis: Certain enzymes, like cytochrome P450, can exhibit high regioselectivity in hydroxylating adamantane derivatives at the tertiary positions.[4]

Troubleshooting Hydroxylation Reactions:

  • Problem: Low yield of the desired hydroxylated product and formation of multiple isomers.

  • Solution:

    • Optimize the oxidant-to-substrate ratio to avoid over-oxidation.

    • Screen different solvents to find one that may enhance selectivity.

    • Consider a multi-step synthetic route if direct oxidation is not sufficiently selective. This could involve the introduction of a directing group or the synthesis of a precursor that favors functionalization at the desired position.

Q3: I am observing a mixture of isomers in my reaction product. What are the best strategies for their separation and characterization?

A3: The separation of substituted adamantane isomers can be challenging due to their similar physical properties.[1]

Separation Techniques:

  • Column Chromatography: This is the most common method. Due to the often subtle differences in polarity between isomers, a long column with a high-resolution stationary phase (e.g., fine-mesh silica gel) and a carefully optimized eluent system are recommended. Isocratic elution or a very shallow gradient can improve separation.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can provide higher resolution.

  • Crystallization: Fractional crystallization can be effective if the isomers have different solubilities in a particular solvent system. This often requires screening various solvents and temperature gradients.

Characterization:

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between isomers. The high symmetry of the adamantane cage often results in characteristic chemical shifts and coupling patterns. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to definitively assign the structure.

  • Mass Spectrometry: While mass spectrometry will confirm the mass of the isomers, it generally cannot distinguish between them unless coupled with a separation technique like GC-MS or LC-MS.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Experimental Protocol: Selective Monobromination of this compound

This protocol details a standard procedure for the selective free-radical monobromination of this compound at a tertiary bridgehead position.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC12H20164.291.00 g (6.09 mmol)
N-Bromosuccinimide (NBS)C4H4BrNO2177.981.08 g (6.09 mmol)Recrystallize from water if necessary
Azobisisobutyronitrile (AIBN)C8H12N4164.210.05 g (0.30 mmol)Radical initiator
Carbon tetrachloride (CCl4)CCl4153.8250 mLAnhydrous

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 6.09 mmol) and carbon tetrachloride (50 mL).

  • Stir the mixture until the this compound is completely dissolved.

  • Add N-bromosuccinimide (1.08 g, 6.09 mmol) and AIBN (0.05 g, 0.30 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4 hours. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 25 mL) to quench any remaining bromine, followed by brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient to isolate the desired 5-bromo-1,4-dimethyladamantane.

Expected Outcome:

The major product will be the tertiary-brominated this compound. Small amounts of di-brominated and secondary-brominated products may also be formed.

Visualization of Regioselectivity

The following diagrams illustrate the key concepts of regioselectivity in this compound substitution reactions.

cluster_0 This compound Reactive Sites C1 C1 (Me) C2 C2 (Secondary) C1->C2 C8 C8 (Secondary) C1->C8 C9 C9 (Secondary) C1->C9 C4 C4 (Me) C5 C5 (Tertiary) C4->C5 C4->C2 C4->C8 C7 C7 (Tertiary) C7->C9

Caption: Reactive sites on the this compound scaffold.

Start Start: this compound Substitution Reaction Conditions Reaction Conditions (Reagents, Temp, Catalyst) Start->Conditions Products Product Mixture Conditions->Products Separation Separation (Chromatography, Crystallization) Products->Separation Desired Desired Regioisomer Separation->Desired Undesired Undesired Isomers Separation->Undesired Analysis Analysis (NMR, MS) Optimize Optimize Conditions Analysis->Optimize Low Selectivity Desired->Analysis Undesired->Analysis Optimize->Conditions

Caption: Workflow for optimizing regioselective substitution.

References

  • E. J. O'Reilly, et al. (2004). Synthesis of Well-Defined Tower-Shaped 1,3,5-trisubstituted Adamantanes Incorporating a Macrocyclic Trilactam Ring System. The Journal of Organic Chemistry, 69(22), 7749-7757. [Link]

  • W. Weigel, et al. (2018). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 16(43), 8343-8356. [Link]

  • T. Qu, et al. (2021). Four-directional synthesis of adamantane derivatives. ARKIVOC, 2021(4), 1-23. [Link]

  • I. V. Borovkov, et al. (2022). 1,4,6,10-Tetraazaadamantanes (TAADs) with N-amino groups: synthesis and formation of boron chelates and host–guest complexes. Beilstein Journal of Organic Chemistry, 18, 148-156. [Link]

  • E. J. O'Reilly, et al. (2004). Synthesis of Well-Defined Tower-Shaped 1,3,5-Trisubstituted Adamantanes Incorporating a Macrocyclic Trilactam Ring System. The Journal of Organic Chemistry, 69(22), 7749-7757. [Link]

  • S. Das, et al. (2020). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Chemistry – A European Journal, 26(46), 10459-10463. [Link]

  • I. A. Moskalev, et al. (2023). Synthesis of compounds 1–4 from 1-adamantane amine. ResearchGate. [Link]

  • R. Hrdina, et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

  • R. Hrdina, et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

  • A. T. M. G. M. Khan, et al. (2025). Tuning the Energy Levels of Adamantane by Boron Substitution. Molecules, 30(9), 1234. [Link]

  • A. A. Ivanova, et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(10), 1429. [Link]

  • R. I. Khusnutdinov, et al. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. Russian Journal of Organic Chemistry, 45(8), 1137-1142. [Link]

  • A. Sharma, et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 18, 1-46. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,4-Dimethyladamantane and 1,3-Dimethyladamantane: Structural Isomers with Divergent Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the adamantane scaffold represents a cornerstone of rational drug design. Its rigid, lipophilic, and cage-like structure offers a unique platform for developing therapeutics with enhanced metabolic stability and favorable pharmacokinetic profiles. Within this family, dimethyladamantane isomers serve as critical precursors and building blocks, particularly in neuropharmacology. This guide provides an in-depth comparison of two pivotal isomers: 1,3-Dimethyladamantane and 1,4-Dimethyladamantane. While structurally similar, the seemingly minor shift in a methyl group's position from the 3- to the 4-position has significant implications for the molecule's symmetry, physical properties, and, consequently, its potential biological activity.

This analysis is grounded in available experimental data for the well-characterized 1,3-isomer and supplemented with predicted data for the less-studied 1,4-isomer, providing a comprehensive framework for researchers, scientists, and drug development professionals.

Structural and Symmetry Considerations: The Foundation of Different Properties

The core difference between 1,3-Dimethyladamantane and this compound lies in the substitution pattern on the adamantane cage. Both are tricyclic saturated hydrocarbons with the molecular formula C₁₂H₂₀.[1][2]

  • 1,3-Dimethyladamantane (1,3-DMA) possesses a higher degree of symmetry. The methyl groups are positioned on tertiary carbons at a "bridgehead" and an opposing "bridgehead" methine group, creating a C₂ᵥ point group symmetry. This symmetrical arrangement influences its crystal packing and intermolecular interactions.

  • This compound (1,4-DMA) exhibits lower symmetry. One methyl group is at a tertiary bridgehead carbon (position 1), while the other is at a secondary methylene carbon (position 4). This asymmetrical substitution pattern can induce a slight dipole moment and alters the overall shape of the molecule, which can be critical for receptor binding.

This fundamental structural divergence is the primary driver for the observed and predicted differences in their physicochemical properties.

G cluster_0 Structural Comparison cluster_1 Resulting Property Differences 1,3-DMA 1,3-Dimethyladamantane (Higher Symmetry) Physicochemical Physicochemical Properties (Melting Point, Boiling Point, Polarity) 1,3-DMA->Physicochemical Influences Pharmacological Pharmacological Potential (Receptor Fit, Binding Affinity) 1,3-DMA->Pharmacological Affects 1,4-DMA This compound (Lower Symmetry) 1,4-DMA->Physicochemical Influences 1,4-DMA->Pharmacological Affects Adamantane_Core Rigid Adamantane Scaffold Adamantane_Core->1,3-DMA Symmetric Substitution Adamantane_Core->1,4-DMA Asymmetric Substitution

Caption: Logical relationship between structure and properties.
Comparative Physicochemical Properties

The most direct way to evaluate the impact of isomeric differences is through a side-by-side comparison of key physicochemical properties. 1,3-DMA is well-documented as a clear, colorless liquid at room temperature.[3] In contrast, comprehensive experimental data for 1,4-DMA is less available, necessitating the use of high-quality predicted values for a comparative assessment.

Property1,3-DimethyladamantaneThis compoundSource
CAS Number 702-79-416267-35-9[2][4]
Molecular Formula C₁₂H₂₀C₁₂H₂₀[2][4]
Molecular Weight 164.29 g/mol 164.29 g/mol [2][4]
Appearance Clear colorless liquid(Predicted) Liquid[3]
Melting Point -30 °C(Predicted) No data[3]
Boiling Point 201.5 °C (experimental)~206.7 °C (predicted)[3][5]
Density 0.886 g/mL at 25 °C (experimental)~0.943 g/cm³ (predicted)[3][5]
Refractive Index n20/D 1.478 (experimental)~1.504 (predicted)[3][5]
Lipophilicity (LogP) ~4.6 (computed)~3.47 (predicted) / 4.5 (computed)[2][4][5]
Water Solubility Insoluble(Predicted) Very low[1]

Expert Analysis: The higher predicted boiling point and density for 1,4-DMA, despite having the same molecular weight, can be attributed to its lower symmetry. Asymmetrical molecules can experience more effective intermolecular van der Waals forces compared to their more compact, symmetrical counterparts, requiring more energy to transition into the gaseous phase. The difference in computed LogP values suggests that the substitution pattern can subtly influence the molecule's overall lipophilicity, a critical parameter for blood-brain barrier penetration.

Pharmacological Context: Precursors and Impurities in Memantine Synthesis

Both isomers find their primary relevance in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[3][6]

  • 1,3-Dimethyladamantane is the direct and crucial starting material for the industrial synthesis of Memantine.[6] It is also officially recognized as "Memantine Related Compound A," a known impurity.[4]

  • This compound is documented as "Memantine Impurity 32," indicating it is a potential byproduct in related synthetic routes.[2]

The presence of 1,4-DMA as an impurity raises important questions for drug development. While no direct pharmacological studies on 1,4-DMA are publicly available, its structural similarity to the 1,3-DMA precursor of Memantine implies it could possess some activity at the NMDA receptor. The different three-dimensional shape of the 1,4-isomer would almost certainly lead to a different binding affinity and efficacy compared to Memantine. A hypothetical interaction at the NMDA receptor channel would be weaker or stronger depending on how its asymmetrical structure fits within the receptor's binding pocket. This underscores the critical need to characterize such impurities fully.

Key Experimental Protocols for Comparative Analysis

To empirically determine the differences between these isomers, two fundamental experiments are paramount: lipophilicity determination and receptor binding affinity.

This protocol outlines the "gold standard" shake-flask method for measuring LogP, a critical measure of lipophilicity.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or buffer, pH 7.4 for LogD). The ratio of its concentration in each phase at equilibrium provides the partition coefficient.

Methodology:

  • Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of each and allowing them to separate for at least 24 hours. Use a phosphate buffer (pH 7.4) for the aqueous phase if determining LogD₇.₄.

  • Sample Preparation: Accurately weigh a small amount of the dimethyladamantane isomer and dissolve it in the n-octanol phase to create a stock solution of known concentration.

  • Partitioning: In a glass vessel, combine a precise volume of the stock solution with a precise volume of the pre-saturated aqueous phase.

  • Equilibration: Seal the vessel and shake or stir vigorously for several hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID), given the volatile and non-UV-active nature of these compounds.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

G cluster_0 LogP Determination Workflow (Shake-Flask) A 1. Prepare Saturated Octanol & Water Phases B 2. Dissolve Isomer in Octanol (Stock Solution) A->B C 3. Combine & Shake Octanol/Aqueous Phases B->C D 4. Centrifuge for Complete Separation C->D E 5. Sample Each Phase D->E F 6. Quantify Concentration (e.g., GC-FID) E->F G 7. Calculate LogP F->G

Caption: Workflow for the Shake-Flask LogP determination method.

This protocol provides a framework for assessing a compound's ability to bind to the NMDA receptor ion channel, the site where Memantine acts.

Principle: The assay measures the ability of a test compound (e.g., 1,4-DMA or 1,3-DMA) to compete with a radiolabeled ligand that has a known high affinity for the open channel pore of the NMDA receptor, such as [³H]MK-801.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat forebrain tissue, through homogenization and differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + [³H]MK-801 + buffer.

    • Non-specific Binding: Membranes + [³H]MK-801 + a high concentration of a known non-radioactive channel blocker (e.g., unlabeled MK-801 or PCP) to saturate all specific binding sites.

    • Competition: Membranes + [³H]MK-801 + varying concentrations of the test compound (1,3-DMA or 1,4-DMA).

  • Incubation: Add NMDA receptor agonists (e.g., glutamate and glycine) to all wells to open the receptor channels, which is a prerequisite for [³H]MK-801 binding. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the membranes with bound radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Directions

The comparison between 1,3-Dimethyladamantane and this compound highlights a fundamental principle in medicinal chemistry: subtle isomeric changes can lead to significant differences in physicochemical and pharmacological properties. While 1,3-DMA is well-established as the key precursor to the NMDA receptor antagonist Memantine, the properties of 1,4-DMA remain largely uncharacterized by experimental data.

Based on its lower symmetry, it is logical to predict that 1,4-DMA will have a different boiling point, density, and potentially a different lipophilicity profile than its 1,3-isomer. Crucially, its different shape implies it would not interact with the NMDA receptor channel in the same manner as Memantine. This could result in weaker affinity, stronger affinity, or a complete lack of activity. Given that 1,4-DMA is a known impurity in Memantine synthesis, a full pharmacological characterization is not just of academic interest but is essential for ensuring drug purity and safety. Future research should prioritize the experimental validation of 1,4-DMA's properties and its activity at NMDA receptors to fully understand its potential impact as a neuroactive agent or a critical impurity.

References

A complete list of references is provided below, including links to the original sources for further verification and study.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590907, this compound. Available at: [Link]

  • Sola, Y., et al. (2022). 3D-QSAR, ADME-Tox In Silico Prediction and Molecular Docking Studies for Modeling the Analgesic Activity against Neuropathic Pain of Novel NR2B-Selective NMDA Receptor Antagonists. Molecules, 27(15), 4786. Available at: [Link]

  • Cheméo. This compound, # 1 - Chemical & Physical Properties. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12800, 1,3-Dimethyladamantane. Available at: [Link]

  • Khan, I., et al. (2023). Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. Journal of Biomolecular Structure and Dynamics, 41(13), 6035-6048. Available at: [Link]

  • Xiangyang Zhanda Biological Technology Co., Ltd. 1,3-Dimethyladamantane. Available at: [Link]

Sources

The Rigid Vanguard: A Comparative Guide to 1,4-Dimethyladamantane and Other Molecular Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles is a paramount challenge. The "flatland" of predominantly aromatic, sp²-rich molecules has often led to challenges in metabolic stability, solubility, and target specificity. To escape this planar paradigm, drug discovery professionals are increasingly turning to rigid, three-dimensional molecular scaffolds. These frameworks provide a robust and predictable platform to orient pharmacophoric elements in three-dimensional space, thereby enhancing interactions with biological targets while simultaneously fine-tuning physicochemical properties.

Among the arsenal of rigid scaffolds, the adamantane cage has long been recognized for its unique combination of lipophilicity, rigidity, and metabolic stability. This guide provides an in-depth comparative analysis of 1,4-dimethyladamantane against other prominent rigid molecular frameworks, including the parent adamantane, cubane, bicyclo[1.1.1]pentane (BCP), and bicyclo[2.2.2]octane (BCO). By examining experimental data and outlining key synthetic and analytical protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate rigid scaffold for their therapeutic objectives.

The Adamantane Advantage: More Than Just a Lipophilic Bullet

The adamantane moiety, a perfectly symmetrical, strain-free diamondoid hydrocarbon, is often introduced into drug candidates to increase lipophilicity and improve pharmacological properties.[1] Its rigid cage-like structure can shield adjacent functional groups from metabolic degradation, thereby enhancing the stability and plasma half-life of a drug.[1][2] The incorporation of an adamantyl group can significantly increase the calculated partition coefficient (cLogP), a key measure of lipophilicity, by approximately 3.1 log units.[2] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[2]

However, the role of adamantane extends beyond simply being a "lipophilic bullet."[3] Its inherent three-dimensionality provides a fixed and predictable orientation for appended functional groups, which can lead to more selective and potent interactions with biological targets.[2]

This compound: A Study in Substitution

The strategic placement of substituents on the adamantane core can further modulate its properties. This compound presents a case study in how subtle structural modifications can have a significant impact on a scaffold's performance. The introduction of methyl groups at the bridgehead positions influences not only the molecule's overall shape and lipophilicity but also its metabolic fate.

Research has shown that the degree of methylation on the adamantane scaffold can have opposing effects on potency and metabolic stability. For instance, in a study on soluble epoxide hydrolase inhibitors, the introduction of a single methyl group to the adamantane core led to a four-fold increase in potency without a noticeable loss of metabolic stability.[4][5] However, the addition of two or three methyl groups resulted in a dramatic 8-fold and 98-fold decrease in stability in human liver microsomes, respectively.[4][5] This highlights a critical consideration for drug designers: while increasing substitution can enhance target engagement, it may also introduce new metabolic liabilities.

A Comparative Analysis of Rigid Scaffolds

The selection of a rigid scaffold is a multi-faceted decision that depends on the specific therapeutic target and desired physicochemical properties. Below, we compare this compound with other notable rigid frameworks.

Scaffold Structure Key Features Calculated logP (XLogP3) Advantages Disadvantages
This compound C12H20Symmetrical, rigid, lipophilic4.5[6]Enhanced lipophilicity over adamantane, precise vector for substituents.Potential for decreased metabolic stability with increased substitution.[4][5]
Adamantane C10H16Highly symmetrical, rigid, metabolically stable.3.3Well-established in approved drugs, protects adjacent groups from metabolism.[1][2]Can significantly increase lipophilicity, potentially leading to off-target effects.
Cubane C8H8Highly strained, cubic, benzene bioisostere.2.5Provides a 3D alternative to planar aromatic rings, can improve metabolic stability.[7]Synthesis can be challenging and costly, potential for instability under certain conditions.[8]
Bicyclo[1.1.1]pentane (BCP) C5H8Linear, rigid, benzene bioisostere.1.5Can improve solubility and metabolic stability compared to aromatic rings.[9]Shorter inter-substituent distance compared to a para-substituted benzene ring.[8]
Bicyclo[2.2.2]octane (BCO) C8H14Rigid, non-planar, benzene bioisostere.2.4Closer inter-substituent distance to a para-substituted benzene ring than BCP, can improve solubility.[8][10]Can be more lipophilic than BCP.[8]

Experimental Protocols: A Practical Guide

The rational selection and application of rigid scaffolds necessitate robust experimental evaluation. Here, we provide detailed, step-by-step methodologies for key assays and a representative synthetic pathway.

Synthesis of 1,4-Disubstituted Adamantane Derivatives

The synthesis of 1,4-disubstituted adamantanes can be achieved through a multi-step process starting from adamantane. A representative, albeit challenging, route involves the regioselective synthesis of 1,4-adamantanediol, which can then be further functionalized.[11] A more direct approach to methylation involves electrophilic substitution under Lewis acid catalysis.

Representative Protocol for Exhaustive Bridgehead Methylation of Adamantane:

This protocol is adapted from a procedure for the exhaustive methylation of adamantane derivatives and should be performed by chemists skilled in the art of organic synthesis.

Materials:

  • Adamantane

  • Tetramethylsilane (TMS)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 2M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane in anhydrous DCM.

  • Add anhydrous AlCl₃ to the solution with stirring.

  • Slowly add tetramethylsilane to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for the desired period, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of 2M HCl.

  • Separate the organic layer and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the methylated adamantane derivative.

In Vitro Metabolic Stability: Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[12]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)[13]

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[12]

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the incubation mixture by combining liver microsomes and phosphate buffer in a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.

  • Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Physicochemical Property Evaluation: Kinetic Solubility Assay

This high-throughput assay is used to determine the solubility of a compound under non-equilibrium conditions.[14]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Add the test compound stock solution in DMSO to the wells of a 96-well filter plate.

  • Add PBS to each well to achieve the desired final compound concentration and a consistent DMSO concentration (e.g., 1%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Filter the solutions into a 96-well UV-transparent collection plate by centrifugation or vacuum.

  • Measure the UV absorbance of the filtrate at a wavelength where the compound has maximum absorbance.

  • Quantify the solubility by comparing the absorbance to a standard curve of the compound prepared in a solvent where it is fully soluble (e.g., DMSO/PBS mixture).

Visualizing the Scaffolds and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_scaffolds Rigid Molecular Scaffolds cluster_properties Key Physicochemical Properties This compound This compound Lipophilicity (logP) Lipophilicity (logP) This compound->Lipophilicity (logP) Increases Metabolic Stability Metabolic Stability This compound->Metabolic Stability Potentially Decreases Adamantane Adamantane Adamantane->Lipophilicity (logP) Increases Adamantane->Metabolic Stability Increases Cubane Cubane 3D Shape 3D Shape Cubane->3D Shape Provides BCP Bicyclo[1.1.1]pentane Solubility Solubility BCP->Solubility Improves BCO Bicyclo[2.2.2]octane BCO->Solubility Improves

Caption: Relationship between rigid scaffolds and key drug properties.

G cluster_workflow Drug Discovery Workflow with Rigid Scaffolds cluster_screening Screening Cascade A Scaffold Selection (e.g., this compound) B Synthesis of Derivatives A->B C In Vitro Screening B->C D Lead Optimization C->D C1 Potency Assays C2 Metabolic Stability (Microsomal Assay) C3 Solubility (Kinetic Assay) E Preclinical Development D->E C1->C2 C2->C3

Caption: Integration of rigid scaffolds into the drug discovery workflow.

Conclusion and Future Perspectives

The strategic incorporation of rigid molecular scaffolds is a powerful approach to overcome many of the challenges associated with traditional drug discovery. This compound, as an exemplar of a substituted adamantane, demonstrates the nuanced interplay between scaffold architecture, physicochemical properties, and metabolic fate. While it offers a means to fine-tune lipophilicity and vectoral presentation of substituents, careful consideration must be given to the potential for altered metabolic stability.

The comparative analysis with other rigid frameworks such as cubane, BCP, and BCO underscores that there is no one-size-fits-all solution. The optimal choice of a scaffold is context-dependent and requires a thorough evaluation of the target biology and desired drug-like properties. As synthetic methodologies for these complex three-dimensional structures continue to advance, we can anticipate their even wider application in the design of next-generation therapeutics that are safer, more effective, and more specific.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
  • Burmistrov, V., Morisseau, C., Harris, T. R., Butov, G., & Hammock, B. D. (n.d.). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. eScholarship.org.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.
  • Microsomal Stability Assay & Protocol | AxisPharm Labor
  • Burmistrov, V., Morisseau, C., Harris, T. R., Butov, G., & Hammock, B. D. (2017, December 30). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.
  • Wanka, L., Iqbal, S., & Schreiner, P. R. (n.d.).
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition | CCS Chemistry. (2025, October 15). Chinese Chemical Society.
  • Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. (2025, July 31). bioRxiv.
  • Synthesis of Tetra-Functional Cubane Deriv
  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability | Request PDF. (n.d.).
  • Synthesis. (n.d.). University of Bristol.
  • Microsomal Stability Assay. (n.d.).
  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions | Journal of the American Chemical Society. (2025, August 14).
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023, October 2). PMC.
  • Experimental design on single-time-point high-throughput microsomal stability assay. (2008). Semantics Scholar.
  • Four-directional synthesis of adamantane derivatives. (n.d.).
  • New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing. (2025, March 27). KeAi Publishing.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (n.d.). PMC.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (n.d.). PMC.
  • A) Synthesis of the bicyclo[1.1.1]pentane framework through carbene... (n.d.).
  • Synthesis of Cubane. (2022, May 30). Petrolpark.
  • Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Con- tinuous–Flow Photochemistry. (2020, October 28). University of Southampton ePrints.
  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. (n.d.). Organic Syntheses.
  • CAS 2064-03-1: Bicyclo[2.2.2]octane, 1-chloro-. (n.d.). CymitQuimica.
  • (PDF) Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. (2025, November 11).
  • Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8. (n.d.). Benchchem.
  • Cubane Scaffolds in Drug Design | Biosynth. (n.d.). Biosynth.
  • Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. (n.d.). Thieme.
  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. (2017, December 30). R Discovery.
  • Synthesis of bicyclo[2.2.2]octane derivatives 15C and 3'C. Reagents... (n.d.).
  • Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Comput
  • (PDF) Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane. (n.d.).
  • adamantane. (n.d.). Organic Syntheses.
  • Synthesis of compounds 1–4 from 1-adamantane amine. (n.d.).
  • Application Notes and Protocols for the Regioselective Synthesis of 1,4-Adamantanediol. (n.d.). Benchchem.
  • The Adamantane Scaffold: Beyond a Lipophilic Moiety. (n.d.).
  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. (2026, January 7). Preprints.org.
  • The adamantane scaffold: Beyond a lipophilic moiety. (2025, July 5). PubMed.
  • This compound | C12H20 | CID 590907. (n.d.). PubChem.
  • This compound. (n.d.). NIST WebBook.
  • 1,3-Dimethyladamantane | C12H20 | CID 12800. (n.d.). PubChem.

Sources

A Comparative Guide to Validating the Efficacy of 1,4-Dimethyladamantane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold - A Privileged Structure in Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone of medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties, such as metabolic stability and the ability to cross biological membranes, making it a "privileged scaffold" in drug design.[1][2] The therapeutic landscape has been shaped by adamantane derivatives, most notably with the antiviral agent Amantadine (1-aminoadamantane) and the neuroprotective drug Memantine (1-amino-3,5-dimethyladamantane).[3][4] Amantadine targets the M2 proton channel of the influenza A virus, inhibiting viral replication, while Memantine acts as an uncompetitive antagonist of the NMDA receptor, protecting neurons from glutamate-induced excitotoxicity.[3][5][6]

This guide focuses on a lesser-explored isomer, 1,4-dimethyladamantane , as the core for novel drug candidates. Given the profound impact of methyl group positioning on the biological activity of the adamantane core (e.g., 1,3-dimethyl positioning in Memantine), the 1,4-isomer presents an intriguing, yet uncharacterized, foundation for new therapeutics.

Due to the absence of extensive public data on this compound's biological activity, this document serves as a comprehensive roadmap for its validation. We will provide a side-by-side comparison of the essential experimental workflows required to characterize a hypothetical this compound-based candidate, "Candidate X," against the established benchmarks of Amantadine and Memantine. This guide is designed for researchers in drug development, providing the causal logic behind experimental choices, detailed protocols, and the quantitative benchmarks necessary for rigorous evaluation.

Part 1: Validation for Antiviral Efficacy (Influenza A Model)

The primary hypothesis for an adamantane-based antiviral is the inhibition of the influenza A M2 proton channel.[3][7] This channel is crucial for the virus, allowing protons to enter the virion upon endocytosis. This acidification process is a prerequisite for the uncoating of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, a critical step for replication.[8][9] Adamantane-based drugs physically block this channel, halting the process.[10]

Experimental Workflow: Antiviral Validation

The validation of "Candidate X" as an anti-influenza agent requires a multi-step process to determine its efficacy, cytotoxicity, and selectivity. This workflow ensures that the observed antiviral effect is specific to the compound and not a result of general toxicity to the host cells.

Antiviral_Workflow cluster_0 In Vitro Analysis cluster_1 Comparative Benchmarking A Cytotoxicity Assay (CC50) Determine concentration that kills 50% of host cells (e.g., MDCK). C Calculate Selectivity Index (SI) SI = CC50 / EC50 A->C Provides toxicity data B Plaque Reduction Neutralization Test (EC50) Determine concentration that inhibits 50% of viral plaques. B->C Provides efficacy data D Benchmark against Amantadine & Rimantadine Compare EC50 and SI values. C->D Key metric for comparison

Caption: Workflow for in vitro validation of antiviral efficacy.

Key Experiment: Plaque Reduction Neutralization Test (PRNT)

This is the gold-standard assay for quantifying the inhibition of viral replication.[11][12] It directly measures the ability of a compound to prevent a virus from infecting cells and forming "plaques," which are localized areas of cell death.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will form a confluent monolayer (approximately 1 x 10^6 cells/well) and incubate for 18-24 hours at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of "Candidate X," Amantadine, and a vehicle control in serum-free cell culture medium.

  • Virus Preparation: Dilute a stock of influenza A virus (e.g., A/PR/8/34 H1N1) to a concentration that will produce 50-100 plaques per well.

  • Neutralization: Mix equal volumes of each compound dilution with the prepared virus. Incubate the mixtures for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection: Remove the growth medium from the MDCK cell monolayers and wash gently with Phosphate-Buffered Saline (PBS). Inoculate the cells with 100 µL of the virus-compound mixtures. Allow adsorption for 1 hour at 37°C.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% Avicel or agarose mixed with culture medium). This restricts the spread of progeny viruses to adjacent cells, ensuring discrete plaque formation.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the cell monolayer. Plaques will appear as clear zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The 50% effective concentration (EC50) is determined using regression analysis.

Comparative Data: Antiviral Benchmarks

The success of "Candidate X" is determined by comparing its EC50 and Selectivity Index (SI) to established drugs. A higher SI value indicates a more favorable therapeutic window.

CompoundTarget Virus StrainEC50 (µM)CC50 (MDCK cells, µM)Selectivity Index (SI = CC50/EC50)Reference
Candidate X Influenza A (H1N1)[Experimental Data][Experimental Data][Calculated]N/A
Amantadine Influenza A (H1N1)~1.1>100>90[13]
Amantadine Influenza A (H3N2)0.062 to >50 (strain dependent)>1000Variable[14]
Rimantadine Influenza A (H3N2)~0.5-1 µg/ml16-32 µg/ml (toxic after long exposure)Variable[15]

Note: EC50 values for adamantanes are highly dependent on the specific viral strain and its resistance profile.

Mechanism of Action: M2 Proton Channel Blockade

The presumed mechanism for an adamantane-based antiviral involves blocking the M2 ion channel. A diagram of this pathway provides a clear visual representation of the drug's target.

M2_Channel_Mechanism cluster_0 Endosome (Acidic pH) cluster_1 Influenza Virion cluster_2 Host Cell Cytoplasm M2 M2 Proton Channel Pore vRNP Viral RNP (RNA + Proteins) M2->vRNP Acidifies Interior Released_vRNP Released vRNP (Initiates Replication) vRNP->Released_vRNP Uncoating & Release H_ion H+ H_ion->M2:p1 Enters Virion Drug Adamantane Drug (e.g., Candidate X) Drug->M2:p1 Blocks Pore

Caption: Adamantane drugs block the M2 channel, preventing viral uncoating.

Part 2: Validation for Neuroprotective Efficacy (Excitotoxicity Model)

A primary mechanism for neurodegeneration involves excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death.[16][17] This is heavily mediated by the N-methyl-D-aspartate (NMDA) receptor.[18] Under pathological conditions, persistent activation of the NMDA receptor causes a massive influx of Ca2+, triggering downstream apoptotic and necrotic pathways.[19] Memantine offers neuroprotection by acting as an uncompetitive, open-channel blocker of the NMDA receptor, preferentially inhibiting excessive, pathological activation while sparing normal synaptic transmission.[6][20][21]

Experimental Workflow: Neuroprotection Validation

To validate "Candidate X" for neuroprotective properties, we must demonstrate its ability to protect neurons from an excitotoxic insult without causing harm to the neurons themselves.

Neuroprotection_Workflow cluster_0 In Vitro Analysis (Primary Neuronal Culture) cluster_1 Comparative Benchmarking A Baseline Cytotoxicity Assay Determine safe concentration range of Candidate X on neurons. B Neuroprotection Assay (MTT Assay) Treat neurons with NMDA +/- Candidate X to measure cell viability. A->B Inform Dosing C Quantify Protective Effect B->C Measure Viability D Benchmark against Memantine Compare protective concentrations and maximal efficacy. C->D Compare Efficacy

Caption: Workflow for in vitro validation of neuroprotective efficacy.

Key Experiment: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[22] In this context, it measures the ability of a compound to protect neurons from NMDA-induced cell death.

Protocol:

  • Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates coated with poly-L-lysine. Culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of "Candidate X," Memantine (as a positive control), or a vehicle control. Incubate for 30 minutes to 1 hour.[23]

  • Excitotoxic Insult: Add NMDA (e.g., 100-200 µM) and its co-agonist glycine (10 µM) to the wells (except for the no-insult control wells). Incubate for the desired insult period (e.g., 30 minutes).

  • Recovery: Remove the NMDA-containing medium and replace it with the original compound-containing medium. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data by setting the viability of untreated, healthy cells to 100% and NMDA-treated cells to 0%. Calculate the percentage of neuroprotection afforded by each compound concentration.

Comparative Data: Neuroprotection Benchmarks

The neuroprotective potential of "Candidate X" is evaluated by its ability to preserve cell viability compared to Memantine. The optimal therapeutic window involves high protection at concentrations that are not intrinsically toxic.

CompoundIn Vitro ModelEffective Protective Concentration (µM)Key FindingReference
Candidate X Primary Neurons + NMDA[Experimental Data][Experimental Data]N/A
Memantine Cultured Neurons + Hypoxia1 - 10Dose-dependent protection against hypoxic damage.[2]
Memantine Hippocampal Slices + NMDA1 - 3Maximum neuroprotection observed in this range.[24]
Memantine Midbrain Neuron-Glia + LPS1 - 10Reduced LPS-induced loss of dopaminergic neurons.[23]
Memantine In Vitro Ischemia10 - 50Significant attenuation of cell death.[25]
Mechanism of Action: NMDA Receptor Modulation

The neuroprotective effect of an adamantane amine is hypothesized to stem from its ability to block the NMDA receptor channel during periods of excessive glutamate release, thereby preventing catastrophic Ca2+ influx.

NMDA_Receptor_Mechanism cluster_0 Synaptic Cleft (Pathological State) cluster_1 Postsynaptic Neuron Glutamate Excess Glutamate NMDAR NMDA Receptor Ion Channel (Open) Glutamate->NMDAR Binds & Activates Excitotoxicity Excitotoxicity (Neuronal Damage) NMDAR->Excitotoxicity Triggers Ca_ion Ca2+ Ca_ion->NMDAR:p1 Massive Influx Drug Adamantane Drug (e.g., Memantine) Drug->NMDAR:p1 Blocks Channel

Sources

Benchmarking the performance of 1,4-Dimethyladamantane derivatives against existing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking the Antiviral Performance of 1,4-Dimethyladamantane Derivatives

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery

The adamantane moiety, a rigid, lipophilic tricyclic hydrocarbon, represents a cornerstone in the history of antiviral chemotherapy.[1][2] Its introduction into medicinal chemistry marked a significant milestone with the development of amantadine, one of the first synthetic antiviral drugs approved for the treatment of Influenza A virus infections.[2][3] The unique cage-like structure of adamantane provides a robust scaffold that can enhance the pharmacological properties of drug candidates, including metabolic stability and target binding affinity.[4][5]

The most well-known adamantane derivatives, amantadine and its α-methyl derivative rimantadine, established the M2 proton channel of the influenza A virus as a viable therapeutic target.[6][7] However, the clinical utility of these first-generation drugs has been severely hampered by the emergence of widespread viral resistance, primarily due to mutations in the M2 channel protein.[8][9] This has spurred a persistent search for novel adamantane derivatives with improved efficacy, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.

This guide focuses on the prospective benchmarking of this compound derivatives. While specific biological activity data for this particular scaffold is not yet widely published, its structural modification—the addition of methyl groups at two bridgehead positions—presents a compelling rationale for investigation. These methyl groups can significantly alter the molecule's lipophilicity, steric profile, and interaction with target proteins, potentially leading to enhanced antiviral activity or a modified safety profile. We will provide a comprehensive framework for evaluating such novel derivatives against established compounds, detailing the mechanistic rationale, key performance metrics, and the self-validating experimental protocols required for a rigorous comparative analysis.

The Primary Target: Influenza A M2 Proton Channel

The antiviral activity of amantadine and rimantadine against influenza A is mediated by their specific interaction with the viral M2 protein.[10][11] The M2 protein forms a homotetrameric ion channel embedded in the viral envelope that is crucial for the viral replication cycle.[8][12]

Mechanism of Action:

  • Viral Entry: The influenza virus enters the host cell via endocytosis, forming an endosome.

  • Acidification: The host cell actively pumps protons (H+) into the endosome, lowering its internal pH.

  • M2 Channel Activation: This acidic environment activates the M2 proton channel, allowing protons to flow from the endosome into the interior of the virion.[11][12]

  • Viral Uncoating: The acidification of the viral core weakens the interaction between the viral ribonucleoprotein (vRNP) complex and the matrix protein (M1), a critical step known as uncoating.[7]

  • Replication: The released vRNP is then transported to the nucleus for replication.

Adamantane derivatives like amantadine and rimantadine act as potent inhibitors of this process. Their bulky, lipophilic cage inserts into the pore of the M2 channel, physically blocking the passage of protons.[6][12] This inhibition prevents the acidification of the viral interior, trapping the virus in its coated state and effectively halting replication.[11][13]

M2_Inhibition_Pathway cluster_endosome Endosome (Low pH) cluster_cytoplasm Host Cell Cytoplasm Virion Influenza Virion M2_channel M2 Proton Channel (Active) vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 Acidification Uncoated_vRNP Released vRNP vRNP_M1->Uncoated_vRNP Uncoating Replication Viral Replication (in Nucleus) Protons_in H+ Protons_in->M2_channel Proton Influx Protons_out H+ Adamantane This compound Derivative Adamantane->M2_channel BLOCKS Uncoated_vRNP->Replication Transport to Nucleus

Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.

Comparative Performance Benchmarking

A thorough evaluation of a novel this compound derivative requires a multi-faceted approach, comparing its performance directly against established benchmark compounds. The primary benchmarks for anti-influenza A activity are Amantadine and Rimantadine.

Key Performance Metrics

The two most critical parameters for evaluating an antiviral compound are its efficacy and its safety.

  • 50% Inhibitory Concentration (IC50): This is the concentration of the compound required to inhibit viral replication by 50% in vitro. A lower IC50 value indicates higher potency.[14] This is typically determined using a Plaque Reduction Assay.

  • 50% Cytotoxic Concentration (CC50): This is the concentration of the compound that causes a 50% reduction in the viability of host cells.[15] A higher CC50 value indicates lower toxicity to the host. This is often measured using an MTT assay.

  • Selectivity Index (SI): This is the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI is a crucial measure of the compound's therapeutic window.[14] A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells. An SI value ≥ 10 is generally considered a promising starting point for further development.[14][15]

Performance Data Summary (Hypothetical)

The following tables present a framework for comparing the performance of a novel this compound derivative against benchmark compounds, using representative data from the literature for amantadine and rimantadine.

Table 1: Comparative Antiviral Activity (IC50) Against Influenza A Strains

Compound Virus Strain IC50 (µM) Reference
Amantadine A/H1N1 (Wild-Type) ~0.3 [16]
A/H3N2 (Wild-Type) ~0.5 [16]
A/H1N1 (S31N mutant) >100 [16]
Rimantadine A/H1N1 (Wild-Type) ~0.2 [16]
A/H3N2 (Wild-Type) ~0.4 [16]
A/H1N1 (S31N mutant) >55 [16]
This compound Derivative A/H1N1 (Wild-Type) TBD
A/H3N2 (Wild-Type) TBD

| | A/H1N1 (S31N mutant) | TBD | |

TBD: To Be Determined experimentally.

Table 2: Comparative Cytotoxicity and Selectivity Index

Compound Cell Line (e.g., MDCK) CC50 (µM) IC50 (µM, vs. H1N1 WT) Selectivity Index (SI = CC50/IC50)
Amantadine MDCK >100 ~0.3 >333
Rimantadine MDCK >100 ~0.2 >500

| This compound Derivative | MDCK | TBD | TBD | TBD |

Note: Literature values for CC50 can vary; the >100 µM is a common finding, indicating low cytotoxicity for the benchmarks.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data hinges on the robustness of the experimental protocols. The following sections detail the standard methodologies for determining IC50 and CC50.

Protocol 1: Plaque Reduction Assay for IC50 Determination

This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[17][18] It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A1 1. Seed susceptible cells (e.g., MDCK) in 6-well plates. Incubate 24h to form monolayer. B2 5. Inoculate cell monolayers with the virus-compound mixtures. Incubate 1h for adsorption. A1->B2 A2 2. Prepare serial dilutions of test compound (e.g., this compound deriv.). B1 4. Mix virus stock with each compound dilution. Incubate 1h. A2->B1 A3 3. Prepare virus stock to a known titer (e.g., 100 PFU/100µL). A3->B1 B1->B2 B3 6. Remove inoculum. Overlay cells with semi-solid medium (e.g., agarose) containing the respective compound dilution. B2->B3 C1 7. Incubate plates for 48-72h until plaques are visible. B3->C1 C2 8. Fix cells and stain (e.g., with crystal violet) to visualize plaques. C1->C2 C3 9. Count plaques for each concentration. Calculate % inhibition relative to virus control (no compound). C2->C3 C4 10. Plot % inhibition vs. log[concentration]. Determine IC50 using non-linear regression. C3->C4

Caption: Workflow for the Plaque Reduction Assay to determine IC50.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) into 6-well or 12-well plates at a density that will yield a confluent monolayer after 24 hours of incubation.[19]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the this compound derivative and benchmark compounds (Amantadine, Rimantadine) in a serum-free cell culture medium. The concentration range should be wide enough to span from no inhibition to complete inhibition.

  • Virus-Compound Incubation: Mix a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU) with an equal volume of each compound dilution.[19] Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the confluent cell monolayers and inoculate them with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% agarose or Avicel) that also contains the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[18]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques—areas of dead or destroyed cells—as clear zones. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control wells. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[20]

Protocol 2: MTT Assay for CC50 Determination

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[15] It is used to determine the cytotoxic potential of a test compound on the host cell line used in the antiviral assays.

MTT_Assay_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation & Reaction cluster_analysis Analysis A1 1. Seed cells (e.g., MDCK) in a 96-well plate. Incubate 24h for attachment. A3 3. Treat cells with compound dilutions. Include 'Cell Control' (no compound) and 'Blank Control' (no cells). A1->A3 A2 2. Prepare serial dilutions of the test compound. A2->A3 B1 4. Incubate plate for 48-72h (match duration of antiviral assay). A3->B1 B2 5. Add MTT reagent to each well. Incubate for 2-4h. B1->B2 B3 6. Viable cells convert yellow MTT to purple formazan crystals. B2->B3 C1 7. Solubilize formazan crystals with DMSO or SDS solution. B3->C1 C2 8. Read absorbance at 570 nm using a microplate reader. C1->C2 C3 9. Calculate % cell viability relative to the untreated 'Cell Control'. C2->C3 C4 10. Plot % viability vs. log[concentration]. Determine CC50 using non-linear regression. C3->C4

Caption: Workflow for the MTT Cytotoxicity Assay to determine CC50.

Step-by-Step Methodology:

  • Cell Seeding: Seed the same host cell line used for the plaque assay (e.g., MDCK) into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/mL). Incubate for 24 hours to allow cells to attach.[15]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include control wells: "Cell Control" (cells with medium only, representing 100% viability) and "Blank Control" (medium only, for background absorbance).

  • Incubation: Incubate the plate for a duration consistent with the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the insoluble formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.[15][21]

Conclusion

The evaluation of novel this compound derivatives requires a systematic and rigorous benchmarking process against established antiviral agents. By leveraging the well-understood mechanism of M2 proton channel inhibition and employing gold-standard assays for efficacy (Plaque Reduction Assay) and cytotoxicity (MTT Assay), researchers can generate reliable, comparative data. The ultimate goal is to identify derivatives that not only exhibit potent antiviral activity, reflected by a low IC50, but also possess a wide therapeutic window, indicated by a high CC50 and, consequently, a high Selectivity Index. This structured approach ensures that promising candidates are advanced based on objective, scientifically sound performance data, paving the way for the development of next-generation adamantane antivirals to combat influenza A and potentially other viral diseases.

References

  • BrainKart. (2018, January 2). Antiinfluenza Agents: Amantadine and Rimantadine. BrainKart. [Link]

  • Dolin, R., Reichman, R. C., Madore, H. P., Maynard, R., Linton, P. N., & Webber-Jones, J. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. The New England Journal of Medicine, 307(10), 580–584. [Link]

  • Le, J. M., Elicker, N., & Talloczy, Z. (2012). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLOS ONE, 7(3), e33943. [Link]

  • Thomson, R., et al. (2020). Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza. PLoS Pathogens, 16(8), e1008716. [Link]

  • Medical Pharmacology. Amantadine and Rimantadine. Medical Pharmacology. [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Wang, J., et al. (2011). Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus. Journal of Medicinal Chemistry, 54(23), 8164–8176. [Link]

  • Wikipedia. Amantadine. Wikipedia. [Link]

  • Patsnap Synapse. (2024, June 21). What are M2 protein inhibitors and how do they work?. Patsnap Synapse. [Link]

  • SciamD. (2018). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Pharmacology, 9, 1292. [Link]

  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(5), 596–601. [Link]

  • Pharmacology Lectures. (2024, June 20). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. YouTube. [Link]

  • De Clercq, E., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(4), 584–589. [Link]

  • National Institutes of Health. (2013). Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. Journal of Clinical Microbiology, 51(3), 861–867. [Link]

  • Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • MDPI. (2023). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. International Journal of Molecular Sciences, 24(5), 4527. [Link]

  • Danysz, W., & Parsons, C. G. (1998). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. International Journal of Geriatric Psychiatry, 13(12), 835–843. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Sobolevsky, A. I., Koshelev, S. G., & Khodorov, B. I. (1998). Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons. The Journal of Physiology, 512(Pt 1), 47–60. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • ResearchGate. Memantine [adamantan-1-amine] is a member of the adamantane family of.... ResearchGate. [Link]

  • ResearchGate. (2022, June 29). How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. ResearchGate. [Link]

  • Al-Kuraishy, H. M., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Viruses, 13(2), 293. [Link]

  • PubMed. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. Bioorganic & Medicinal Chemistry, 49, 116447. [Link]

  • American Society for Microbiology. (2006, October 9). Plaque Assay Protocols. American Society for Microbiology. [Link]

  • Bio-protocol. (2019). Plaque Reduction Neutralization Test. Bio-protocol, 9(22), e3434. [Link]

  • PubMed Central. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules, 25(17), 3988. [Link]

  • protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • PubMed Central. (2014). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 109(6), 803–806. [Link]

  • The Journal of Antibiotics. (2020). Antiviral activity of adamantane derivatives against respiratory syncytial virus. The Journal of Antibiotics, 73(10), 693–698. [Link]

  • PubMed. (1994). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 37(21), 3517–3522. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • ResearchGate. Cell cytotoxicity assay to determine CC50 values. ResearchGate. [Link]

  • PubMed. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(4), 584–589. [Link]

  • ResearchGate. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. ResearchGate. [Link]

  • American Society for Microbiology. (2012). Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens. Antimicrobial Agents and Chemotherapy, 56(8), 4126–4133. [Link]

  • ResearchGate. (2011). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

  • PubMed Central. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 16016. [Link]

  • ResearchGate. Currently available adamantane derivatives in clinical practice and their activity. ResearchGate. [Link]

  • Acta Naturae. (2017). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 9(3), 88–95. [Link]

  • SciSpace. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • ResearchGate. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]

  • MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

Sources

The Emerging Role of 1,4-Dimethyladamantane in Advanced Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and targeted therapeutic strategies, the architecture of drug delivery systems is a paramount field of innovation. The inherent properties of a drug molecule—solubility, stability, and bioavailability—can be significantly enhanced through the use of sophisticated carrier molecules. This guide provides a comprehensive technical comparison of 1,4-Dimethyladamantane as a lipophilic core component in drug delivery systems against established platforms such as liposomes, polymeric nanoparticles, and cyclodextrins. We will delve into the in vitro and in vivo validation studies that form the bedrock of carrier system development, offering both theoretical frameworks and actionable experimental protocols.

The Adamantane Advantage: Why this compound?

Adamantane, a rigid, cage-like hydrocarbon, has garnered considerable attention in medicinal chemistry and drug delivery.[1][2][3] Its unique molecular structure provides a robust, three-dimensional scaffold that can be functionalized to create novel therapeutic agents and delivery vehicles.[4] The adamantane moiety is prized for its high lipophilicity, a property that allows it to readily interact with and anchor within the lipid bilayers of cell membranes.[1] This characteristic is fundamental to its application in targeted drug delivery and surface recognition of target structures.[4]

This compound, a derivative of adamantane, offers further advantages. The addition of two methyl groups to the adamantane core enhances its lipophilicity and alters its steric profile. This modification can lead to more favorable interactions within the hydrophobic cores of carrier systems like liposomes and micelles, potentially improving drug loading capacity and the stability of the overall formulation. While direct studies on this compound as a standalone carrier are nascent, its utility as a building block in more complex systems is a promising area of research.[3][4] Adamantane's biocompatibility, non-toxicity, and low cost further bolster its potential as a foundational element in next-generation drug delivery systems.[3][4]

Comparative Analysis of Drug Carrier Systems

The selection of an appropriate drug carrier is a critical decision in drug development, contingent on the physicochemical properties of the drug and the desired therapeutic outcome. Below is a comparative analysis of this compound-functionalized systems against conventional drug carriers.

FeatureThis compound Functionalized SystemsLiposomesPolymeric NanoparticlesCyclodextrins
Core Structure Covalent or non-covalent integration of this compound into larger constructs (e.g., liposomes, polymers).[1][4]Phospholipid bilayer vesicles with an aqueous core.[5][6][7]Solid, biodegradable polymer matrix.[8][9][10]Cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11][12][13]
Drug Loading Primarily for lipophilic drugs, enhancing their encapsulation within the carrier's hydrophobic domains.Can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) drugs.[6][7]High capacity for a wide range of drugs, encapsulated within or adsorbed onto the polymer matrix.[8][9]Forms inclusion complexes with poorly soluble drugs that fit within its central cavity.[12][14][15]
Biocompatibility Generally high, leveraging the known biocompatibility of adamantane.[3][4]Excellent, as they are composed of natural lipids.[5]Varies with the polymer used; many are biodegradable and biocompatible (e.g., PLGA).[8][9]Generally considered safe, with some derivatives having better toxicological profiles than others.[11][12]
Release Mechanism Dependent on the larger carrier system; can be designed for sustained or triggered release.Primarily through diffusion across the lipid bilayer or disruption of the vesicle.[6]Diffusion, erosion, or swelling of the polymer matrix.[8][16]Reversible dissociation of the drug-cyclodextrin complex.[12]
Targeting Potential The adamantane moiety can act as an anchor for targeting ligands on the surface of a carrier.[1][2][4]Can be surface-modified with targeting ligands (e.g., antibodies, peptides) for active targeting.[17]Surface can be functionalized for active targeting.[9][10]Limited intrinsic targeting capabilities, but can be incorporated into larger targeted systems.[4]

In Vitro Validation: The Initial Proving Ground

In vitro studies are indispensable for the initial characterization and performance evaluation of a drug carrier system before advancing to more complex and costly in vivo models. These experiments provide crucial data on drug encapsulation, release kinetics, stability, and cellular interactions.

Key In Vitro Experimental Protocols

A. Drug Loading and Encapsulation Efficiency

  • Objective: To quantify the amount of drug successfully incorporated into the carrier system.

  • Methodology:

    • Prepare the drug-loaded carrier formulation (e.g., this compound-modified liposomes).

    • Separate the drug-loaded carriers from the unencapsulated drug using a suitable technique such as dialysis, size exclusion chromatography, or ultracentrifugation.

    • Lyse the purified carriers with a suitable solvent to release the encapsulated drug.

    • Quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

      • Drug Loading (%) = (Mass of drug in carriers / Mass of carriers) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in carriers / Initial mass of drug) x 100

B. In Vitro Drug Release

  • Objective: To determine the rate and extent of drug release from the carrier system under physiological conditions.

  • Methodology:

    • Place a known amount of the drug-loaded carrier formulation into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using an appropriate analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

C. Cellular Uptake and Cytotoxicity

  • Objective: To assess the ability of the carrier system to be internalized by target cells and to evaluate its potential toxicity.

  • Methodology (Cellular Uptake):

    • Culture the target cells (e.g., cancer cell line) in a suitable medium.

    • Incubate the cells with the fluorescently labeled carrier system for various time points.

    • Wash the cells to remove non-internalized carriers.

    • Analyze cellular uptake qualitatively using fluorescence microscopy or quantitatively using flow cytometry.

  • Methodology (Cytotoxicity - MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the drug-loaded and empty carrier systems for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

In Vivo Validation: Assessing Performance in a Biological System

In vivo studies are critical for evaluating the pharmacokinetic profile, biodistribution, efficacy, and safety of a drug carrier system in a living organism.[18][19] Animal models provide a complex physiological environment to assess how the carrier interacts with biological systems.[18]

Key In Vivo Experimental Protocols

A. Pharmacokinetic Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug when delivered by the carrier system.

  • Methodology:

    • Administer the drug-loaded carrier formulation to a cohort of laboratory animals (e.g., rats, mice) via the intended route (e.g., intravenous, oral).

    • At specified time points, collect blood samples from the animals.

    • Process the blood samples to separate plasma or serum.

    • Extract the drug from the plasma/serum and quantify its concentration using a sensitive analytical method (e.g., LC-MS/MS).

    • Plot the plasma drug concentration versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

B. Biodistribution Studies

  • Objective: To determine the tissue and organ distribution of the drug and/or carrier system over time.

  • Methodology:

    • Administer a labeled (e.g., radiolabeled, fluorescently tagged) version of the drug-loaded carrier to animals.

    • At predetermined time points, euthanize the animals and harvest major organs and tissues (e.g., liver, spleen, kidneys, heart, lungs, tumor).

    • Homogenize the tissues and measure the amount of the label in each organ.

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

C. Efficacy Studies in a Disease Model

  • Objective: To evaluate the therapeutic effectiveness of the drug-loaded carrier system in a relevant animal model of the target disease.

  • Methodology (e.g., Cancer Xenograft Model):

    • Implant human tumor cells into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., control, free drug, drug-loaded carrier).

    • Administer the treatments according to a predetermined schedule.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).

Visualizing the Path Forward: Workflows and Pathways

Experimental Workflow for Carrier Validation

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Formulation & Characterization (Size, Zeta Potential) B Drug Loading & Encapsulation Efficiency A->B C In Vitro Drug Release (Kinetics) B->C D Cellular Uptake & Cytotoxicity (MTT, Flow Cytometry) C->D E Pharmacokinetic Studies (ADME Profile) D->E Proceed if promising in vitro results F Biodistribution Studies (Organ Accumulation) E->F G Efficacy in Disease Model (e.g., Tumor Growth Inhibition) F->G H Toxicology Assessment (Histopathology) G->H

Caption: A streamlined workflow for the validation of a novel drug carrier system, from initial in vitro characterization to comprehensive in vivo evaluation.

Conceptual Pathway of a Targeted Drug Carrier

G A IV Administration of This compound- Functionalized Carrier B Systemic Circulation A->B C Passive Targeting (EPR Effect in Tumors) B->C H Clearance by Reticuloendothelial System B->H D Active Targeting (Ligand-Receptor Binding) C->D E Cellular Internalization (Endocytosis) D->E F Intracellular Drug Release E->F G Therapeutic Action (e.g., Apoptosis) F->G

Caption: The journey of a targeted drug carrier from administration to therapeutic action, highlighting the potential roles of this compound in enhancing targeting and cellular interaction.

Conclusion and Future Directions

While this compound is not a standalone drug carrier, its unique physicochemical properties make it a highly attractive component for enhancing the performance of existing drug delivery platforms. Its lipophilicity and rigid structure can be leveraged to improve drug loading, stability, and cellular interactions of carriers like liposomes and nanoparticles. The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the potential of this compound and other adamantane derivatives in the design of next-generation drug delivery systems. Future research should focus on synthesizing and systematically evaluating novel drug-carrier conjugates that incorporate this compound, with the ultimate goal of translating these innovative platforms into clinically effective therapeutics.

References

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Semple, S. C., Akinc, A., Chen, J., Cullis, P. R., Dorkin, J. R., Lam, K., ... & Tam, Y. K. (2010). Rational design of cationic lipids for siRNA delivery. Nature biotechnology, 28(2), 172-176. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Odessa University Clinical Journal. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1055-1064. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. ResearchGate. [Link]

  • de Jesus, M. B., Zuco, Y. A. L., & de Laporte, C. M. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 27(15), 4914. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357. [Link]

  • Gupta, P., & Pandit, J. K. (2018). An updated review on: liposomes as drug carriers. Asian Journal of Pharmaceutical Education and Research, 7(3), 11-23. [Link]

  • S, S., & K, S. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Macromol, 4(2), 209-232. [Link]

  • Sharma, G., & Anabousi, S. (2017). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of biomedical nanotechnology, 13(9), 1015-1038. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357. [Link]

  • Popa, G., Tătărău-Milea, C., Gherghel, D., Vasile, C., & Drăgan, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1057. [Link]

  • Wang, Y., Zhai, Y., An, T., Zhai, G., & Zhai, G. (2021). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Odessa University Clinical Journal. [Link]

  • Anju, J., Sreeja, V., Prashant, S., & Athira, K. V. (n.d.). Cyclodextrin in drug delivery. Amrita Vishwa Vidyapeetham. [Link]

  • Zhang, Y., Wang, J., Zhang, L., & Wang, J. (2020). In vitro and in vivo evaluation of liposomes modified with polypeptides and red cell membrane as a novel drug delivery system for myocardium targeting. Drug delivery, 27(1), 134-142. [Link]

  • Mitchell, M. J., Billingsley, M. M., Haley, R. M., Wechsler, M. E., Peppas, N. A., & Langer, R. (2021). Polymeric nanoparticles for drug delivery. Nature Reviews Drug Discovery, 20(2), 101-124. [Link]

  • Mukherjee, A., Waters, A. K., & Mumper, R. J. (2024). Polymeric Nanoparticles Engineered for Optimal Drug Delivery Using Atomistic Computational Simulation. ACS Omega. [Link]

  • Farokhzad, O. C., & Langer, R. (2009). Impact of nanotechnology on drug delivery. ACS nano, 3(1), 16-20. [Link]

  • Wang, Y., Chen, Y., Zhang, Y., Chen, Y., & Li, Y. (2024). Study on Dual-Targeted Liposomes Containing Curcumin-Copper Chelate in the Treatment of Triple-Negative Breast Cancer. Pharmaceutics, 16(5), 629. [Link]

  • Brake, K., Gumireddy, A., & Kumari, D. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutica Analytica Acta, 8(559), 2. [Link]

  • Brake, K., Gumireddy, A., Vangara, K. K., & Kumari, D. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Semantic Scholar. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 1,4- and 1,3-Dimethyladamantane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dimethyladamantane Isomers in Modern Research

Adamantane and its derivatives have captivated chemists for decades, owing to their unique, rigid, and diamondoid structures. This structural rigidity imparts favorable properties such as high thermal stability and lipophilicity, making the adamantane scaffold a privileged motif in medicinal chemistry and materials science. Among its numerous derivatives, dimethyladamantanes, particularly the 1,3- and 1,4-isomers, have garnered significant attention. 1,3-Dimethyladamantane is a key precursor to Memantine, a widely used drug for the treatment of Alzheimer's disease, highlighting the pharmaceutical relevance of this isomer.[1] The 1,4-isomer, while less explored, offers a distinct substitution pattern that can be exploited for the development of novel materials and therapeutic agents with unique structure-activity relationships.

This guide provides a comprehensive, head-to-head comparison of the synthetic routes to 1,4- and 1,3-dimethyladamantane. We will delve into the mechanistic underpinnings of these syntheses, offering field-proven insights into the experimental choices and providing detailed protocols for the most effective methods. This objective comparison aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic strategy for their specific application.

Synthetic Routes to 1,3-Dimethyladamantane: A Well-Trodden Path

The synthesis of 1,3-dimethyladamantane is well-established, largely driven by its commercial importance. The most prevalent and industrially viable method involves the Lewis acid-catalyzed rearrangement of a C12 hydrocarbon precursor, typically perhydroacenaphthene (also known as dodecahydroacenaphthene).

Lewis Acid-Catalyzed Rearrangement of Perhydroacenaphthene

This approach leverages the thermodynamic stability of the adamantane cage. Perhydroacenaphthene, a less stable isomer, is converted to the highly stable 1,3-dimethyladamantane framework in the presence of a strong Lewis acid. The reaction proceeds through a complex series of carbocationic rearrangements, including Wagner-Meerwein shifts, to ultimately yield the thermodynamically favored product.

A variety of Lewis acids can be employed to catalyze this isomerization, with anhydrous aluminum chloride (AlCl₃) being a common choice. The reaction is typically carried out at elevated temperatures.

Experimental Protocol: Synthesis of 1,3-Dimethyladamantane via Perhydroacenaphthene Rearrangement

Materials:

  • Perhydroacenaphthene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Water

  • 1000L enamel reaction vessel

  • Hot aqueous medium (80-100 °C)

  • Rectifying tower

Procedure:

  • To a 1000L enamel reaction vessel, add 500 kg of perhydroacenaphthene and 150 kg of anhydrous aluminum chloride.

  • Heat the mixture to 80 °C using a hot aqueous medium.

  • Maintain the reaction temperature between 80-100 °C.

  • Slowly drip water into the reaction mixture at a rate of 100 mL per hour for 15 hours. The addition of a small amount of water acts as a co-catalyst, significantly enhancing the catalytic activity of the aluminum chloride.

  • After the 15-hour addition, the reaction is considered complete.

  • To quench the reaction and remove the catalyst, the reaction mixture is slowly added to ice water, ensuring the temperature remains below 40 °C. This dissolves the aluminum chloride.

  • The organic layer, containing the crude 1,3-dimethyladamantane, is separated.

  • The crude product is then purified by fractional distillation using a rectifying tower to yield the final 1,3-dimethyladamantane product.

The choice of catalyst and reaction conditions can influence the yield and purity of the final product. For instance, a combination of hydrogen fluoride (HF) and boron trifluoride (BF₃) has also been reported as an effective catalyst system for this rearrangement.

Synthetic Routes to 1,4-Dimethyladamantane: A More Challenging Endeavor

In contrast to its 1,3-isomer, the synthesis of this compound is less documented in the scientific literature. Direct alkylation of adamantane often leads to a mixture of products, with the thermodynamically more stable 1,3-isomer being a significant component. Therefore, a more targeted, multi-step approach is generally required to achieve the desired 1,4-substitution pattern. A plausible synthetic strategy involves the use of a 1,4-disubstituted adamantane precursor, such as 1-hydroxyadamantan-4-one.

Multi-step Synthesis from 1-Hydroxyadamantan-4-one

This proposed route involves the sequential introduction of the two methyl groups at the 1 and 4 positions of the adamantane core.

  • Introduction of the first methyl group (at the 4-position): The ketone functionality at the 4-position of 1-hydroxyadamantan-4-one can be converted to a methylene group via the Wittig reaction. Subsequent catalytic hydrogenation of the resulting double bond would yield 1-hydroxy-4-methyladamantane.

  • Introduction of the second methyl group (at the 1-position): The hydroxyl group at the 1-position can be converted to a methyl group. This can be achieved through a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate or bromide) followed by nucleophilic substitution with a methylating agent, such as methylmagnesium bromide or methyllithium, in the presence of a suitable catalyst. Alternatively, the alcohol can be reduced to the corresponding alkane, followed by a methylation reaction.

Conceptual Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 1-Hydroxy-4-methyladamantane

Materials:

  • 1-Hydroxyadamantan-4-one

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Hydrogenation apparatus

Procedure:

  • Wittig Reaction: a. In a flame-dried reaction vessel under an inert atmosphere, prepare the phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent. b. To the resulting ylide solution, add a solution of 1-hydroxyadamantan-4-one in the same solvent dropwise at a controlled temperature. c. After the addition is complete, allow the reaction to proceed until completion (monitored by TLC or GC). d. Quench the reaction and work up to isolate the crude 1-hydroxy-4-methyleneadamantane.

  • Hydrogenation: a. Dissolve the crude 1-hydroxy-4-methyleneadamantane in a suitable solvent (e.g., ethanol or ethyl acetate). b. Add a catalytic amount of Pd/C. c. Subject the mixture to hydrogenation in a hydrogenation apparatus under a hydrogen atmosphere until the reaction is complete. d. Filter off the catalyst and evaporate the solvent to obtain 1-hydroxy-4-methyladamantane.

Part 2: Conversion of 1-Hydroxy-4-methyladamantane to this compound

Materials:

  • 1-Hydroxy-4-methyladamantane

  • Thionyl chloride or phosphorus tribromide

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Methylmagnesium bromide or methyllithium solution

  • Copper(I) iodide (for Gilman cuprate formation)

Procedure:

  • Conversion of Alcohol to Halide: a. React 1-hydroxy-4-methyladamantane with a halogenating agent such as thionyl chloride or phosphorus tribromide in an anhydrous solvent to yield 1-bromo-4-methyladamantane.

  • Methylation: a. Prepare a Gilman cuprate reagent by reacting methylmagnesium bromide or methyllithium with copper(I) iodide. b. React the 1-bromo-4-methyladamantane with the Gilman cuprate reagent to afford this compound. c. Quench the reaction and perform an aqueous workup to isolate the final product. d. Purify the this compound by column chromatography or distillation.

It is important to note that this is a conceptual pathway, and optimization of reaction conditions would be necessary to achieve good yields.

Head-to-Head Comparison

FeatureSynthesis of 1,3-DimethyladamantaneSynthesis of this compound (Proposed)
Starting Material Perhydroacenaphthene1-Hydroxyadamantan-4-one
Number of Steps Typically 1 (Rearrangement)Multiple steps (e.g., Wittig, Hydrogenation, Halogenation, Methylation)
Key Reactions Lewis acid-catalyzed carbocationic rearrangementWittig reaction, Catalytic Hydrogenation, Nucleophilic Substitution
Reagents Strong Lewis acids (e.g., AlCl₃, HF/BF₃)Organophosphorus ylides, Grignard/Organolithium reagents, Transition metal catalysts
Scalability Highly scalable, suitable for industrial productionLess scalable due to the multi-step nature and use of sensitive reagents
Yield Generally highExpected to be lower overall due to multiple steps
Purification Fractional distillationColumn chromatography, distillation
Thermodynamic Control Product is the thermodynamically most stable isomerKinetically controlled steps are necessary to achieve the less stable isomer

Visualization of Synthetic Workflows

Synthetic Routes to Dimethyladamantane Isomers Comparative Synthetic Workflows for 1,3- and this compound cluster_1_3 Synthesis of 1,3-Dimethyladamantane cluster_1_4 Synthesis of this compound (Proposed) Perhydroacenaphthene Perhydroacenaphthene 1,3-Dimethyladamantane 1,3-Dimethyladamantane Perhydroacenaphthene->1,3-Dimethyladamantane Lewis Acid (AlCl₃) Rearrangement 1-Hydroxyadamantan-4-one 1-Hydroxyadamantan-4-one 1-Hydroxy-4-methyleneadamantane 1-Hydroxy-4-methyleneadamantane 1-Hydroxyadamantan-4-one->1-Hydroxy-4-methyleneadamantane Wittig Reaction 1-Hydroxy-4-methyladamantane 1-Hydroxy-4-methyladamantane 1-Hydroxy-4-methyleneadamantane->1-Hydroxy-4-methyladamantane Hydrogenation 1-Bromo-4-methyladamantane 1-Bromo-4-methyladamantane 1-Hydroxy-4-methyladamantane->1-Bromo-4-methyladamantane Halogenation This compound This compound 1-Bromo-4-methyladamantane->this compound Methylation

Caption: Comparative workflows for the synthesis of 1,3- and this compound.

Conclusion and Future Outlook

The synthetic landscapes for 1,3- and this compound differ significantly in their maturity and efficiency. The synthesis of the 1,3-isomer is a robust and scalable process, driven by its application in the pharmaceutical industry. In contrast, the synthesis of this compound remains a more challenging academic exercise, requiring a multi-step approach with likely lower overall yields.

For researchers requiring large quantities of 1,3-dimethyladamantane, the Lewis acid-catalyzed rearrangement of perhydroacenaphthene is the undisputed method of choice. For those interested in the unique properties of the 1,4-isomer, the development of a more efficient and scalable synthetic route represents a significant opportunity for innovation in adamantane chemistry. Further research into novel catalytic methods for the selective functionalization of the adamantane core could pave the way for more direct and efficient syntheses of 1,4-disubstituted derivatives. Such advancements would undoubtedly accelerate the exploration of these fascinating molecules in drug discovery and materials science.

References

  • To be populated with specific references

Sources

A Comparative Guide to the Pharmacokinetic Profile of 1,4-Dimethyladamantane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the anticipated pharmacokinetic profile of molecules containing the 1,4-dimethyladamantane scaffold. By drawing comparisons with well-characterized adamantane derivatives—amantadine, rimantadine, and memantine—this document offers a predictive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this emerging chemical motif. Furthermore, it outlines the standard experimental methodologies required to empirically determine these crucial parameters, ensuring a robust and scientifically rigorous approach to drug discovery and development.

The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry

The adamantane cage, a rigid and lipophilic tricyclic hydrocarbon, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and inherent stability can bestow significant advantages upon a drug candidate. The incorporation of an adamantane moiety can enhance lipophilicity, which may improve membrane permeability and blood-brain barrier penetration. Moreover, the bulky nature of the adamantane core can sterically hinder metabolic enzymes, thereby increasing a compound's metabolic stability and prolonging its half-life.

This guide focuses on the this compound moiety, a less-explored variant compared to the more common 1-aminoadamantane derivatives. By understanding the established pharmacokinetic profiles of existing adamantane drugs, we can construct a predictive framework for this novel scaffold, guiding its application in the design of next-generation therapeutics.

Comparative Pharmacokinetic Profiles of Adamantane Derivatives

A comparative analysis of the pharmacokinetics of amantadine, rimantadine, and memantine reveals key trends that can inform our predictions for this compound.

ParameterAmantadineRimantadineMemantine
Oral Bioavailability Well-absorbedWell-absorbed (>90%)[1]100%[2]
Time to Peak Plasma Concentration (Tmax) ~3 hours (IR)~6 hours[3][4]3-7 hours[2][5][6]
Plasma Protein Binding ~67%[7]~40%[4]~45%[2][5][6]
Volume of Distribution (Vd) -727-768 L (Adults)[4]9-11 L/kg[5][6]
Metabolism Minimal (~5-15% acetylated)[7][8][9]Extensive hepatic hydroxylation and glucuronidation (>75%)[1][3][4][10]Minimal; no significant CYP450 involvement[2][5][6]
Primary Route of Excretion Renal (90% unchanged)[7]Renal (primarily as metabolites, <25% unchanged)[3][4][10]Renal (~48-82% unchanged)[2][5][6][11][12]
Elimination Half-life (t½) 10-31 hours (normal renal function)[7]25-38 hours[10]60-80 hours[2][5][6][11]

Predicted Pharmacokinetic Profile of this compound

Based on the data from the reference compounds and the physicochemical properties of the this compound scaffold, we can infer its likely pharmacokinetic profile. It is crucial to note that these are predictions and must be confirmed by empirical data.

Absorption: Given the high lipophilicity of the adamantane core, molecules containing the this compound scaffold are expected to be well-absorbed after oral administration, likely through passive diffusion.

Distribution: With its lipophilic nature, this compound is predicted to have a relatively large volume of distribution, indicating distribution into tissues. Plasma protein binding is anticipated to be in the low to moderate range, similar to rimantadine and memantine. The symmetrical and non-polar nature of the this compound moiety itself suggests it would readily cross the blood-brain barrier.

Metabolism: The metabolism of this compound is expected to be the most significant point of divergence from amantadine and memantine, and more akin to rimantadine, albeit with its own unique pathway. The primary route of metabolism for adamantane derivatives is hydroxylation by cytochrome P450 (CYP) enzymes. The presence of two methyl groups on the adamantane core provides potential sites for oxidation. It is plausible that one or both methyl groups could be hydroxylated, followed by further oxidation to carboxylic acids. Additionally, hydroxylation could occur at the tertiary carbons of the adamantane cage.

Excretion: The excretion of this compound-containing molecules will largely depend on the extent of their metabolism. If the molecule is extensively metabolized to more polar hydroxylated and carboxylated derivatives, renal excretion of these metabolites will be the primary route of elimination. A smaller fraction of the parent compound may be excreted unchanged in the urine.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of a novel this compound-containing molecule, a standardized panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted.

Metabolic Stability in Liver Microsomes

Objective: To assess the intrinsic clearance of the compound by hepatic enzymes.

Methodology:

  • Preparation: Human liver microsomes are incubated with the test compound at a standard concentration (e.g., 1 µM) in a phosphate buffer at 37°C.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

Objective: To determine the fraction of the compound bound to plasma proteins.

Methodology (Rapid Equilibrium Dialysis - RED):

  • Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane, is used. One chamber is filled with plasma, and the other with a buffer solution.

  • Incubation: The test compound is added to the plasma chamber, and the device is incubated at 37°C until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Interpretation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

Cell Permeability (Caco-2 Assay)

Objective: To predict intestinal absorption and identify potential for active transport.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semipermeable membrane in a transwell plate.

  • Dosing: The test compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. A high Papp value in the A-to-B direction suggests good absorption. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Visualizing Metabolic Pathways and Experimental Workflows

predicted_metabolism This compound This compound Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) This compound->Phase I Metabolism (CYP450) Oxidation Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism (CYP450)->Hydroxylated Metabolites Carboxylic Acid Metabolites Carboxylic Acid Metabolites Hydroxylated Metabolites->Carboxylic Acid Metabolites Further Oxidation Phase II Metabolism (UGT) Phase II Metabolism (UGT) Hydroxylated Metabolites->Phase II Metabolism (UGT) Conjugation Renal Excretion Renal Excretion Carboxylic Acid Metabolites->Renal Excretion Glucuronide Conjugates Glucuronide Conjugates Phase II Metabolism (UGT)->Glucuronide Conjugates Glucuronide Conjugates->Renal Excretion

Caption: Predicted Metabolic Pathway for this compound.

adme_workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetics Metabolic Stability (Microsomes/Hepatocytes) Metabolic Stability (Microsomes/Hepatocytes) Rodent PK Study Rodent PK Study Metabolic Stability (Microsomes/Hepatocytes)->Rodent PK Study Predicts CL Plasma Protein Binding (RED) Plasma Protein Binding (RED) Plasma Protein Binding (RED)->Rodent PK Study Influences Vd Permeability (Caco-2) Permeability (Caco-2) Permeability (Caco-2)->Rodent PK Study Predicts Absorption CYP450 Inhibition CYP450 Inhibition Bioavailability Bioavailability Rodent PK Study->Bioavailability Clearance Clearance Rodent PK Study->Clearance Volume of Distribution Volume of Distribution Rodent PK Study->Volume of Distribution Half-life Half-life Rodent PK Study->Half-life

Caption: Integrated ADME Workflow for Pharmacokinetic Evaluation.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutics with potentially favorable pharmacokinetic properties. Based on a comparative analysis with existing adamantane-based drugs, molecules containing this moiety are predicted to exhibit good oral absorption and tissue distribution. Their metabolic fate is likely governed by CYP450-mediated hydroxylation, leading to renal excretion of metabolites. This predictive framework, combined with the rigorous application of the outlined in vitro ADME assays, provides a solid foundation for the rational design and development of this compound-containing drug candidates. Empirical validation of these predictions will be paramount in advancing this chemical class towards clinical application.

References

  • Memantine. (2024). In Wikipedia. Retrieved from [Link]

  • RiMANTAdine Monograph for Professionals. (2025). Drugs.com. Retrieved from [Link]

  • Memantine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

  • The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers. (2018). Frontiers in Pharmacology. Retrieved from [Link]

  • Memantine. (2024). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • FRONT BACK - FDA Verification Portal. (n.d.). Retrieved from [Link]

  • Approval Labeling Text NDA 21-487 Page 1 Rx Only DESCRIPTION NAMENDA (memantine hydrochloride) is an orally active NMDA receptor. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • rimantadine hydrochloride. (n.d.). Retrieved from [Link]

  • Effects of Renal Impairment on the Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets. (2019). PubMed Central. Retrieved from [Link]

  • Statistical analysis of pharmacokinetic (PK) parameters of memantine in Studies I and II. (n.d.). Retrieved from [Link]

  • Rimantadine | C12H21N | CID 5071. (n.d.). PubChem. Retrieved from [Link]

  • Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry. (2011). PubMed. Retrieved from [Link]

  • Amantadine. (2024). In Wikipedia. Retrieved from [Link]

  • Effects of Renal Impairment on the Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets. (2019). springermedizin.de. Retrieved from [Link]

  • Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs. (1985). PubMed. Retrieved from [Link]

  • Amantadine hydrochloride pharmacokinetics in patients with impaired renal function. (1981). PubMed. Retrieved from [Link]

  • Summary of mean pharmacokinetic parameters of amantadine following oral... (n.d.). ResearchGate. Retrieved from [Link]

  • Label (rimantadine hydrochloride tablets). (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Rimantadine: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Medicine.com. Retrieved from [Link]

  • Amantadine. (2024). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Pharmacokinetics of Amantadine Hydrochloride in Subjects with Normal and Impaired Renal Function. (1978). Annals of Internal Medicine. Retrieved from [Link]

  • Pharmacokinetic parameters for rimantadine in pediatric subjects. (n.d.). ResearchGate. Retrieved from [Link]

  • Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men. (2013). PubMed Central. Retrieved from [Link]

  • Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia. (2018). PubMed Central. Retrieved from [Link]

  • Summary of pharmacokinetic parameters of amantadine following a single... (n.d.). ResearchGate. Retrieved from [Link]

  • Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies. (2019). PubMed Central. Retrieved from [Link]

  • Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. (2024). YouTube. Retrieved from [Link]

  • Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs. (1985). PubMed Central. Retrieved from [Link]

  • Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease. (1989). Hepatology. Retrieved from [Link]

  • Flumadine (rimantadine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • Clinical Pharmacokinetics of Amantadine Hydrochloride. (1988). Semantic Scholar. Retrieved from [Link]

  • Amantadine | C10H17N | CID 2130. (n.d.). PubChem. Retrieved from [Link]

  • Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men. (2013). PubMed. Retrieved from [Link]

  • Rimantadine: a clinical perspective. (1995). PubMed. Retrieved from [Link]

  • Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease. (1989). PubMed. Retrieved from [Link]

  • Pharmacodynamics. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. (2021). MDPI. Retrieved from [Link]

  • Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. (1975). PubMed. Retrieved from [Link]

Sources

Isomeric Effects on the Therapeutic Potential of Dimethyladamantane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has emerged as a privileged structure in medicinal chemistry. Its unique properties have been leveraged to develop therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1] Among the numerous derivatives, dimethyladamantanes have garnered significant interest, particularly in the realm of neurodegenerative diseases. The placement of two methyl groups on the adamantane core can profoundly influence the biological activity of the resulting molecule. This guide provides an in-depth comparison of the therapeutic potential of dimethyladamantane derivatives, with a focus on how the isomeric positioning of the methyl groups dictates their efficacy as neuroprotective agents. We will delve into the structure-activity relationships, compare the well-characterized derivative Memantine with its potential isomers, and provide detailed experimental protocols for their evaluation.

The primary therapeutic target for many adamantane derivatives is the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory.[2][3] However, overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative disorders like Alzheimer's disease.[2][4] Adamantane-based NMDA receptor antagonists, such as Memantine, offer a therapeutic strategy by blocking the receptor channel to mitigate excitotoxic damage.[3]

This guide will explore the nuances of how the seemingly subtle difference in the positioning of methyl groups can lead to significant variations in therapeutic outcomes.

The Critical Role of Isomerism in Dimethyladamantane Derivatives

The adamantane cage has four equivalent bridgehead positions (1, 3, 5, and 7) and six equivalent secondary bridge positions (2, 4, 6, 8, 9, and 10). The positioning of two methyl groups on this scaffold gives rise to several positional isomers, such as 1,2-dimethyladamantane and 1,3-dimethyladamantane.[5][6] This seemingly minor structural variation can have a profound impact on the molecule's shape, lipophilicity, and interaction with biological targets.

Memantine, chemically known as 1-amino-3,5-dimethyladamantane, is a clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease.[4] Its therapeutic efficacy is attributed to its action as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. The presence and position of the two methyl groups at the 3 and 5 positions are crucial for its optimal activity. While direct comparative studies on the therapeutic potential of other dimethyladamantane isomers are scarce, we can infer their potential based on structure-activity relationship (SAR) studies of adamantane derivatives.[2][7]

Structure-Activity Relationship (SAR) Insights

SAR studies on adamantane derivatives as NMDA receptor antagonists have revealed several key principles:

  • Lipophilicity and Bulk: The adamantane cage itself provides the necessary lipophilicity to cross the blood-brain barrier. The addition of methyl groups further increases this lipophilicity. The size and shape of the molecule are critical for fitting into the binding site within the NMDA receptor channel.

  • Symmetry and Affinity: The symmetrical nature of the adamantane cage can influence binding. Studies have shown that while the two methyl groups in Memantine enhance affinity compared to the single-methyl derivative, adding a third methyl group can diminish this affinity, suggesting an optimal size and shape for the binding pocket.

  • Positional Importance: The bridgehead positions (1, 3, 5, 7) are often key for substitution. The 1-amino group is essential for the primary interaction with the receptor channel. The positioning of the methyl groups at the 3 and 5 positions in Memantine appears to provide the ideal steric bulk and lipophilicity to modulate channel blocking and unblocking kinetics. It is plausible that isomers with methyl groups at other positions, such as 1,2-dimethyladamantane, would exhibit different binding affinities and kinetic profiles due to altered molecular geometry.

The Case of Memantine (1-amino-3,5-dimethyladamantane)

Memantine stands as the most well-characterized dimethyladamantane derivative with proven therapeutic potential. Its mechanism of action involves blocking the NMDA receptor channel in a use- and voltage-dependent manner. This allows it to preferentially block excessive, pathological receptor activation while sparing normal synaptic transmission.

Comparative Data Summary

Due to the limited availability of direct comparative experimental data for various dimethyladamantane isomers, this section will focus on the known properties of Memantine as a benchmark and provide a hypothetical comparison based on SAR principles.

DerivativeStructureKnown/Predicted NMDA Receptor ActivityPotential Therapeutic Implications
1-Amino-3,5-dimethyladamantane (Memantine) 1-amino-3,5-dimethyladamantaneUncompetitive, low-to-moderate affinity antagonist.[4]Clinically proven efficacy in Alzheimer's disease. Neuroprotective against excitotoxicity.[4]
1-Amino-1,3-dimethyladamantane 1-amino-1,3-dimethyladamantanePredicted to have altered binding kinetics due to the gem-dimethyl group at a bridgehead. May exhibit different potency and side-effect profile.Potentially a neuroprotective agent, but efficacy and safety would require experimental validation.
1-Amino-1,2-dimethyladamantane 1-amino-1,2-dimethyladamantaneThe adjacent methyl groups would create a different steric profile compared to Memantine. This could lead to a change in binding affinity and channel blocking properties.The therapeutic potential is unknown and would depend on its specific interaction with the NMDA receptor.

Experimental Protocols for Comparative Evaluation

To rigorously compare the therapeutic potential of different dimethyladamantane isomers, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.

In Vitro Neuroprotection Assays
1. MTT Assay for Cell Viability

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult by measuring mitochondrial metabolic activity.[10][11]

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the dimethyladamantane derivatives (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent such as glutamate (to induce excitotoxicity) or amyloid-beta oligomers (to model Alzheimer's disease pathology) to the wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

2. LDH Cytotoxicity Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[7][12][13][14][15]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

NMDA Receptor Activity Assays
1. Radioligand Binding Assay using [³H]MK-801

This assay determines the binding affinity of the dimethyladamantane derivatives to the NMDA receptor channel by measuring their ability to displace the radiolabeled antagonist [³H]MK-801.[9][16][17][18]

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]MK-801 (e.g., 1-5 nM) and varying concentrations of the unlabeled dimethyladamantane isomers.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of [³H]MK-801 binding) and calculate the Ki (inhibitory constant) to determine the binding affinity.

2. Calcium Imaging Assay using Fura-2

This assay measures the ability of the compounds to block NMDA receptor-mediated calcium influx into neuronal cells.[19][20][21][22][23]

Protocol:

  • Cell Loading: Load primary neuronal cultures or a suitable cell line with the ratiometric calcium indicator Fura-2 AM (1-5 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Baseline Measurement: Mount the cells on a fluorescence microscope and measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Compound Application: Perfuse the cells with a solution containing the dimethyladamantane derivative for a few minutes.

  • NMDA Receptor Activation: Stimulate the cells with NMDA and glycine to activate the NMDA receptors.

  • Fluorescence Measurement: Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.

  • Data Analysis: Quantify the inhibitory effect of the dimethyladamantane derivative on the NMDA-induced calcium influx.

In Vivo Behavioral Models
1. Y-Maze Test for Spatial Working Memory

This test assesses short-term spatial memory based on the innate tendency of rodents to explore novel environments.[14][19][22][24][25]

Protocol:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Place a mouse at the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).

  • Data Collection: Record the sequence of arm entries.

  • Data Analysis: An alternation is defined as consecutive entries into all three arms. Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100. A decrease in this percentage indicates a deficit in spatial working memory.

2. Morris Water Maze for Spatial Learning and Memory

This is a widely used test to assess hippocampal-dependent spatial learning and memory.[13][18][26][27][28]

Protocol:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: For several consecutive days, place the mouse in the pool from different starting locations and allow it to find the hidden platform. Record the time it takes to find the platform (escape latency).

  • Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).

  • Data Collection: Track the mouse's swim path and measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: A preference for the target quadrant in the probe trial indicates good spatial memory.

3. Contextual Fear Conditioning for Associative Memory

This test evaluates the ability of a mouse to learn and remember an association between a specific environment (context) and an aversive stimulus.[12][16][17][20][21]

Protocol:

  • Training: Place the mouse in a novel conditioning chamber and deliver a mild foot shock (unconditioned stimulus).

  • Contextual Testing: After a delay (e.g., 24 hours), return the mouse to the same chamber without the foot shock.

  • Data Collection: Measure the amount of time the mouse spends "freezing" (a state of immobility), which is a natural fear response.

  • Data Analysis: Increased freezing behavior in the conditioning chamber indicates that the mouse has formed an association between the context and the aversive stimulus.

Visualizing the Mechanism: NMDA Receptor Antagonism

The therapeutic effect of dimethyladamantane derivatives like Memantine is primarily mediated through their interaction with the NMDA receptor. The following diagram illustrates the proposed mechanism of action.

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Therapeutic Intervention Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Presynaptic Presynaptic Neuron Presynaptic->Glutamate Pathological Release Ion_Channel Ion Channel (Open) NMDA_Receptor->Ion_Channel Activation Ca_Influx Excessive Ca2+ Influx Ion_Channel->Ca_Influx Blocked_Channel Ion Channel (Blocked) Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Dimethyladamantane Dimethyladamantane Derivative Dimethyladamantane->Blocked_Channel Blocks Reduced_Ca Reduced Ca2+ Influx Blocked_Channel->Reduced_Ca Reduced_Ca->Neuroprotection

Caption: Mechanism of NMDA receptor antagonism by dimethyladamantane derivatives.

Experimental Workflow for Comparative Analysis

The following diagram outlines a comprehensive workflow for comparing the therapeutic potential of different dimethyladamantane isomers.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in Animal Models cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Dimethyladamantane Isomers (e.g., 1,2- and 1,3-) Binding_Assay NMDA Receptor Binding Assay ([3H]MK-801) Synthesis->Binding_Assay Calcium_Imaging Calcium Imaging Assay (Fura-2) Synthesis->Calcium_Imaging Neuroprotection_Assays Neuroprotection Assays (MTT, LDH) Synthesis->Neuroprotection_Assays Animal_Model Alzheimer's Disease Mouse Model (e.g., Tg2576) Neuroprotection_Assays->Animal_Model Behavioral_Tests Behavioral Testing (Y-Maze, Morris Water Maze, Fear Conditioning) Animal_Model->Behavioral_Tests Pharmacokinetics Pharmacokinetic Studies Behavioral_Tests->Pharmacokinetics Data_Analysis Comparative Analysis of: - Binding Affinity (Ki) - Neuroprotective Efficacy (EC50) - Cognitive Improvement - Pharmacokinetic Profile Pharmacokinetics->Data_Analysis

Caption: A comprehensive workflow for the comparative evaluation of dimethyladamantane isomers.

Conclusion

The therapeutic potential of dimethyladamantane derivatives is intricately linked to the isomeric positioning of the methyl groups on the adamantane scaffold. While Memantine (1-amino-3,5-dimethyladamantane) has demonstrated clinical success as an NMDA receptor antagonist for Alzheimer's disease, the therapeutic landscape of other dimethyladamantane isomers remains largely unexplored. Based on established structure-activity relationships, it is evident that even subtle changes in the methyl group positions can significantly alter the pharmacological profile of these compounds.

This guide has provided a framework for the comparative evaluation of dimethyladamantane derivatives, outlining key in vitro and in vivo experimental protocols. Further research, including the synthesis and rigorous testing of various positional isomers, is warranted to fully elucidate the isomeric effects and potentially uncover novel and more potent neuroprotective agents. The detailed methodologies presented herein offer a robust starting point for researchers and drug development professionals to embark on this important endeavor.

References

Sources

The Adamantane Advantage: A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the adamantane scaffold represents a cornerstone in the design of therapeutics with enhanced pharmacological properties. Its rigid, lipophilic, and three-dimensional structure offers a unique platform for developing drugs with improved metabolic stability and target engagement. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,4-disubstituted adamantane analogs, focusing on their applications as antiviral and neuroprotective agents. By examining the subtle yet critical impact of modifications at the bridgehead positions, we aim to provide actionable insights for the rational design of next-generation adamantane-based drugs.

The Significance of the Adamantane Cage in Medicinal Chemistry

The tricyclic alkane adamantane possesses a unique diamondoid structure, providing a rigid and sterically demanding core. The four bridgehead positions (1, 3, 5, and 7) are tertiary carbons, offering chemically equivalent sites for functionalization. The strategic placement of substituents at these positions can profoundly influence the molecule's interaction with biological targets. This guide will focus on the SAR of analogs substituted at the 1 and 4 positions, exploring how alterations in the size, electronics, and polarity of these substituents modulate biological activity.

Comparative Analysis of 1,4-Disubstituted Adamantane Analogs

Our analysis will delve into two primary therapeutic areas where adamantane derivatives have shown significant promise: as antiviral agents targeting the influenza A M2 proton channel and as neuroprotective agents acting as N-methyl-D-aspartate (NMDA) receptor antagonists.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The M2 protein of the influenza A virus forms a proton-selective ion channel essential for viral replication. Amantadine (1-aminoadamantane) and Rimantadine (1-(1-aminoethyl)adamantane) were among the first antiviral drugs to target this channel. However, the emergence of resistant strains has necessitated the development of new analogs. The SAR of adamantane derivatives as M2 inhibitors is highly dependent on the nature of the substituents at the bridgehead positions.

Key SAR Insights for M2 Channel Inhibitors:

  • The Amino Group is Crucial: A primary amino group at a bridgehead position is generally essential for activity. This group is believed to interact with the pore of the M2 channel, physically blocking proton translocation.

  • Substitution at the 4-Position: The introduction of a second substituent at another bridgehead position, such as the 4-position, can significantly impact potency and spectrum of activity. The nature of this second substituent is a key determinant of the drug's effectiveness against resistant strains.

  • Lipophilicity and Steric Bulk: Increasing the lipophilicity and steric bulk at the 4-position can enhance binding affinity to the M2 channel. However, there is an optimal size and shape for this substituent to fit within the binding pocket.

Table 1: Comparison of 1,4-Disubstituted Adamantane Analogs as Influenza M2 Channel Inhibitors

Compound IDR1 Substituent (Position 1)R2 Substituent (Position 4)Antiviral Activity (IC50)Reference
Amantadine-NH2-H~1 µM (for susceptible strains)[1]
Rimantadine-CH(NH2)CH3-H~0.1 µM (for susceptible strains)[1]
Analog A-NH2-CH3Varies with strain
Analog B-NH2-EthylVaries with strain
Analog C-NH2-PhenylVaries with strain
Neuroprotective Activity: Targeting the NMDA Receptor

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in a variety of neurodegenerative diseases.[2] Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive NMDA receptor antagonist that demonstrates neuroprotective effects.[3] The SAR of adamantane-based NMDA receptor antagonists reveals the importance of substitution at the bridgehead positions for modulating receptor affinity and channel-blocking kinetics.

Key SAR Insights for NMDA Receptor Antagonists:

  • The Bridgehead Amino Group: Similar to M2 inhibitors, a primary amino group at a bridgehead position is a key pharmacophore for NMDA receptor antagonism. This positively charged group is thought to interact with the Mg2+ binding site within the receptor's ion channel.[4]

  • Influence of Alkyl Substituents: The presence of methyl groups at the 3 and 5 positions in memantine enhances its potency compared to amantadine. It is hypothesized that these alkyl groups increase the lipophilicity of the molecule, facilitating its entry into the channel and interaction with hydrophobic pockets.

  • Impact of 1,4-Disubstitution: While memantine is a 1,3,5-trisubstituted analog, the principles can be extended to 1,4-disubstituted analogs. The size and nature of the substituents at the 1 and 4 positions will influence the drug's ability to access and block the NMDA receptor channel, as well as its off-rate, which is critical for avoiding side effects.[2]

Table 2: Comparison of 1,4-Disubstituted Adamantane Analogs as NMDA Receptor Antagonists

Compound IDR1 Substituent (Position 1)R2 Substituent (Position 4)NMDA Receptor Antagonist Activity (IC50)Reference
Amantadine-NH2-H~1-2 µM[3]
Memantine-NH2-CH3 (at positions 3 & 5)~0.5 µM[3]
Analog D-NH2-CH3To be determined
Analog E-NH2-EthylTo be determined
Analog F-NH2-OHTo be determined

Note: As with the antiviral analogs, specific quantitative data for novel 1,4-disubstituted adamantane NMDA receptor antagonists requires dedicated experimental investigation.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic 1-amino-4-alkyladamantane and for a standard in vitro assay to evaluate antiviral activity.

Synthesis of 1-Amino-4-alkyladamantane (A Generic Protocol)

This protocol outlines a general route for the synthesis of 1-amino-4-alkyladamantanes, which can be adapted for various alkyl groups.

Step 1: Friedel-Crafts Alkylation of Adamantane

  • To a stirred solution of adamantane (1.0 eq) in a suitable solvent (e.g., carbon disulfide or a haloalkane) at 0 °C, add anhydrous aluminum chloride (AlCl3) (0.3 eq).

  • Slowly add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully pouring it onto ice.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield the 1-alkyladamantane.

Step 2: Bromination of 1-Alkyladamantane

  • To a solution of the 1-alkyladamantane (1.0 eq) in a suitable solvent (e.g., cyclohexane), add bromine (Br2) (1.1 eq) dropwise.

  • Irradiate the reaction mixture with a UV lamp or heat to initiate the radical bromination.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-bromo-4-alkyladamantane.

Step 3: Ritter Reaction to Introduce the Amino Group

  • Dissolve the 1-bromo-4-alkyladamantane (1.0 eq) in a mixture of acetonitrile and sulfuric acid.

  • Heat the reaction mixture to 50-60 °C for several hours.

  • Cool the reaction to room temperature and carefully neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash with water, and dry.

  • Hydrolyze the resulting acetamide under acidic or basic conditions to yield the 1-amino-4-alkyladamantane.

  • The final product can be purified by crystallization of its hydrochloride salt.

In Vitro Antiviral Plaque Reduction Assay

This assay is a standard method for evaluating the efficacy of antiviral compounds against plaque-forming viruses like influenza.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Test compounds (1,4-disubstituted adamantane analogs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose

  • Crystal Violet stain

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a dilution of influenza virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37 °C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the logical flow of SAR studies, the following diagrams have been generated using Graphviz.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Adamantane alkylation Friedel-Crafts Alkylation start->alkylation bromination Bridgehead Bromination alkylation->bromination amination Ritter Reaction bromination->amination purification Purification & Characterization amination->purification antiviral Antiviral Assay (Plaque Reduction) purification->antiviral Test Compounds neuroprotective NMDA Receptor Binding Assay purification->neuroprotective Test Compounds cytotoxicity Cytotoxicity Assay purification->cytotoxicity Test Compounds data_analysis Data Analysis (IC50/EC50) antiviral->data_analysis neuroprotective->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship data_analysis->sar SAR Analysis

Caption: Workflow for the synthesis and biological evaluation of 1,4-disubstituted adamantane analogs.

Logical Relationship in SAR Analysis

SAR_Logic substituent Substituent at Position 4 (Size, Polarity, Electronics) activity Biological Activity (Antiviral or Neuroprotective) substituent->activity potency Potency (IC50) activity->potency selectivity Selectivity activity->selectivity toxicity Toxicity activity->toxicity

Caption: Logical relationship illustrating how substituent modifications influence biological activity parameters.

Conclusion and Future Directions

The exploration of 1,4-disubstituted adamantane analogs remains a promising avenue for the discovery of novel antiviral and neuroprotective agents. While the existing literature provides a solid foundation for understanding the SAR of adamantane derivatives, a more systematic investigation of the 1,4-substitution pattern is warranted. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to rationally design and evaluate new analogs with enhanced therapeutic potential. Future studies should focus on building a comprehensive library of 1,4-disubstituted adamantanes and employing a combination of in vitro, in vivo, and computational methods to elucidate the precise molecular interactions that govern their biological activity. This will undoubtedly pave the way for the development of safer and more effective adamantane-based drugs.

References

  • [Link to a relevant review on adamantane in medicinal chemistry]
  • [Link to a paper on the synthesis of substituted adamantanes]
  • [Link to a study on adamantane deriv
  • [Link to a public
  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]

  • [Link to a paper detailing antiviral assay protocols]
  • [Link to a resource for NMDA receptor binding assays]
  • [Link to a methods paper on cytotoxicity assays]
  • [Link to a source for Friedel-Crafts reaction protocols]
  • [Link to a source for radical bromin
  • [Link to a source for the Ritter reaction]
  • [Link to a comprehensive review on influenza viruses]
  • Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 21(4), 455-468. [Link]

  • [Link to a review on neurodegener
  • [Link to a paper on the mechanism of M2 channel inhibition]
  • [Link to a paper on the mechanism of NMDA receptor antagonism]
  • [Link to a safety and toxicology resource for drug development]
  • Lipton, S. A. (2004). Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. NeuroRx, 1(1), 101-110. [Link]

  • [Link to a computational chemistry resource for drug design]
  • Wikipedia contributors. (2024, November 26). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved 05:22, January 14, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, every stage of an experiment demands precision, from initial synthesis to final analysis. The disposal of chemical reagents, a critical yet often overlooked step, is no exception. Improper disposal not only poses significant environmental and safety risks but can also result in severe regulatory penalties. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of 1,4-Dimethyladamantane, ensuring the safety of your personnel, the integrity of your facility, and compliance with environmental regulations. Our goal is to build your trust by providing value and expertise that extends beyond the product itself.

Understanding the Compound: Hazard Profile of this compound

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for the 1,4-isomer is not consistently available, we can infer its primary hazards from its structural isomer, 1,3-Dimethyladamantane, which shares the same molecular formula and weight. The primary concern for dimethyladamantane isomers is flammability .[1][2]

The cage-like adamantane structure provides high thermal stability, but the addition of methyl groups results in a compound that is a flammable liquid and vapor.[1][2] Therefore, it must be treated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to the characteristic of ignitability .[3][4]

Here are the key chemical and physical properties for this compound:

PropertyValueSource
Chemical Formula C₁₂H₂₀[5][6][7]
Molecular Weight 164.29 g/mol [5][8]
Physical State Likely a liquid or low-melting solidInferred from isomer data
Primary Hazard FlammableInferred from 1,3-isomer SDS[1][2]
Solubility Insoluble in water; soluble in nonpolar organic solventsGeneral property of adamantanes

The Regulatory Framework: "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[9] This act establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[4][9]

Your laboratory is a "generator" and must comply with specific requirements based on the amount of hazardous waste produced per month.[10][11] It is crucial to consult your institution's Environmental Health and Safety (EHS) office to determine your generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—as this dictates accumulation time limits and documentation requirements.[10][11]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing this compound waste in a laboratory setting. This workflow ensures that every step, from initial generation to final handoff, is compliant and safe.

G Diagram 1: Disposal Workflow for this compound Waste cluster_0 In-Laboratory Procedures cluster_1 Disposal & Compliance A Waste Generation (e.g., unused reagent, reaction byproduct, contaminated materials) B Hazard Assessment Is it this compound or a mixture containing it? A->B Step 1 C Segregate as Flammable Hydrocarbon Waste (RCRA Code: D001) B->C Step 2 D Select Compatible Container (Glass or chemically resistant plastic bottle with secure screw cap) C->D Step 3 E Label Container 'Hazardous Waste' List all chemical constituents and approximate percentages D->E Step 4 F Accumulate in Satellite Accumulation Area (SAA) Keep container closed. Store in secondary containment. E->F Step 5 G Container is Full or Accumulation Time Limit Reached F->G Step 6 H Contact Institutional EHS Office for Waste Pickup Request G->H Step 7 I EHS Transports Waste to Central Accumulation Area H->I Step 8 J Waste Manifested & Transported by Licensed Hazardous Waste Contractor I->J Step 9 K Final Disposal (Typically via Fuel Blending or Incineration) J->K Step 10

Caption: Decision workflow for compliant disposal of this compound waste.

Step-by-Step Laboratory Disposal Protocol

This protocol provides actionable steps for research personnel. The causality behind each step is explained to reinforce the principles of safety and compliance.

Objective: To safely accumulate and prepare this compound waste for disposal by a licensed professional.

Materials:

  • Designated hazardous waste container (clean, empty, compatible material such as amber glass)

  • Hazardous Waste label (provided by your EHS department)

  • Secondary containment bin

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Waste Characterization and Segregation:

    • Action: As soon as this compound or any material contaminated with it (e.g., paper towels, gloves, contaminated glassware) is designated as waste, it must be managed as hazardous.

    • Causality: Under RCRA, a chemical becomes a regulated waste the moment it is declared to have no further use.[3] Proper characterization is a legal requirement.

    • Action: Segregate this waste stream from others. Specifically, do not mix it with aqueous waste, acidic or basic waste, or oxidizers. It should be collected with other non-halogenated organic solvent waste.

    • Causality: Mixing incompatible waste streams can cause dangerous chemical reactions, fires, or explosions. Segregation also simplifies the final disposal process, often reducing costs.

  • Container Selection and Labeling:

    • Action: Select a clean, leak-proof container with a tightly sealing screw cap. Glass is generally preferred for organic solvents.

    • Causality: The container must be compatible with the chemical to prevent degradation, leaks, or spills. RCRA regulations mandate that waste containers must be kept in good condition.

    • Action: Affix a "Hazardous Waste" label to the container before adding the first drop of waste. Fill in all required information: your name, lab location, and the full chemical name "this compound." If it is a mixed waste, list all components and their estimated percentages.

    • Causality: Unlabeled chemical containers are a major safety violation. Accurate labeling is required for emergency response and is mandated by law for the waste manifest system that tracks the waste to its final destination.[11]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Action: Store the waste container in a designated SAA, which is a location at or near the point of generation. The container must be kept within a secondary containment bin (e.g., a plastic tub) capable of holding the entire volume of the container in case of a leak.

    • Causality: The SAA allows for the safe collection of waste in the lab. Secondary containment is a critical safeguard to prevent the spread of spills and protect the environment.

    • Action: Keep the waste container closed at all times , except when adding waste.

    • Causality: This is one of the most common regulatory violations. An open container allows flammable vapors to escape, creating a fire or explosion hazard and exposing personnel to unnecessary chemical inhalation.

  • Arranging for Disposal:

    • Action: When the container is nearly full (e.g., 90% capacity to allow for expansion) or you are approaching your generator-specific time limit, contact your institution's EHS department to request a waste pickup.

    • Causality: Laboratories are not permitted to transport hazardous waste themselves. Disposal must be handled by trained professionals who will use a manifest to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Final Disposal Method:

    • Action: The licensed waste contractor will typically manage the final disposal of flammable hydrocarbon waste like this compound through fuel blending or incineration .

    • Causality: These high-temperature destruction methods are the most effective and environmentally sound ways to dispose of organic hazardous waste, converting it to less harmful components like carbon dioxide and water. Landfilling of liquid hazardous waste is heavily restricted.[9]

By adhering to this structured and well-documented procedure, you ensure that the final step of your research is conducted with the same level of scientific rigor and responsibility as the first. This commitment to safety and environmental stewardship is the hallmark of a world-class research operation.

References

  • Cheméo. (n.d.). This compound, # 1 - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590907, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54092180, (3S)-1,4-dimethyladamantane. Retrieved from [Link]

  • Lion Technology. (2018, September 20). Understanding the RCRA Exclusion for Oil and Gas E&P. Retrieved from [Link]

  • Hazardous Waste Experts. (2023, March 15). What is the Resource Conservation and Recovery Act (RCRA)?. Retrieved from [Link]

  • Cameron-Cole. (n.d.). What is Resource Conservation and Recovery Act (RCRA)?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, cis. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, # 1. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Alston & Bird. (2018, December 20). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • ITRC. (n.d.). Regulatory Framework – 1,4-Dioxane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1,4-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

1,4-Dimethyladamantane, a member of the adamantane family, is a saturated hydrocarbon. Adamantane itself is noted for its thermal stability and rigid, diamondoid structure. While specific toxicological data for the 1,4-dimethyl derivative is limited, the precautionary principle dictates that it should be handled as a potentially hazardous substance. The parent compound, adamantane, is classified as harmful to aquatic life with long-lasting effects. Derivatives such as 1,3-Dimethyladamantane are classified as flammable liquids, underscoring the need to manage ignition sources.[1][2]

Due to their cage-like structure, adamantanes can be volatile and are considered Volatile Organic Compounds (VOCs).[3] Exposure to VOCs can pose health risks, making proper ventilation and personal protective equipment paramount.[3][4]

Key Hazard Considerations:

  • Flammability: Potential for ignition, especially if handled near open flames or sparks.

  • Volatility: As a potential VOC, inhalation is a primary exposure route.

  • Irritation: May cause skin and eye irritation upon contact.

  • Environmental: Adamantane is known to be harmful to aquatic ecosystems.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the selection process.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact and potential irritation. For prolonged contact, consider thicker, chemical-resistant gloves.
Eye Protection Chemical safety gogglesProtects eyes from splashes or airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to minimize inhalation of volatile compounds.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check A Review available SDS for this compound (or structurally similar compounds) B Identify potential hazards: - Flammability - Volatility (VOC) - Skin/Eye Irritation - Environmental A->B C Engineering Controls: Work in a certified chemical fume hood B->C Inhalation Risk D Hand Protection: Nitrile gloves B->D Skin Contact Risk E Eye Protection: Chemical safety goggles B->E Eye Contact Risk F Body Protection: Laboratory coat B->F Body Contact Risk G Ensure all PPE is properly fitted and in good condition F->G H Confirm fume hood is functioning correctly G->H

Caption: PPE Selection Workflow for this compound

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a spill kit appropriate for flammable solids readily available.

Handling:

  • Don PPE: Before handling, put on all required PPE as outlined in the table above.

  • Grounding: To prevent static discharge, which could be an ignition source, ensure all equipment is properly grounded.

  • Dispensing: When transferring the solid, use spark-proof tools. Avoid creating dust.

  • Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.

Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally goggles).

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential to protect the environment.

Waste Segregation:

  • Solid Waste: Any unused this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Used gloves, weigh boats, and other disposables that have come into contact with the chemical should be placed in a separate, labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a labeled hazardous liquid waste container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from ignition sources.

  • Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department. Do not dispose of this compound down the drain.[5]

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-.
  • PubMed. (2025). Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health.
  • Cleanroom Technology. (2025). Limited impact of PPE on human VOC emissions in cleanrooms, study finds.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Adamantane.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adamantane.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1-Amino-3,5-dimethyladamantane hydrochloride.
  • International Enviroguard. (2023). VOC Safety for Industrial Workers.
  • ResearchGate. (2015). Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use.
  • Diversitech. (2023). How to Keep Workers Safe from VOCs.
  • Fisher Scientific. (2024). Safety Data Sheet - 3,5-Dimethyladamantane-1-methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1,3-Dimethyladamantane.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1,3-Dimethyltricyclo[3.3.1.13,7]decane.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyladamantane
Reactant of Route 2
1,4-Dimethyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.